Product packaging for 6-Bromo-2-chloro-8-fluoroquinazoline(Cat. No.:CAS No. 953039-25-3)

6-Bromo-2-chloro-8-fluoroquinazoline

Cat. No.: B1397423
CAS No.: 953039-25-3
M. Wt: 261.48 g/mol
InChI Key: YPMCSAKKXIILEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-chloro-8-fluoroquinazoline (CAS 1597156-83-6) is a high-purity, multifunctional heterocyclic building block engineered for advanced pharmaceutical research and development. This fluorinated and halogenated quinazoline derivative is specifically designed for constructing novel molecular entities, particularly in anticancer and antimicrobial drug discovery. Its strategic bromo, chloro, and fluoro substituents make it a key intermediate in structure-activity relationship (SAR) studies, allowing for sequential and selective functionalization. The quinazoline core is a privileged scaffold in medicinal chemistry, known for conferring a wide range of biological activities. Scientific literature indicates that halogenations at the 6 and 8 positions of the quinazoline ring can significantly improve antimicrobial and cytotoxic properties . The chloro group at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions—most commonly with amines—to introduce diverse side chains at a critical point for modulating biological activity and pharmacokinetic profiles . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrClFN2 B1397423 6-Bromo-2-chloro-8-fluoroquinazoline CAS No. 953039-25-3

Properties

IUPAC Name

6-bromo-2-chloro-8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMCSAKKXIILEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731239
Record name 6-Bromo-2-chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-25-3
Record name 6-Bromo-2-chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-chloro-8-fluoroquinazoline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Bromo-2-chloro-8-fluoroquinazoline

This compound, identified by the CAS Number 953039-25-3 , is a halogenated quinazoline derivative that has emerged as a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly in the realm of medicinal chemistry.[1] Its strategic importance lies in the unique arrangement of its functional groups: a reactive chloro group at the 2-position, a bromo substituent at the 6-position, and a fluoro group at the 8-position. This trifecta of functionalities on the quinazoline scaffold provides medicinal chemists with a versatile platform for structural modification, enabling the development of highly specific and potent therapeutic agents. The quinazoline core itself is a well-established "privileged structure" in drug discovery, forming the backbone of numerous approved drugs, especially in oncology.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and applications, with a focus on its role in the development of targeted therapies.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.

PropertyValueSource
CAS Number 953039-25-3[1]
Molecular Formula C₈H₃BrClFN₂[1]
Molecular Weight 261.48 g/mol [1]
Boiling Point (Predicted) 308.8 ± 35.0 °C
Appearance Typically a solid
Purity Commercially available up to ≥97%[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the quinazoline ring system. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the carbon atoms of the quinazoline core. The carbons attached to the halogens (C-2, C-6, and C-8) and the nitrogens would exhibit characteristic chemical shifts.

  • ¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, corresponding to the single fluorine atom at the 8-position.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the aromatic C-H stretching, C=C and C=N stretching of the quinazoline ring, and C-halogen (C-Cl, C-Br, C-F) stretching vibrations.

Synthesis of this compound: A Probable Synthetic Route

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in readily available literature, a plausible and efficient synthetic strategy can be deduced from established methods for preparing analogous quinazoline derivatives. The most common and logical approach involves a two-step process starting from a substituted anthranilic acid.

Step 1: Synthesis of 6-Bromo-8-fluoro-4-quinazolinone

The synthesis would likely begin with the cyclization of a suitably substituted anthranilic acid, in this case, 2-amino-5-bromo-3-fluorobenzoic acid. This precursor can be reacted with a one-carbon source, such as formamide or triethyl orthoformate, to construct the pyrimidine ring of the quinazoline system.

Step 2: Chlorination of 6-Bromo-8-fluoro-4-quinazolinone

The resulting 6-Bromo-8-fluoro-4-quinazolinone is then converted to the target 2-chloroquinazoline derivative. This is a standard transformation in quinazoline chemistry, typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Exemplary Experimental Protocol (deduced):

Step 1: Synthesis of 6-Bromo-8-fluoro-4-quinazolinone

  • To a round-bottom flask, add 2-amino-5-bromo-3-fluorobenzoic acid and an excess of formamide.

  • Heat the reaction mixture to a temperature of 120-150 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 6-Bromo-8-fluoro-4-quinazolinone.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, suspend the dried 6-Bromo-8-fluoro-4-quinazolinone in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination 2-amino-5-bromo-3-fluorobenzoic_acid 2-Amino-5-bromo- 3-fluorobenzoic Acid Heat Heat 2-amino-5-bromo-3-fluorobenzoic_acid->Heat Formamide Formamide Formamide->Heat 6-Bromo-8-fluoro-4-quinazolinone 6-Bromo-8-fluoro-4-quinazolinone Heat->6-Bromo-8-fluoro-4-quinazolinone Reflux Reflux 6-Bromo-8-fluoro-4-quinazolinone->Reflux POCl3 POCl₃ / cat. DMF POCl3->Reflux Target_Compound 6-Bromo-2-chloro- 8-fluoroquinazoline Reflux->Target_Compound

Caption: Probable two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its halogen substituents.

Nucleophilic Aromatic Substitution at the 2-Position: The chloro group at the 2-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride, providing a straightforward method for introducing diverse functionalities at this position. This reaction is fundamental to the use of this compound as a building block for more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position: The bromo group at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These powerful C-C and C-N bond-forming reactions allow for the introduction of aryl, heteroaryl, alkyl, and amino groups at this position, further expanding the molecular diversity that can be achieved from this versatile scaffold.

The Role of the 8-Fluoro Group: The fluoro group at the 8-position is generally less reactive towards nucleophilic substitution compared to the chloro group at the 2-position. Its primary role is often to modulate the electronic properties and lipophilicity of the molecule, which can have a significant impact on the biological activity and pharmacokinetic properties of the final drug candidate.

Reactivity_Diagram cluster_C2 C2 Position Reactivity cluster_C6 C6 Position Reactivity Start This compound SNAr Nucleophilic Aromatic Substitution (SₙAr) Start->SNAr  High Reactivity CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling  Versatile Coupling Amines Amines (R-NH₂) SNAr->Amines Alcohols Alcohols (R-OH) SNAr->Alcohols Thiols Thiols (R-SH) SNAr->Thiols Product_C2 2-Substituted Quinazoline Derivatives SNAr->Product_C2 Suzuki Suzuki (R-B(OH)₂) CrossCoupling->Suzuki Buchwald Buchwald-Hartwig (R-NH₂) CrossCoupling->Buchwald Product_C6 6-Substituted Quinazoline Derivatives CrossCoupling->Product_C6

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromo-2-chloro-8-fluoroquinazoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, which is recognized as a "privileged structure," this molecule serves as a versatile building block for the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[1][2] A comprehensive understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, formulating drug candidates, and predicting its pharmacokinetic profile. This guide provides a detailed examination of the core physicochemical attributes of this compound, supported by validated experimental protocols and field-proven insights to empower researchers in their drug development endeavors.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline core, a fusion of benzene and pyrimidine rings, is a cornerstone in modern medicinal chemistry.[1] Its rigid structure allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[1] This has led to the development of numerous FDA-approved drugs. Quinazoline derivatives are particularly prominent as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[2][3]

The subject of this guide, this compound, is a strategically functionalized scaffold. The presence of three distinct halogen atoms (Fluorine, Chlorine, Bromine) at positions 8, 2, and 6 respectively, offers multiple, orthogonal sites for synthetic modification through cross-coupling reactions. This chemical "handle" versatility makes it an exceptionally valuable starting material for constructing diverse chemical libraries aimed at screening for novel bioactive compounds. Understanding its fundamental properties is the first and most critical step in harnessing its full potential.

Chemical Identity and Core Properties

A precise characterization begins with unambiguous identification and a summary of its fundamental physical constants. These data points are the foundation for all subsequent experimental work.

PropertyValueSource(s)
Chemical Name This compound[4][5]
CAS Number 953039-25-3[4][5]
Molecular Formula C₈H₃BrClFN₂[4][5][6]
Molecular Weight 261.48 g/mol [4][5][6]
Physical Form Solid (Typical)[7]
Purity ≥97% (Commercially Available)[4][5]
Boiling Point (Predicted) 308.8 ± 35.0 °C[6]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a compound is a non-negotiable step in any research workflow. Spectroscopic methods provide a fingerprint of the molecule, while chromatography assesses its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The aromatic region will display signals corresponding to the three protons on the quinazoline core. The chemical shifts and coupling constants are influenced by the electronegativity and position of the halogen substituents. Protons nearer to the fluorine atom will likely exhibit splitting due to ¹H-¹⁹F coupling.

  • ¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms. The carbons bonded to halogens (C-2, C-6, C-8) will have their chemical shifts significantly influenced. Specifically, the C-F bond will result in a large C-F coupling constant, a key diagnostic feature.

Expert Insight: When interpreting the NMR spectrum of a novel derivative synthesized from this scaffold, pay close attention to the disappearance of a halogen-associated signal and the appearance of new signals corresponding to the added substituent. This provides direct evidence of a successful reaction.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, and chlorine has two (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio. This results in a distinctive cluster of peaks (M, M+2, M+4) that serves as a powerful confirmation of the compound's elemental composition.[10]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. A reverse-phase HPLC method is typically employed.

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like this quinazoline derivative. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good peak shape and retention time. UV detection is suitable as the aromatic quinazoline core possesses a strong chromophore. The goal is to develop a method where the main peak is sharp and well-separated from any impurity peaks, allowing for accurate quantification of purity (e.g., >97%).

Key Physicochemical Parameters for Drug Development

The following properties are critical predictors of a molecule's behavior in biological systems and are central to the drug discovery and development process.

Lipophilicity (LogP)

The partition coefficient (P), expressed as its logarithm (logP), measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a key indicator of a drug's ability to cross cell membranes.

  • Significance: LogP influences absorption, distribution, metabolism, and excretion (ADME) properties. Excessively high logP can lead to poor solubility and metabolic instability, while a very low logP can hinder membrane permeability.

  • Expected Value: Given its halogenated and aromatic nature, this compound is expected to be lipophilic with a moderately high LogP value.

  • Measurement: The HPLC method is a reliable and high-throughput way to estimate logP, as described in OECD Guideline 117.[11][12] It correlates a compound's retention time on a reverse-phase column with the known logP values of a set of standards.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base. For quinazolines, the nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated.

  • Significance: The ionization state of a drug at physiological pH (around 7.4) profoundly affects its solubility, permeability, and target binding. A basic center allows for the formation of salts, which can dramatically improve aqueous solubility.[13]

  • Expected Value: The pKa of the quinazoline nitrogens is influenced by the electron-withdrawing effects of the halogen substituents. The predicted pKa is likely to be low, indicating weak basicity. For comparison, the pKa of quinazoline itself is reported as 1.95 in water.[14] The strong inductive effect of the chlorine at the 2-position and fluorine at the 8-position would be expected to further reduce the basicity.

  • Measurement: Potentiometric titration or UV-spectrophotometry are standard methods for pKa determination.[15][16]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development.[17]

  • Significance: A drug must be in solution to be absorbed. Low solubility can lead to poor bioavailability and limit formulation options.[18][19][20]

  • Expected Behavior: As a lipophilic, crystalline solid, the intrinsic aqueous solubility of this compound is expected to be low.

  • Measurement: The shake-flask method is the gold standard for determining thermodynamic solubility.[18] The solid compound is agitated in a buffer (e.g., phosphate-buffered saline at pH 7.4) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The supernatant is then filtered and analyzed by a validated method like HPLC to quantify the dissolved concentration.

Chemical Stability

Assessing a compound's stability is crucial for determining its shelf-life and identifying potential degradation pathways.[21] Forced degradation (or stress testing) studies are performed to understand how the molecule behaves under harsh conditions.[22][23][24]

  • Significance: Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability data informs storage conditions, formulation development, and regulatory submissions.[21][23]

  • Methodology: The compound is exposed to a range of stress conditions as prescribed by ICH guidelines, including:

    • Acid/Base Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.[22]

    • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

    • Thermal Stress: Heating the solid compound at a high temperature (e.g., 70-80°C).[24]

    • Photostability: Exposure to a controlled light source combining UV and visible light.[22]

    • Analysis: After exposure, samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradants.

Experimental Protocols & Workflows

Adherence to standardized, self-validating protocols is essential for generating reliable and reproducible data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this compound ensures that foundational data is secured before proceeding to more complex biological assays.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Drug-like Properties A Obtain Sample (≥97% Purity) B Structure Confirmation (NMR, MS) A->B C Purity Verification (HPLC-UV) B->C D Melting Point (Capillary Method) C->D E Aqueous Solubility (Shake-Flask, pH 7.4) C->E F Lipophilicity (LogP) (HPLC Method) C->F G Acidity (pKa) (Potentiometric Titration) C->G H Chemical Stability (Forced Degradation) E->H F->H G->H I Data Synthesis & Candidate Profile H->I G Sol Aqueous Solubility Abs Absorption (Gut Wall) Sol->Abs Essential for Exc Excretion (Kidney) Sol->Exc Enables Renal Clearance LogP Lipophilicity (LogP) LogP->Abs Governs Permeability Dist Distribution (Blood/Tissues) LogP->Dist Drives Met Metabolism (Liver) LogP->Met Correlates with pKa Ionization (pKa) pKa->Sol Influences pKa->Abs Affects Stab Chemical Stability Stab->Abs Prerequisite for

References

An In-depth Technical Guide to 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2-chloro-8-fluoroquinazoline, a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and the scientific context of its synthesis and potential applications.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a wide array of biologically active compounds, including approved therapeutics. The versatility of the quinazoline skeleton allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Halogenation of the quinazoline ring, as seen in this compound, can significantly influence the compound's metabolic stability, membrane permeability, and binding affinity to biological targets.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and potential biological activity.

Key Identifiers and Molecular Weight

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₃BrClFN₂[1]
Molecular Weight 261.48 g/mol [1]
CAS Number 953039-25-3[1]
SMILES Code FC1=CC(Br)=CC2=CN=C(Cl)N=C12[1]
Structural Representation

The molecular structure of this compound is characterized by a quinazoline core with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a fluorine atom at the 8-position.

A 2D representation of the molecular structure of this compound.

Synthesis of Halogenated Quinazolines: A General Overview

Common synthetic strategies that could be adapted for the preparation of this compound include:

  • Reaction of substituted 2-aminobenzonitriles with appropriate reagents to form the pyrimidine ring.

  • Cyclocondensation reactions involving substituted anthranilic acid derivatives.

  • Transition metal-catalyzed cross-coupling reactions to introduce the halogen substituents at specific positions.

The choice of starting materials would be critical, requiring precursors that already contain the desired bromine and fluorine atoms on the benzene ring. The chloro group at the 2-position is often introduced in the final steps of the synthesis.

Potential Applications in Drug Discovery and Research

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Several approved drugs, such as gefitinib and erlotinib, are quinazoline derivatives that act as tyrosine kinase inhibitors.

The specific halogenation pattern of this compound suggests its potential as a key intermediate or a final compound in several areas of research:

  • Anticancer Agents: The presence of halogens can enhance the binding affinity and selectivity of the molecule for specific protein targets, such as kinases involved in cancer cell signaling pathways.

  • Antiviral and Antimicrobial Research: Halogenated heterocyclic compounds have shown promise as antiviral and antimicrobial agents. The unique electronic properties conferred by the bromo, chloro, and fluoro substituents could lead to novel mechanisms of action.

  • Chemical Probes: As a well-defined small molecule, it can be used as a chemical probe to investigate the function of specific proteins or biological pathways.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a halogenated heterocyclic compound with a molecular structure that makes it a promising candidate for further investigation in drug discovery and medicinal chemistry. Its quinazoline core, combined with its specific halogenation pattern, provides a foundation for the development of novel therapeutic agents and research tools. While specific biological data for this compound is limited in the public domain, the well-established importance of the quinazoline class of molecules underscores its potential significance.

References

An In-depth Technical Guide to the Predicted Biological Activity and Validation of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazoline Scaffold as a "Privileged" Structure in Drug Discovery

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several clinically approved drugs.[2] The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets.[3] This guide focuses on a specific, highly functionalized derivative: 6-Bromo-2-chloro-8-fluoroquinazoline . The presence of multiple halogens and a reactive chloro-group at the 2-position suggests a compound designed for potent biological interactions and as a versatile intermediate for further chemical elaboration. This document provides a predictive analysis of its likely biological activities, grounded in structure-activity relationship (SAR) studies of analogous compounds, and outlines a comprehensive experimental workflow for validation.

Part 1: Structural and Chemoinformatic Analysis

The therapeutic potential of this compound can be predicted by dissecting its key structural features. Each substituent on the quinazoline core is expected to modulate its biological profile.

ComponentFeaturePredicted Influence on Biological Activity
Quinazoline Core Aromatic bicyclic heterocycleServes as a rigid scaffold that mimics the purine ring of ATP, making it an ideal candidate for binding to the ATP-binding pockets of enzymes, particularly kinases.[2]
2-Chloro Group Good leaving groupThis is the primary site for nucleophilic substitution. It allows the compound to act as a versatile intermediate for creating a library of 2-substituted derivatives, enabling rapid lead optimization.[4][5]
6-Bromo Group Halogen substituentThe bromine atom at position 6 is known to enhance cytotoxic and antimicrobial activities in related quinazolinones.[2][3] It increases lipophilicity, potentially improving membrane permeability.
8-Fluoro Group Halogen substituentA fluorine atom at position 8 can significantly alter the electronic properties of the ring and form key hydrogen bonds or electrostatic interactions with target proteins, often enhancing binding affinity and selectivity.[6][7][8]

The combination of these features, particularly the halogenation at positions 6 and 8, suggests a compound with enhanced potency compared to simpler quinazolines.

cluster_0 Structural Features of this compound cluster_1 Predicted Biological Outcomes Core Quinazoline Scaffold Activity1 Kinase Inhibition (e.g., Aurora, EGFR) Core->Activity1 ATP Mimicry Sub1 2-Chloro (Reactive Site) Sub1->Activity1 Derivatization Handle Sub2 6-Bromo (Potency/Lipophilicity) Activity2 Anticancer Effects (Apoptosis, Cell Cycle Arrest) Sub2->Activity2 Enhances Cytotoxicity Activity3 Antimicrobial Activity Sub2->Activity3 SAR Sub3 8-Fluoro (Binding/Selectivity) Sub3->Activity1 Improves Binding Activity1->Activity2 Mechanism

Figure 1: Relationship between structure and predicted activity.

Part 2: Predicted Biological Activities & Mechanistic Rationale

Based on extensive literature for substituted quinazolines, we can generate several well-grounded hypotheses for the primary biological activities of this compound.

Primary Predicted Activity: Kinase Inhibition

The quinazoline scaffold is a cornerstone of modern kinase inhibitor design, with numerous approved drugs targeting enzymes like EGFR and VEGFR. The structural similarity to the adenine moiety of ATP allows these molecules to function as competitive inhibitors.

  • Rationale: Research on structurally related compounds provides a strong basis for this prediction. For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of cell division.[7][8] The 8-fluoro group was noted to contribute to inhibitory activity.[8] Given that this compound shares the 8-fluoroquinazoline core, it is highly probable that it also targets kinases. Aurora kinases, EGFR, and other members of the tyrosine kinase family are therefore high-priority putative targets.

  • Mechanism of Action: The compound is predicted to bind to the ATP-binding pocket of susceptible kinases. This binding event would block the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways crucial for cell proliferation, survival, and differentiation. Inhibition of a kinase like Aurora A would lead to defects in mitotic spindle formation, resulting in cell cycle arrest and ultimately apoptosis.[8][9]

compound This compound auroraA Aurora A Kinase (ATP-binding pocket) compound->auroraA Inhibits histone Substrate Phosphorylation (e.g., Histone H3) auroraA->histone Blocks mitosis Centrosome Maturation & Spindle Assembly histone->mitosis arrest G2/M Phase Arrest mitosis->arrest Disrupts apoptosis Apoptosis arrest->apoptosis

Figure 2: Predicted signaling pathway for Aurora A kinase inhibition.
Secondary Predicted Activities

  • Anticancer/Antiproliferative Effects: As a direct consequence of kinase inhibition, the compound is predicted to exhibit potent antiproliferative activity against various human cancer cell lines.[10] Studies on other 6-chloro- and 6-bromo-quinazoline derivatives have consistently demonstrated good activity against cancer cells, often by inducing apoptosis.[10] Cell lines with known dependencies on kinases like Aurora A (e.g., breast cancer line MCF-7) would be particularly susceptible.[7][9]

  • Antimicrobial Activity: The quinazoline skeleton is a well-established pharmacophore for antimicrobial agents.[2][11][12] Structure-activity relationship studies have revealed that the presence of a halogen atom at position 6 of the quinazolinone ring can improve antimicrobial activities.[2] A study of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, showed potent activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[5] Therefore, this compound is predicted to possess broad-spectrum antibacterial properties.

Part 3: A Proposed Experimental Validation Workflow

To systematically test these predictions, a multi-stage validation process is proposed. This workflow is designed to move from high-throughput, cost-effective computational and biochemical assays to more complex, biologically relevant cellular assays.

cluster_in_silico Phase 1: In Silico & Biochemical Screening cluster_in_vitro Phase 2: Cellular Activity Confirmation cluster_antimicrobial Phase 3: Secondary Activity Screening start Hypothesis: Compound is a Kinase Inhibitor docking Molecular Docking (Aurora A, EGFR, etc.) start->docking mic_assay Antimicrobial MIC Assay (S. aureus, E. coli) start->mic_assay kinase_assay In Vitro Kinase Assay (Determine IC50) docking->kinase_assay Prioritize Targets prolif_assay Antiproliferation Assay (MTT) (Cancer Cell Lines) kinase_assay->prolif_assay Confirm Cellular Potency cycle_assay Cell Cycle Analysis (Flow Cytometry) prolif_assay->cycle_assay Elucidate Mechanism apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) prolif_assay->apoptosis_assay Confirm Cytotoxicity end Lead Candidate Profile: Potency, Mechanism, Spectrum cycle_assay->end apoptosis_assay->end mic_assay->end

Figure 3: Proposed experimental workflow for biological validation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Objective: To quantify the direct inhibitory effect of the compound on purified kinase enzymes (e.g., Aurora A).

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity results in more ATP remaining, which generates a stronger luminescent signal.

  • Methodology:

    • Prepare a serial dilution of this compound in DMSO (e.g., from 100 µM to 1 nM).

    • In a white 384-well plate, add 5 µL of kinase reaction buffer containing the purified kinase and its specific substrate peptide.

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 5 µL of a 10 µM ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

    • Calculate the percent inhibition relative to the vehicle control and plot the results against compound concentration to determine the IC50 value.

Protocol 2: Cellular Antiproliferation Assay (MTT)
  • Objective: To determine the compound's effect on the viability and proliferation of cancer cells.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the diluted compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percent viability and determine the GI50 (concentration for 50% growth inhibition).

Part 4: Predicted Outcomes and Future Directions

Successful validation would position this compound as a promising lead scaffold. The experimental results would be interpreted to guide the next phase of a drug discovery program.

Hypothetical Data Summary
AssayPredicted OutcomeImplication for Drug Development
Aurora A Kinase Assay IC50 < 1 µMPotent direct inhibition of a key oncogenic target.
MCF-7 Antiproliferation GI50 < 5 µMGood cellular potency, confirming the compound can cross cell membranes and engage its target.
Cell Cycle Analysis Accumulation of cells in G2/M phaseConsistent with the mechanism of Aurora kinase inhibition.[9]
Antimicrobial MIC Assay MIC < 32 µg/mL vs. S. aureusDemonstrates a secondary activity, suggesting potential for dual-purpose agents.

Future Directions: The primary value of the 2-chloro group is its utility as a synthetic handle. If the core scaffold shows high potency, a medicinal chemistry campaign would be initiated. By reacting this compound with a diverse library of amines, thiols, or alcohols, hundreds of novel analogs can be rapidly synthesized. This process would aim to:

  • Enhance Potency: Identify substituents at the 2-position that form additional favorable interactions within the kinase active site.

  • Improve Selectivity: Tune the structure to minimize off-target kinase activity, thereby reducing potential side effects.

  • Optimize ADME Properties: Modify the molecule to improve its absorption, distribution, metabolism, and excretion profile for potential in vivo applications.

Conclusion

While direct biological data for this compound is not yet publicly available, a rigorous analysis based on established structure-activity relationships strongly predicts its function as a potent kinase inhibitor with significant anticancer and potential antimicrobial properties. The halogenated quinazoline core provides a validated foundation for high-affinity binding, while the 2-chloro position serves as an ideal launching point for lead optimization. The experimental workflow detailed herein provides a clear, logical, and efficient path to validate these predictions and rapidly advance this promising scaffold in a drug discovery pipeline.

References

Unlocking the Therapeutic Promise of 6-Bromo-2-chloro-8-fluoroquinazoline: A Strategic Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Its derivatives are widely recognized as potent protein kinase inhibitors, a class of targeted agents that have revolutionized cancer treatment. The strategic placement of halogen atoms on this privileged scaffold is a well-established method for modulating pharmacological properties, with substitutions at the C6 and C8 positions known to enhance anticancer efficacy and kinase selectivity.[4][5] The compound 6-Bromo-2-chloro-8-fluoroquinazoline represents an intriguing, yet uncharacterized, molecule at the intersection of these design principles. The presence of bromine at C6, fluorine at C8, and a reactive chloro group at C2 suggests significant potential for development as a targeted therapeutic agent.

This technical guide presents a comprehensive, hypothesis-driven research framework for elucidating the potential mechanism of action of this compound. We postulate its primary activity to be the inhibition of protein kinases critical to cancer cell proliferation and survival. This document provides field-proven, step-by-step experimental protocols, data interpretation strategies, and the underlying scientific rationale to systematically investigate this compound from initial target identification to cellular validation. It is intended as a strategic roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.

Hypothesis Generation: Targeting the Cancer Kinome

The quinazoline core is most famously associated with the inhibition of protein kinases by competing with ATP at the enzyme's active site.[1][6] Marketed drugs such as Gefitinib and Erlotinib, both 4-anilinoquinazoline derivatives, validate the high affinity of this scaffold for the ATP-binding pocket of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] Furthermore, recent studies on substituted quinazolines have demonstrated potent activity against other critical cancer-related kinases, including Aurora kinases, which are key regulators of cell division.[5][7]

The subject molecule, this compound, while not a classic 4-anilinoquinazoline, possesses the core heterocyclic system and halogenation patterns (F at C8) seen in potent kinase inhibitors.[5] The 2-chloro group serves as a versatile synthetic handle, allowing for the creation of derivative libraries to probe structure-activity relationships (SAR), but the parent compound itself warrants investigation.[8][9]

Primary Hypothesis: this compound functions as a competitive inhibitor of one or more protein kinases involved in cell cycle regulation or oncogenic signaling.

This hypothesis forms the basis of a phased investigational workflow designed to first identify a primary molecular target and then validate its inhibition in a cellular context.

Phase I: Molecular Target Identification and Validation

The initial phase focuses on identifying high-affinity molecular targets through broad screening, followed by rigorous biophysical validation of the primary "hit."

Experimental Workflow: Target Discovery and Confirmation

The logical flow is to screen broadly for potential targets and then confirm the interaction with a precise, label-free method.

G cluster_0 Phase I: Target Identification & Validation A Kinase Panel Screening (Identify Potential Hits) B Data Analysis (Select Primary Hit based on IC₅₀) A->B IC₅₀ Data C Isothermal Titration Calorimetry (ITC) (Confirm Direct Binding & Determine Kᴅ) B->C Prioritized Kinase D Validated Molecular Target C->D Binding Affinity (Kᴅ) Thermodynamics

Caption: Phase I Workflow for Target Identification.

Protocol 1: In Vitro Kinase Inhibitory Profiling

This initial screen is designed to rapidly assess the compound's inhibitory activity against a diverse panel of cancer-relevant protein kinases.

  • Objective: To identify which, if any, protein kinases are potently inhibited by this compound.

  • Methodology: A quantitative kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), will be employed. This system measures the amount of ADP produced during the kinase reaction, with a decrease in signal indicating enzyme inhibition.

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM).

    • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to the appropriate kinase buffer.

    • Inhibition: Add 50 nL of the serially diluted compound to the reaction wells. Include positive control wells (no enzyme) and negative control wells (DMSO vehicle).

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

    • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Rationale: This broad screening approach is a cost-effective and high-throughput method to survey a large target space, efficiently narrowing down the list of potential molecular targets for further investigation.

Data Presentation: Hypothetical Kinase Screening Results

The data below illustrates a hypothetical outcome where the compound shows notable selectivity for Aurora Kinase A.

Kinase TargetIC₅₀ (nM)Kinase Family
Aurora A 75 Serine/Threonine
Aurora B1,250Serine/Threonine
EGFR>10,000Tyrosine
VEGFR28,500Tyrosine
CDK2>10,000Serine/Threonine
PI3Kα>10,000Lipid Kinase
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Validation

Following the identification of a primary hit (e.g., Aurora A), ITC is used to confirm a direct physical interaction and to characterize its thermodynamics.

  • Objective: To validate the direct binding of the compound to the purified kinase and determine the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Methodology: ITC directly measures the heat released or absorbed during a binding event.

  • Step-by-Step Protocol:

    • Sample Preparation: Dialyze purified recombinant Aurora A kinase into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare the compound in the final dialysis buffer. Degas both solutions thoroughly.

    • Instrument Setup: Load the kinase solution (e.g., 20 µM) into the sample cell of the microcalorimeter. Load the compound solution (e.g., 200 µM) into the injection syringe.

    • Titration: Set the instrument to perform a series of small injections (e.g., 2 µL) of the compound into the kinase solution while stirring, allowing the system to reach equilibrium between injections.

    • Data Acquisition: The instrument records a thermogram, where each peak represents the heat change upon injection.

    • Analysis: Integrate the peaks to determine the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, n, and ΔH.

  • Rationale: ITC provides unequivocal proof of a direct interaction, unlike activity-based assays which can be prone to artifacts. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, which is invaluable for lead optimization.

Phase II: Cellular Mechanism of Action

With a validated molecular target, the next phase is to determine if the compound engages this target within cancer cells and produces the expected biological response.

Proposed Signaling Pathway: Aurora A Inhibition

Based on our hypothetical hit, we propose that this compound inhibits Aurora A, a key mitotic kinase. This would disrupt the G2/M phase of the cell cycle, ultimately leading to apoptosis and reduced cell proliferation.

G cluster_0 Proposed Cellular Pathway A G2 Phase Cell B Aurora A Kinase (Active) A->B C Phosphorylation of Histone H3, etc. B->C D Mitotic Entry (G2/M Transition) C->D E Cell Proliferation D->E Compound 6-Bromo-2-chloro- 8-fluoroquinazoline Compound->B Inhibition X

Caption: Proposed inhibition of the Aurora A pathway.

Protocol 3: Cancer Cell Line Viability Assay

This experiment assesses the compound's ability to inhibit the growth of various cancer cell lines.

  • Objective: To determine the concentration of the compound that inhibits 50% of cell growth (GI₅₀) across a panel of human cancer cell lines.

  • Methodology: A cell viability assay using a reagent like CellTiter-Glo® (Promega), which measures cellular ATP levels as an indicator of metabolic activity.

  • Step-by-Step Protocol:

    • Cell Plating: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

    • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to calculate GI₅₀ values.

  • Rationale: This assay provides a quantitative measure of the compound's overall cytotoxic or cytostatic effect, which is a critical first step in evaluating its potential as an anticancer agent. Using a panel of cell lines can reveal potential sensitivities related to specific genetic backgrounds or kinase dependencies.

Data Presentation: Hypothetical Cell Viability Results
Cell LineCancer TypeGI₅₀ (µM)Notes
MCF-7Breast1.2Known to be sensitive to mitotic inhibitors.
A549Lung2.5-
HCT-116Colon1.8-
T-24Bladder257.87[5]Correlates with published data on similar scaffolds.
Protocol 4: Western Blot for Cellular Target Engagement

This experiment directly assesses whether the compound inhibits the activity of the target kinase within the cell.

  • Objective: To measure the phosphorylation status of a known downstream substrate of the target kinase (e.g., Histone H3 for Aurora A) as a proxy for kinase activity.

  • Methodology: Western blotting using phospho-specific antibodies.

  • Step-by-Step Protocol:

    • Cell Treatment: Culture MCF-7 cells and treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 24 hours).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated Histone H3 (Ser10). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detection: Apply an enhanced chemiluminescent (ECL) substrate and image the resulting signal.

    • Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 to ensure equal protein loading.

  • Rationale: A dose-dependent decrease in the phosphorylation of a direct substrate provides strong evidence that the compound is engaging and inhibiting its intended target in a cellular environment, directly linking the molecular activity to a cellular outcome.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

  • Objective: To determine if the compound induces cell cycle arrest at a specific phase, consistent with the inhibition of a cell cycle-regulating kinase.

  • Methodology: Staining of cellular DNA with a fluorescent dye (Propidium Iodide) followed by analysis with a flow cytometer.

  • Step-by-Step Protocol:

    • Cell Treatment: Treat MCF-7 cells with the compound at its GI₅₀ concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.

    • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

    • Analysis: Generate a histogram of cell count versus fluorescence intensity. The G1 phase peak will have 2N DNA content, the G2/M phase peak will have 4N DNA content, and the S phase will be distributed between them. Quantify the percentage of cells in each phase.

  • Rationale: Inhibition of Aurora A is known to cause a G2/M phase arrest.[10] Observing a significant increase in the population of cells in the G2/M phase after treatment provides compelling evidence that supports the proposed mechanism of action.[5][10]

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased strategy to investigate the mechanism of action of this compound. By progressing through in vitro kinase screening, biophysical validation, and a suite of cell-based assays, this workflow is designed to build a comprehensive and defensible model of the compound's biological activity.

A successful outcome from these studies—demonstrating potent and selective inhibition of a cancer-relevant kinase like Aurora A, corresponding cellular target engagement, and a specific cell cycle arrest phenotype—would establish this compound as a high-quality lead compound.

Future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Leveraging the 2-chloro position to synthesize a focused library of analogs to improve potency, selectivity, and drug-like properties.

  • ADME/Toxicity Profiling: Evaluating the metabolic stability, permeability, and preliminary safety profile of the lead compound.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in xenograft models of human cancer.

By following this structured and scientifically-grounded approach, the full therapeutic potential of this novel quinazoline derivative can be systematically explored and validated.

References

Halogenated Quinazoline Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] The strategic incorporation of halogens into this framework has emerged as a powerful tool for modulating the physicochemical properties and pharmacological activities of these derivatives. This in-depth technical guide provides a comprehensive overview of halogenated quinazoline derivatives for researchers, scientists, and drug development professionals. We will explore the synthetic methodologies for their preparation, delve into their diverse biological activities with a focus on anticancer, antimicrobial, and antiviral applications, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This guide aims to be a valuable resource, fostering new discoveries and inspiring innovative investigations in this dynamic field of drug discovery.[3]

Introduction: The Significance of Halogenation in Quinazoline Chemistry

Quinazoline and its derivatives have a rich history in medicinal chemistry, with numerous compounds approved for clinical use and many more in various stages of development.[1][4] These nitrogen-containing heterocyclic compounds exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[1][5][6] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the quinazoline scaffold is a key strategy in modern drug design. Halogens can profoundly influence a molecule's properties in several ways:

  • Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.

  • Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Binding Affinity and Selectivity: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets such as enzymes and receptors. These interactions can significantly enhance binding affinity and selectivity.[7]

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within the quinazoline ring system, influencing its reactivity and interaction with biological macromolecules.

This guide will systematically explore how the strategic placement of halogens on the quinazoline core has led to the development of potent and selective therapeutic agents.

Synthetic Strategies for Halogenated Quinazoline Derivatives

A variety of synthetic methodologies have been developed for the preparation of halogenated quinazoline derivatives. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

Traditional methods for quinazoline synthesis, which can be adapted for halogenated analogs, often involve the condensation of anthranilic acid derivatives with various reagents.[8] These methods, while foundational, are still widely used.

Experimental Protocol: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

  • Step 1: Acetylation of Halogenated Anthranilic Acid: A halogen-substituted anthranilic acid is reacted with acetic anhydride under reflux to yield the corresponding N-acetylated derivative.

  • Step 2: Condensation with an Amine: The N-acetylated intermediate is then condensed with a primary amine in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the quinazoline ring.

  • Step 3: Purification: The crude product is purified by recrystallization or column chromatography to afford the desired halogenated 2,3-disubstituted 4(3H)-quinazolinone.

Modern Catalytic Methods

In recent years, transition metal-catalyzed reactions have become increasingly important for the synthesis of quinazoline derivatives due to their efficiency and functional group tolerance.[9][10] Copper- and palladium-catalyzed reactions are particularly prevalent.

Example: Copper-Catalyzed Cascade Reaction

A notable method involves a copper(I)-catalyzed cascade reaction between ortho-halogen substituted benzoic acids and amidines.[2] This approach allows for the one-pot synthesis of quinazolinones, often with good to excellent yields.

Biological Activities of Halogenated Quinazoline Derivatives

The incorporation of halogens has been shown to enhance the biological activity of quinazoline derivatives across a range of therapeutic areas.

Anticancer Activity

Halogenated quinazolines have demonstrated significant potential as anticancer agents, with several compounds targeting key signaling pathways involved in tumorigenesis.[3][11][12]

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR kinase inhibitors.[6][7] Halogen substitutions on the 4-anilino moiety are often crucial for potent activity. For instance, the presence of a chlorine or bromine atom can enhance the binding affinity to the ATP-binding pocket of EGFR.[7]

  • Gefitinib and Erlotinib: These clinically approved EGFR inhibitors feature a halogenated 4-anilinoquinazoline core, highlighting the importance of this structural motif.[4]

Aurora kinases are critical regulators of mitosis, and their overexpression is linked to various cancers. Halogenated quinazoline derivatives have been developed as potent and selective Aurora kinase inhibitors.[13][14]

  • Structure-Activity Relationship (SAR): Studies have shown that substitution with a fluorine atom on the quinazoline core and a bromine atom on a terminal phenyl ring can lead to potent Aurora A kinase inhibitory activity.[13]

Halogenated quinazolines have also been investigated as inhibitors of other cancer-related targets, including vascular endothelial growth factor receptor (VEGFR) and poly(ADP-ribose) polymerase (PARP).[7][11] Their cytotoxic effects have been evaluated against a variety of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.[3][5][12]

Table 1: Anticancer Activity of Selected Halogenated Quinazoline Derivatives

CompoundHalogen SubstitutionTargetCancer Cell LineIC50 (µM)Reference
Compound 9 4-bromo-phenylNot SpecifiedMGC-8031.89[5]
Compound 18 Multiple Halogen SubstitutionsNot SpecifiedMGC-8030.85[5]
Compound 6e 8-fluoro, 2-(3-bromophenyl)Aurora A KinaseNot SpecifiedPotent Inhibition[13]
Compound 27 6,7-dimethoxy, 4-(substituted anilino)VEGFR-2Hep-G2, MCF-7Low Micromolar[15]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated quinazolines have shown promising activity against a range of bacteria and fungi.[1][16][17]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring can enhance antimicrobial activity.[1] Furthermore, compounds containing a fluoro group have demonstrated potent antibacterial effects.[1]

Experimental Protocol: In Vitro Antimicrobial Screening

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, are selected.

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined using the broth microdilution method according to CLSI guidelines. The halogenated quinazoline derivatives are serially diluted in a 96-well plate containing the microbial suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a specified incubation period.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine whether the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal, aliquots from the wells with no visible growth in the MIC assay are plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units.

Antiviral Activity

Several halogenated quinazoline derivatives have been identified as potent inhibitors of various viruses, including influenza virus, Zika virus, and Dengue virus.[18][19][20]

  • Example: A series of 2,3,6-trisubstituted quinazolinone compounds exhibited potent antiviral activities against both Zika and Dengue viruses, with EC50 values in the nanomolar range and no significant cytotoxicity.[18] Another study reported a quinazoline urea analogue, 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea, that inhibited the replication of influenza A and B viruses with an EC50 of 0.025 µM.[19]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of halogenated quinazoline derivatives is highly dependent on the nature, position, and number of halogen substituents.

  • Position of Halogenation: As previously mentioned, halogenation at positions 6 and 8 of the quinazoline ring is often beneficial for antimicrobial activity.[1] In the context of EGFR inhibitors, halogen substitution on the 4-anilino ring is critical for potent inhibition.[7]

  • Nature of the Halogen: The type of halogen also plays a significant role. For instance, in a series of anticancer quinazolines, a bromo-substituted compound showed better activity than its fluoro and chloro analogs.[5]

  • Synergistic Effects: The combination of a halogen with other substituents can lead to synergistic effects, further enhancing biological activity.

Diagram 1: Key Structural Features for Biological Activity

SAR cluster_substitutions Key Substitutions for Enhanced Activity Quinazoline_Core Quinazoline Core Halogen_6_8 Halogen at C6/C8 (Antimicrobial) Quinazoline_Core->Halogen_6_8 Improves Anilino_4 Substituted Anilino at C4 (Anticancer - EGFR) Quinazoline_Core->Anilino_4 Crucial for Substituent_2 Substituent at C2 (Modulates Activity) Quinazoline_Core->Substituent_2 Influences Halogen_Anilino Halogen on Anilino Ring (Enhanced EGFR Binding) Anilino_4->Halogen_Anilino Enhanced by

Caption: Key structural modifications on the quinazoline core that influence biological activity.

Future Perspectives and Conclusion

Halogenated quinazoline derivatives continue to be a highly promising area of research in medicinal chemistry. The deep understanding of their structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Future research should focus on:

  • Exploring Novel Halogenation Patterns: Investigating the effects of less common halogenation patterns and polyhalogenated derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Development of Drug Delivery Systems: Designing targeted drug delivery systems to enhance the therapeutic index of potent halogenated quinazolines.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-8-fluoroquinazoline is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and essential MSDS (Material Safety Data Sheet) information for this compound. By elucidating the causality behind recommended safety measures, this document aims to empower researchers to work with this reagent effectively and safely, ensuring both personal safety and experimental integrity.

Compound Profile and Significance

This compound belongs to the quinazoline family, a class of compounds of significant interest in drug discovery due to their diverse biological activities. The specific arrangement of bromo, chloro, and fluoro substituents on the quinazoline core makes it a versatile building block for creating complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted agents. Its reactivity, however, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound8-Bromo-2-chloro-6-fluoroquinazolineNotes
Molecular Formula C₈H₃BrClFN₂C₈H₃BrClFN₂[1]Isomers with the same formula and weight.
Molecular Weight 261.48 g/mol 261.48 g/mol [1]Identical for both isomers.
Appearance White to off-white solid[2]Solid[3]Typical for purified organic compounds.
Boiling Point 308.8±35.0 °C (Predicted)[2]Not explicitly available.High boiling point indicates low volatility at room temperature.
Density 1.836±0.06 g/cm³ (Predicted)[2]Not explicitly available.Denser than water.
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2][4]2-8°C, sealed in dry conditions[1]Refrigeration and inert atmosphere are crucial to prevent degradation.

Hazard Identification and Risk Mitigation

Primary Hazards:

  • Acute Toxicity: While specific data is limited, related compounds are classified as harmful if swallowed. A signal word of "Danger" has been associated with this compound, with hazard statements indicating it is toxic if swallowed (H301).[4]

  • Skin Irritation: Expected to cause skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5][7]

Causality of Hazards:

The hazardous nature of this compound stems from its reactive functional groups. The chloro and bromo substituents are good leaving groups, making the molecule susceptible to nucleophilic attack. This reactivity can extend to biological macromolecules, such as proteins and nucleic acids, leading to irritation and potential toxicity upon exposure.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For operations with a higher risk of splashing, such as when handling solutions or during transfers, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemically resistant gloves are essential. Given the compound's organic nature, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[10]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.[8]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[7]

Diagram: Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Assess_Risks Assess Risks: - Quantity of compound - Nature of procedure Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Gloves Don_Coat->Don_Gloves Don_Goggles 3. Goggles/Face Shield Don_Gloves->Don_Goggles Don_Respirator 4. Respirator (if needed) Don_Goggles->Don_Respirator Respirator_Check Perform Seal Check Don_Respirator->Respirator_Check Doff_Gloves 1. Gloves (inside-out) Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Respirator Doff_Coat->Doff_Respirator Hand_Wash Wash Hands Thoroughly Doff_Respirator->Hand_Wash Procedure_Complete Procedure Complete Respirator_Check->Procedure_Complete Procedure_Complete->Doff_Gloves

Caption: PPE donning and doffing sequence for handling hazardous chemicals.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:
  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[11] Do not breathe dust.[12]

  • Hygiene: Practice good industrial hygiene.[6] Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[7]

Storage:
  • Temperature and Atmosphere: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The recommended storage temperature is between 2-8°C under an inert atmosphere of nitrogen or argon to prevent degradation.[2][4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[12]

  • Container Integrity: Ensure that containers are properly labeled and kept securely sealed to prevent leaks or spills.[7]

Emergency Procedures: A Step-by-Step Guide

In the event of accidental exposure or a spill, a rapid and informed response is crucial.

First-Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][13] Seek medical attention if irritation develops or persists.[12]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[5][6]

Accidental Release Measures:
  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep up the spilled solid, avoiding dust generation.[7]

    • Place the material into a suitable, labeled, and sealed container for disposal.[7]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Ensure adequate ventilation.

    • Notify your institution's environmental health and safety department immediately.

    • Contain the spill if possible, without risking personal exposure.

Diagram: Emergency Response Decision Tree

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Eye_Contact Eye Contact Start->Eye_Contact Type of Incident Skin_Contact Skin Contact Start->Skin_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Minor_Spill Minor Spill Start->Minor_Spill Major_Spill Major Spill Start->Major_Spill Flush_Eyes Flush with water for 15 min Eye_Contact->Flush_Eyes Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, do not induce vomiting Ingestion->Rinse_Mouth Clean_Up Clean up with appropriate PPE and materials Minor_Spill->Clean_Up Evacuate Evacuate area, notify EHS Major_Spill->Evacuate Seek_Medical Seek Immediate Medical Attention Flush_Eyes->Seek_Medical Wash_Skin->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Decision tree for responding to spills or exposures.

Fire-Fighting and Disposal Considerations

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

    • Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[10]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

  • Disposal:

    • This material should be disposed of as hazardous waste.[6]

    • Dispose of contents and container in accordance with local, regional, and national regulations.[6] Do not allow the chemical to enter drains.

Conclusion

This compound is a valuable reagent in the synthesis of novel chemical entities. Its inherent reactivity, which makes it a useful synthetic building block, also necessitates a high degree of caution and adherence to rigorous safety protocols. By understanding the principles behind safe handling, storage, and emergency procedures, researchers can mitigate the risks associated with this compound and conduct their work with confidence and security.

References

An In-depth Technical Guide to 6-Bromo-2-chloro-8-fluoroquinazoline for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Heterocycle

In the landscape of modern medicinal chemistry, particularly in the development of targeted therapies, the quinazoline scaffold is a privileged structure. Its rigid, bicyclic nature provides a robust framework for orienting pharmacophoric elements in three-dimensional space to achieve high-affinity interactions with biological targets. The compound 6-Bromo-2-chloro-8-fluoroquinazoline (CAS No. 953039-25-3) represents a highly strategic starting material for the synthesis of next-generation kinase inhibitors.[1][2]

The specific halogenation pattern of this molecule is not accidental; it is a deliberate design feature that imparts critical functionalities:

  • The 2-Chloro Position: This is the primary reactive site. The chlorine atom is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing fragments, a cornerstone of kinase inhibitor synthesis, to build the core structure of the final drug candidate.

  • The 6-Bromo Position: The bromine atom serves as a versatile synthetic handle. It is strategically placed to enable late-stage diversification of the molecular scaffold through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows chemists to rapidly generate libraries of analogues to explore the solvent-front region of an enzyme's active site, optimizing for potency and pharmacokinetic properties.

  • The 8-Fluoro Position: The fluorine atom provides a powerful tool for modulating the physicochemical properties of the molecule. Its strong electron-withdrawing nature can significantly lower the pKa of the quinazoline ring system, which can be crucial for improving cell permeability and avoiding metabolic liabilities.

Given its pivotal role as a key building block, securing a reliable, high-purity source of this compound is a critical first step in any drug discovery campaign that utilizes it. This guide provides a technical overview of its commercial landscape, quality control, handling, and application.

Commercial Availability and Supplier Landscape

Sourcing high-purity this compound is essential for reproducible synthetic outcomes and avoiding costly downstream purification challenges. Several chemical suppliers offer this reagent, typically for research and development purposes.[1] It is crucial to note that this compound is intended for professional laboratory and manufacturing use only and is not for medical or consumer applications.[1]

When selecting a supplier, researchers should look beyond price and consider factors such as lot-to-lot consistency, available analytical data (Certificate of Analysis), and purity specifications.

Table 1: Comparative Overview of Select Commercial Suppliers

SupplierPurity SpecificationAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight
PharmaBlock ≥ 97%100mg, 250mg, 1g, 5g, 10g953039-25-3[3]C₈H₃BrClFN₂261.48
Various Online Retailers min 97%100 mg953039-25-3[1]C₈H₃BrClFN₂261.48[1]
LabSolutions 97%Custom953039-25-3[2]C₈H₃BrClFN₂261.48[2]

Note: This table is not exhaustive and is intended to be illustrative. Availability and specifications are subject to change. Researchers should always verify details directly with the supplier before procurement.

In-House Quality Control: A Self-Validating Protocol

Upon receipt of any critical starting material, it is imperative to perform independent analytical verification, even when a supplier's Certificate of Analysis (CoA) is provided. This practice ensures the material's identity and purity, safeguarding the integrity of subsequent synthetic steps.

Workflow for Incoming Material Verification

QC_Workflow cluster_0 Material Reception & Documentation cluster_1 Analytical Verification cluster_2 Data Analysis & Decision A Receive Compound B Visually Inspect Container (Seal, Label, Damage) A->B C Log Lot Number & Review Supplier CoA B->C D Prepare Sample for ¹H NMR & LC-MS C->D E Acquire ¹H NMR Spectrum in DMSO-d₆ D->E Identity & Purity F Acquire LC-MS Data (ESI+/-) D->F Purity & Mass Confirmation G Compare ¹H NMR with Expected Structure E->G H Verify [M+H]⁺ Ion and Purity by UV F->H I Decision: Accept or Reject Lot G->I H->I

Caption: Workflow for incoming quality control of this compound.

Step-by-Step Analytical Protocol
  • Proton NMR (¹H NMR) Spectroscopy

    • Causality: ¹H NMR is the most powerful technique for confirming the structural identity of the compound. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks provide a unique fingerprint of the molecule's proton environment.

    • Methodology:

      • Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

      • Expected Signals: The aromatic region (typically δ 7.5-9.0 ppm) should show a distinct pattern of signals corresponding to the three protons on the quinazoline core. The specific coupling constants will confirm the substitution pattern. The absence of significant signals from grease, water, or residual solvents (e.g., ethyl acetate, hexanes) is a key indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Causality: LC-MS provides orthogonal confirmation of both purity and identity. The liquid chromatography component separates the main compound from any impurities, and the mass spectrometer detects the mass-to-charge ratio (m/z), confirming the molecular weight.

    • Methodology:

      • Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL).

      • Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.

      • Run a gradient elution method, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.

      • Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer (in positive electrospray ionization mode, ESI+).

      • Expected Results: The UV chromatogram should show a single major peak, with purity typically calculated as >97% by peak area. The mass spectrum for this major peak should show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at m/z ≈ 261.9/263.9, reflecting the characteristic isotopic pattern of a molecule containing one bromine and one chlorine atom.

Safe Handling, Storage, and Stability

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5][6] Avoid creating and inhaling dust.[4][6] After handling, wash hands thoroughly.[4][6]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[6][7] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Stability: While generally stable under recommended storage conditions, heterocyclic compounds can be sensitive to light, air, and moisture over extended periods. The use of an inert atmosphere helps prevent degradation.

Application in Targeted Drug Discovery: A Precursor to Kinase Inhibitors

The quinazoline core is central to numerous FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, which target the epidermal growth factor receptor (EGFR) family. These drugs have revolutionized the treatment of certain cancers. The 6-bromo-quinazoline scaffold is a key intermediate in the synthesis of many such inhibitors.[8][9][10]

The general synthetic strategy involves a two-step process where this compound is the starting point.

Synthesis_Pathway A 6-Bromo-2-chloro- 8-fluoroquinazoline B Step 1: SNAr at C2 + R¹-NH₂ A->B Nucleophilic Substitution C 6-Bromo-2-(R¹-amino)- 8-fluoroquinazoline B->C D Step 2: Cross-Coupling at C6 + R²-B(OH)₂ (Suzuki) C->D Palladium- Catalyzed E Final Kinase Inhibitor Analogue D->E

Caption: General synthetic route utilizing this compound.

This modular approach allows for the rapid creation of a diverse chemical library. The R¹ group is typically chosen to bind to the "hinge" region of the kinase active site, while the R² group, installed via cross-coupling, can be varied to achieve potency and selectivity by interacting with other parts of the ATP-binding pocket.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs targeting kinases and other enzyme families. Its carefully designed halogenation pattern provides chemists with orthogonal reactive sites for modular synthesis and rapid structure-activity relationship (SAR) exploration. By understanding the commercial supplier landscape, implementing rigorous in-house quality control, adhering to safe handling protocols, and appreciating its synthetic utility, research organizations can effectively leverage this powerful building block to drive their projects toward the identification of novel clinical candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure known for its diverse pharmacological activities. This guide outlines a robust and reproducible synthetic route, starting from commercially available precursors. It offers in-depth explanations of the reaction mechanisms, experimental procedures, purification techniques, and analytical characterization of the target compound. The protocol is designed to be self-validating, with justifications for each step grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Substituted Quinazolines

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The quinazoline core is a key pharmacophore found in numerous clinically approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, anti-inflammatory, and antibacterial activities. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of their pharmacological profiles, making them attractive targets for drug development programs.

The target molecule, this compound, incorporates three key functional groups: a bromine atom, a chlorine atom, and a fluorine atom. These halogens can serve as versatile handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of novel compounds for biological screening. The 2-chloro substituent is particularly reactive towards nucleophilic substitution, enabling the introduction of various amine, alcohol, and thiol moieties.

Synthetic Strategy and Rationale

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available 2-amino-3-fluoro-5-bromobenzonitrile. This strategy involves an initial cyclization to form the corresponding quinazolinone intermediate, followed by a chlorination step to yield the desired product.

The choice of 2-amino-3-fluoro-5-bromobenzonitrile as the starting material is strategic. The ortho-amino and cyano groups provide the necessary functionality for the construction of the pyrimidine ring of the quinazoline core. The fluorine and bromine substituents are positioned to ultimately reside at the 8 and 6 positions of the quinazoline ring, respectively.

Reaction Scheme:

Synthesis of this compound start 2-Amino-3-fluoro-5-bromobenzonitrile intermediate 6-Bromo-8-fluoroquinazolin-2(1H)-one start->intermediate Step 1: Cyclization dummy1 product This compound intermediate->product Step 2: Chlorination dummy2 reagent1 1. HCl (gas) 2. Heat reagent2 POCl3, Heat dummy1->reagent1 dummy2->reagent2

Figure 1. Overall synthetic scheme for this compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentGradeSupplier
2-Amino-3-fluoro-5-bromobenzonitrile≥98%Commercial Source
DioxaneAnhydrousCommercial Source
Hydrogen Chloride (gas)High PurityCommercial Source
Phosphorus Oxychloride (POCl₃)Reagent GradeCommercial Source
TolueneAnhydrousCommercial Source
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
BrineLaboratory Grade-
Anhydrous Magnesium SulfateLaboratory Grade-
Dichloromethane (DCM)HPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source
Step 1: Synthesis of 6-Bromo-8-fluoroquinazolin-2(1H)-one

This step involves the acid-catalyzed cyclization of 2-amino-3-fluoro-5-bromobenzonitrile to form the quinazolinone ring system. The mechanism proceeds through the protonation of the nitrile group, followed by intramolecular attack of the amino group.

Cyclization_Workflow start Dissolve 2-amino-3-fluoro-5-bromobenzonitrile in anhydrous dioxane step2 Bubble HCl gas through the solution at 0°C until saturation start->step2 step3 Heat the reaction mixture at reflux (approx. 101°C) for 12-16 hours step2->step3 step4 Cool the reaction to room temperature and concentrate under reduced pressure step3->step4 step5 Triturate the residue with diethyl ether, filter, and wash the solid step4->step5 product Obtain 6-Bromo-8-fluoroquinazolin-2(1H)-one as a solid step5->product

Figure 2. Workflow for the synthesis of the quinazolinone intermediate.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 2-amino-3-fluoro-5-bromobenzonitrile (1.0 eq).

  • Add anhydrous dioxane (approximately 10 mL per gram of starting material).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 30-45 minutes until the solution is saturated.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 101°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to obtain a solid residue.

  • Triturate the residue with diethyl ether, filter the resulting solid, and wash with cold diethyl ether to afford the crude 6-Bromo-8-fluoroquinazolin-2(1H)-one. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

The conversion of the quinazolinone to the 2-chloroquinazoline is a crucial step that activates the 2-position for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the crude 6-Bromo-8-fluoroquinazolin-2(1H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105°C) for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Typical Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20-8.10 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): Chemical shifts will be consistent with the proposed structure.

  • Mass Spectrometry (ESI): m/z calculated for C₈H₃BrClFN₂ [M+H]⁺, found.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several factors:

  • Use of Established Reactions: The synthetic steps, namely the acid-catalyzed cyclization of an aminobenzonitrile and the chlorination of a quinazolinone with POCl₃, are well-established and widely used transformations in heterocyclic chemistry.

  • Monitoring of Reaction Progress: The protocol emphasizes the importance of monitoring the reaction progress by TLC, which allows for the determination of the optimal reaction time and ensures the complete conversion of the starting materials.

  • Standard Purification Techniques: The use of standard workup and purification procedures, such as extraction and column chromatography, ensures the isolation of the target compound in high purity.

  • Comprehensive Characterization: The final product should be thoroughly characterized by standard analytical techniques (NMR, Mass Spectrometry) to confirm its identity and purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is efficient, scalable, and utilizes readily available starting materials and reagents. The target compound is a valuable building block for the synthesis of novel quinazoline derivatives with potential applications in drug discovery and development. By following this protocol, researchers can confidently synthesize this important intermediate for their research endeavors.

Application Note & Synthesis Protocol: 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline, a key intermediate in contemporary drug discovery programs, particularly in the development of kinase inhibitors. We present a reliable and well-characterized two-step synthetic pathway, beginning with the commercially available starting material, 2-amino-5-bromo-3-fluorobenzoic acid. This guide is designed for researchers in medicinal chemistry and process development, offering not only a step-by-step protocol but also the underlying chemical principles and expert insights to ensure successful execution and validation.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including gefitinib, erlotinib, and lapatinib, which are prominent in oncology for their role as tyrosine kinase inhibitors. The specific substitution pattern of this compound makes it a highly valuable and versatile building block.

  • 2-Chloro Group: Acts as a reactive handle, allowing for facile nucleophilic aromatic substitution (SNAr) reactions. This position is crucial for introducing various side chains that can modulate potency, selectivity, and pharmacokinetic properties.

  • 6-Bromo Group: Provides a site for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, enabling the exploration of a wide chemical space.

  • 8-Fluoro Group: The strong electron-withdrawing nature of fluorine can significantly influence the electronic properties of the quinazoline core, often improving metabolic stability and modulating the pKa of the quinazoline nitrogen, which can be critical for binding to target proteins.

This document outlines a robust synthesis from 2-amino-5-bromo-3-fluorobenzoic acid, a pathway chosen for its reliability, scalability, and use of readily accessible materials.

Synthetic Strategy Overview

The synthesis is achieved via a two-step sequence. The first step involves the cyclization of an anthranilic acid derivative to form the core quinazolinone ring system. The second step is a chlorination reaction to install the reactive chloro group at the 2-position, yielding the final product.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination SM 2-Amino-5-bromo-3-fluorobenzoic Acid INT 6-Bromo-8-fluoroquinazolin-4(3H)-one SM->INT Formamide (HCONH₂) 150-160 °C PROD This compound INT->PROD Phosphorus Oxychloride (POCl₃) N,N-Diisopropylethylamine (DIPEA) Reflux (e.g., 110 °C)

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

Successful synthesis relies on the quality of the starting materials and reagents. It is recommended to use reagents from reputable suppliers and to verify the purity of the starting material if it is synthesized in-house or sourced from a new vendor.

Compound NameRoleFormulaMol. Wt. ( g/mol )Supplier (Example)CAS Number
2-Amino-5-bromo-3-fluorobenzoic acidStarting MaterialC₇H₅BrFNO₂234.02Sigma-Aldrich, Combi-Blocks874784-14-2
FormamideReagent & SolventCH₃NO45.04Acros Organics75-12-7
Phosphorus Oxychloride (POCl₃)Chlorinating AgentPOCl₃153.33Alfa Aesar10025-87-3
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic BaseC₈H₁₉N129.24TCI America7087-68-5
TolueneSolventC₇H₈92.14Fisher Scientific108-88-3
Ethyl Acetate (EtOAc)Extraction SolventC₄H₈O₂88.11VWR Chemicals141-78-6
Saturated Sodium Bicarbonate (aq)Quenching AgentNaHCO₃84.01-144-55-8
Anhydrous Sodium SulfateDrying AgentNa₂SO₄142.04-7757-82-6

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive and toxic reagents. Phosphorus oxychloride is highly corrosive and reacts violently with water. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 6-Bromo-8-fluoroquinazolin-4(3H)-one (Intermediate)

This step involves the cyclocondensation of the anthranilic acid with formamide, which serves as both a reagent (providing the C2 carbon) and the solvent.

  • Reaction Principle: The reaction is a variation of the Niementowski quinazoline synthesis. The amino group of the anthranilic acid attacks the formamide carbon, and subsequent intramolecular cyclization and dehydration yield the quinazolinone ring.

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-amino-5-bromo-3-fluorobenzoic acid (10.0 g, 42.7 mmol).

  • Add formamide (100 mL).

  • Stir the mixture and heat it to 150-160 °C using a heating mantle.

    • Expert Insight: The temperature is critical. Below 150 °C, the reaction is sluggish. Above 170 °C, formamide decomposition can lead to side products. Maintain a gentle reflux of formamide.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane). The starting material spot should disappear and a new, less polar product spot should appear.

  • After the reaction is complete, cool the mixture to room temperature (~25 °C).

  • Pour the cooled reaction mixture into 500 mL of cold deionized water with stirring. A precipitate will form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual formamide.

  • Dry the solid in a vacuum oven at 60-70 °C overnight.

    • Expected Outcome: A pale yellow or off-white solid. Yield: 9.5 - 10.2 g (91-98%). The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (Final Product)

This step converts the hydroxyl group of the quinazolinone tautomer into a chloro group using phosphorus oxychloride.[1][2][3]

  • Reaction Principle: The quinazolinone exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. The lone pair on the oxygen attacks the electrophilic phosphorus atom of POCl₃. This is followed by elimination and attack of a chloride ion to displace the phosphate group, yielding the 2-chloroquinazoline.[3] The addition of a non-nucleophilic base like DIPEA accelerates the reaction.[2]

Chlorination_Mechanism Quinazolinone Intermediate (Hydroxy Tautomer) O-Phosphorylation Phosphorylated Intermediate Quinazolinone->O-Phosphorylation POCl₃, DIPEA Chloride Attack SₙAr Transition State O-Phosphorylation->Chloride Attack Cl⁻ Product 6-Bromo-2-chloro- 8-fluoroquinazoline Chloride Attack->Product - [OPO₂Cl₂]⁻

Caption: Simplified mechanism for the chlorination of the quinazolinone intermediate.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube or nitrogen inlet), add the 6-Bromo-8-fluoroquinazolin-4(3H)-one (5.0 g, 20.6 mmol) from the previous step.

  • Add phosphorus oxychloride (POCl₃, 30 mL, 323 mmol).

    • Expert Insight: POCl₃ is used in large excess to act as both the reagent and the solvent, driving the reaction to completion.

  • Carefully add N,N-Diisopropylethylamine (DIPEA) (0.7 mL, 4.1 mmol) dropwise to the stirring suspension. The addition of a base helps to facilitate the initial phosphorylation step.[2][3]

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The reaction should become a clear, homogeneous solution. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up (Critical Step): Slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8. Be cautious of gas evolution (CO₂).

  • Extract the aqueous suspension with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Expected Outcome: A crude solid. This can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield a pure white to off-white solid. Yield: 4.8 - 5.2 g (89-96%).

Conclusion

The described two-step protocol provides a reliable and high-yielding pathway for the synthesis of this compound. The starting material, 2-amino-5-bromo-3-fluorobenzoic acid, is commercially available, making this route accessible and scalable for medicinal chemistry and drug development applications. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently execute and, if necessary, troubleshoot this important synthetic transformation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Power of Selective Functionalization

The quinazoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[1][2] This is due to its ability to mimic endogenous purine structures and engage in key biological interactions. The strategic functionalization of the quinazoline ring is therefore a cornerstone of modern drug discovery.[3][4][5]

The compound 6-Bromo-2-chloro-8-fluoroquinazoline represents a highly versatile and valuable starting material for building molecular complexity. It possesses three distinct handles for chemical modification: a reactive C6-bromine bond, a less reactive C2-chlorine bond, and a fluorine atom at C8 that can modulate the electronic properties and metabolic stability of resulting derivatives.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the precise and efficient modification of such polyhalogenated heterocycles.[6][7][8] This guide provides a detailed exploration of key palladium-catalyzed methodologies applied to this compound, with a focus on the principles of chemoselectivity that allow for controlled, sequential derivatization.

The Core Principle: Chemoselective Coupling

The success of sequential functionalization hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step generally follows the trend: C–I > C–Br >> C–Cl .[9] This predictable reactivity hierarchy allows for the selective coupling at the more labile C6-bromo position while leaving the C2-chloro position intact, provided the reaction conditions are carefully controlled. Subsequent modification of the C2-chloro position can then be achieved under more forcing conditions (e.g., higher temperatures, stronger catalyst systems).

G cluster_0 Sequential Functionalization Strategy Start 6-Bromo-2-chloro- 8-fluoroquinazoline Step1_Product 6-(R1)-2-chloro- 8-fluoroquinazoline Start->Step1_Product Pd-Catalyzed Coupling 1 (Mild Conditions) Selective at C6-Br Final_Product 6-(R1)-2-(R2)- 8-fluoroquinazoline Step1_Product->Final_Product Pd-Catalyzed Coupling 2 (Forcing Conditions) Reaction at C2-Cl

Figure 1. Logical workflow for the sequential, chemoselective cross-coupling of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile and widely used C-C bond-forming cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[10][11]

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][12][13] A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[10]

G Pd0 Pd(0)L_n OxAdd R-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition Trans R-Pd(II)-R' L_n OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R-R' Trans->Product RX Ar-X RX->OxAdd R_BOH2 R'-B(OH)₂ + Base R_BOH2->Trans

Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol: Selective Suzuki Coupling at C6-Br

This protocol details the selective coupling of an arylboronic acid at the C6-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable ligand (e.g., SPhos, XPhos, 1:2 ratio to Pd)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights & Troubleshooting
  • Catalyst Choice: For simple couplings, Pd(PPh₃)₄ is often sufficient.[11] For more challenging substrates or to achieve lower catalyst loadings, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) can be more effective.[10]

  • Base and Solvent: The use of an aqueous base (K₂CO₃ or Cs₂CO₃) is standard. The water helps dissolve the base and facilitates the formation of the active boronate species.[14] Dioxane and Toluene are common organic solvents that effectively dissolve the organic reagents and catalyst.

  • Over-reaction: To ensure selectivity for the C6-Br position, avoid excessive heating or prolonged reaction times, which could lead to competitive coupling at the C2-Cl site. Using a slight excess of the quinazoline substrate relative to the boronic acid can also minimize diarylation.[15]

Data Summary: Representative Suzuki Couplings
Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃9085-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃8590-98
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃10075-85
4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf)Cs₂CO₃9080-90

Buchwald-Hartwig Amination: Installing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines into the quinazoline scaffold.[16] This is critical for synthesizing compounds with improved pharmacological properties, as the amino group can act as a key hydrogen bond donor or acceptor.

Causality and Mechanistic Insight

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle. However, instead of transmetalation, the key step involves the coordination of the amine to the palladium center, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[18]

Protocol: Selective Amination at C6-Br

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (1-3 mol%) or a dedicated precatalyst (e.g., XPhos Pd G3)

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BINAP (2-6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cs₂CO₃ (1.4-2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and quench carefully with saturated aqueous NH₄Cl or water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights & Troubleshooting
  • Ligand is Key: The success of a Buchwald-Hartwig amination is highly dependent on the ligand. For many applications on heteroaryl chlorides and bromides, biarylphosphine ligands like XPhos or RuPhos provide excellent results.[18][19]

  • Base Selection: NaOtBu is a common and effective base. However, for substrates sensitive to strong alkoxide bases, LHMDS or Cs₂CO₃ can be superior alternatives.[19]

  • Ammonia Equivalents: To install a primary amino group (-NH₂), a protected amine or an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS) can be used, followed by a deprotection step.[19][20]

Data Summary: Representative Buchwald-Hartwig Aminations
AmineCatalyst SystemBaseTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBu10088-96
AnilinePd₂(dba)₃ / RuPhosLHMDS11080-90
n-ButylamineXPhos Pd G3NaOtBu9085-95
PiperidinePd₂(dba)₃ / BINAPCs₂CO₃11082-92

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction is invaluable for introducing a linear, sp-hybridized carbon linker, which can be a key structural element in bioactive molecules or serve as a handle for further transformations via click chemistry or other alkyne-specific reactions.

Causality and Mechanistic Insight

The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[22] The palladium catalyst undergoes the standard oxidative addition with the aryl halide. The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) intermediate. A base, typically an amine like triethylamine or diisopropylethylamine, is required to deprotonate the alkyne and act as a solvent.[23]

Protocol: Selective Sonogashira Coupling at C6-Br

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-2.0 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Co-solvent (optional): Anhydrous, degassed THF or DMF

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed amine base/solvent (and co-solvent, if used) via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 2-12 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights & Troubleshooting
  • Copper-Free Conditions: While the copper co-catalyst is traditional, concerns about its role in promoting alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These typically require a different palladium catalyst/ligand system and are often run at higher temperatures.

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can promote the undesired homocoupling of the alkyne. Thorough degassing of solvents and maintaining an inert atmosphere are critical for high yields.

  • Ligand Choice: The choice of ligand on palladium can influence regioselectivity in di- or polyhalogenated systems, although for the C-Br vs C-Cl case, the inherent reactivity difference is the dominant factor.[24][25]

Data Summary: Representative Sonogashira Couplings
Terminal AlkyneCatalyst SystemBaseTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRT90-98
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NRT85-95
1-HexynePdCl₂(PPh₃)₂ / CuIDIPEA5080-90
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N4075-85

Heck Reaction: Vinylation of the Quinazoline Core

The Heck (or Mizoroki-Heck) reaction couples an organic halide with an alkene to form a substituted alkene, effectively installing a vinyl group.[26][27] This reaction is a powerful tool for C-C bond formation and introduces a functional group that can participate in further synthetic transformations like dihydroxylation, epoxidation, or metathesis.

Causality and Mechanistic Insight

The Heck reaction's catalytic cycle differs slightly from the previous examples.[28][29] After oxidative addition of the aryl halide to Pd(0), the alkene coordinates to the Pd(II) center and undergoes a migratory insertion (carbopalladation) into the Pd-Aryl bond. The final product is formed after a β-hydride elimination step, which also regenerates a palladium-hydride species. A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst to complete the cycle.[26]

Protocol: Selective Heck Reaction at C6-Br

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5-2.0 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand (optional but recommended): P(o-tolyl)₃ or PPh₃ (4-10 mol%)

  • Base: Triethylamine (Et₃N), K₂CO₃, or Sodium Acetate (NaOAc) (1.5-2.5 equiv)

  • Solvent: Anhydrous, degassed DMF, NMP, or Acetonitrile

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, the palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe, followed by the alkene.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights & Troubleshooting
  • Regioselectivity: For unsymmetrical alkenes, the arylation typically occurs at the less substituted carbon of the double bond due to steric factors during the migratory insertion step.[28]

  • Stereoselectivity: The β-hydride elimination step usually proceeds via a syn-elimination pathway, leading predominantly to the (E)-alkene (trans) product.[27]

  • Ligandless Conditions: While phosphine ligands are often used, some Heck reactions can be performed under "ligandless" conditions, particularly with electron-rich halides. However, using a ligand often improves catalyst stability and reaction efficiency.[27]

Data Summary: Representative Heck Reactions
AlkeneCatalyst SystemBaseTemp (°C)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃N10075-85
StyrenePd(OAc)₂NaOAc12070-80
AcrylonitrilePd(OAc)₂ / PPh₃K₂CO₃10070-85
4-VinylpyridinePd(OAc)₂Et₃N11065-75

Conclusion

This compound is a powerful scaffold for the development of novel chemical entities. The strategic application of palladium-catalyzed cross-coupling reactions, guided by the principles of chemoselectivity, allows for its controlled and sequential functionalization. The Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a robust toolkit for introducing a wide array of carbon and nitrogen substituents, paving the way for the efficient construction of diverse chemical libraries for drug discovery and materials science. Mastery of the reaction conditions—particularly the choice of catalyst, ligand, base, and solvent—is paramount to achieving high yields and the desired selectivity.

References

Application Notes & Protocols: Leveraging the 6-Bromo-2-chloro-8-fluoroquinazoline Scaffold for Kinase Inhibitor Discovery and Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[1] The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors that target the enzyme's ATP-binding site.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 6-Bromo-2-chloro-8-fluoroquinazoline , a versatile chemical building block, in the design, synthesis, and screening of novel kinase inhibitors. We will detail the scientific rationale behind utilizing this specific scaffold and provide step-by-step protocols for a multi-stage screening cascade, from initial high-throughput biochemical assays to confirmatory cell-based validation.

Introduction: The Strategic Value of the Quinazoline Scaffold

The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling pathways, controlling processes like cell growth, proliferation, and differentiation.[4][5] This makes them prime targets for therapeutic intervention. The 4-anilinoquinazoline framework has proven exceptionally effective for developing inhibitors that compete with ATP for binding in the kinase catalytic domain.[2][6] Marketed drugs such as Gefitinib and Erlotinib validate the clinical success of this structural class in targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[7][8]

The subject of this guide, This compound , offers a unique combination of reactive sites and halogen substitutions that are advantageous for inhibitor design:

  • The 2-chloro Position: Serves as a key reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing moieties (e.g., anilines) to generate a diverse chemical library. This position is critical for establishing interactions within the hinge region of the kinase ATP-binding pocket.[2]

  • The 6-bromo and 8-fluoro Positions: These halogens provide tools to modulate the compound's physicochemical properties, such as solubility and cell permeability. Furthermore, the bromine atom can be used for further chemical modifications or to form specific halogen bonds with the target protein, potentially enhancing binding affinity and selectivity.

This guide will walk you through a logical workflow, transforming this promising starting material into validated lead compounds.

From Scaffold to Library: A Synthetic Overview

The initial step involves leveraging the reactivity of the 2-chloro position to build a library of diverse 4-anilinoquinazoline derivatives. The general approach is a nucleophilic substitution reaction with a panel of substituted anilines. This strategy is a cornerstone of discovery campaigns targeting tyrosine kinases.[9][10]

G cluster_0 PART 1: Library Synthesis Start 6-Bromo-2-chloro- 8-fluoroquinazoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Anilines Diverse Library of Substituted Anilines (R1, R2, R3...) Anilines->Reaction Library Candidate Inhibitor Library (Compound 1, 2, 3...n) Reaction->Library

Caption: General workflow for synthesizing a candidate inhibitor library.

Causality Behind the Design: The choice of anilines is critical. Substituents on the aniline ring will project into different regions of the ATP-binding site, influencing both potency and selectivity. For example, in EGFR inhibitors, specific substitutions at the meta-position of the aniline are known to enhance activity.[2] A well-designed library will systematically probe this chemical space.

Part I: High-Throughput Primary Screening to Identify Hits

Objective: To efficiently screen the entire synthesized library against the primary kinase target to identify "hits"—compounds that show significant inhibition at a single concentration.

Recommended Platform: Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™) This format is ideal for primary screening due to its universal applicability and high-throughput nature.[11] The assay quantifies kinase activity by measuring the amount of ADP produced, a universal byproduct of the phosphorylation reaction.[12] Its key advantages include high sensitivity, a strong signal-to-background ratio, and resistance to interference from colored or fluorescent compounds.[11][13]

Protocol 1: Primary Hit Identification using ADP-Glo™

A. Principle of the Assay The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which fuels a luciferase reaction, producing a light signal directly proportional to kinase activity.[11]

B. Materials

  • Purified recombinant target kinase

  • Kinase-specific peptide or protein substrate

  • Kinase reaction buffer (specific to the target kinase)

  • ATP solution

  • Synthesized compound library (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Methodology

  • Compound Plating: Prepare a 10 µM final concentration screening plate. Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 20 nL) of each 10 mM compound stock from your library into the wells of a 384-well assay plate. Include wells with DMSO only (negative control, 100% activity) and a known inhibitor (positive control).

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, the target kinase, and its substrate at optimal concentrations (typically determined in a prior assay development step).[12] Dispense 10 µL of this mix into each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer at 2x the final desired concentration (often at the Kₘ for ATP). Add 10 µL to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature. The exact time depends on the enzyme's turnover rate.

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

D. Data Analysis & Hit Criteria

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • A common threshold for defining a "hit" in a primary screen is >50% inhibition or a Z-score > 3 (i.e., three standard deviations from the mean of the DMSO controls).

Table 1: Representative Primary Screening Data
Compound ID% Inhibition @ 10 µMHit?
QZ-F0018.2No
QZ-F00265.7Yes
QZ-F00312.5No
QZ-F00491.3Yes
QZ-F00548.1No
QZ-F00672.9Yes

Part II: Secondary Screening for Potency (IC₅₀) Determination

Objective: To confirm the activity of the primary hits and quantify their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).

Recommended Platform: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay TR-FRET assays are highly suitable for IC₅₀ determination.[14] They are "mix-and-read" assays that involve a biotinylated substrate and a phosphorylation-specific antibody labeled with fluorescent dyes (a donor and an acceptor).[15] When the substrate is phosphorylated, the antibody binds, bringing the dyes into proximity and generating a FRET signal. This ratiometric measurement (acceptor/donor emission) corrects for well-to-well variations and compound interference, providing highly robust data.[1]

Protocol 2: IC₅₀ Determination via HTRF®

A. Materials

  • Confirmed hit compounds

  • Target kinase and corresponding HTRF®-compatible substrate (e.g., biotinylated peptide)

  • HTRF® KinEASE™ kit (or similar) containing Europium cryptate-labeled antibody and XL665-labeled streptavidin

  • ATP, reaction buffer, and stop/detection buffer

  • Low-volume, white 384-well assay plates

B. Step-by-Step Methodology

  • Compound Dilution Series: For each hit compound, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Compound Plating: Transfer a small volume of each concentration into the assay plate wells.

  • Kinase/Substrate Addition: Dispense a solution containing the kinase and biotinylated substrate into each well.

  • Initiate Reaction: Add ATP to start the reaction. Incubate for the optimized reaction time at room temperature.

  • Stop Reaction & Detection: Add the HTRF® detection mix, which contains the Europium-labeled antibody, XL665-streptavidin, and EDTA (to chelate Mg²⁺ and stop the reaction), to each well.[15]

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

C. Data Analysis

  • Calculate the HTRF® ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Normalize the data to obtain % Inhibition at each concentration.

  • Plot % Inhibition versus the log of the compound concentration and fit the data to a four-parameter variable slope equation to determine the IC₅₀ value.

Table 2: Potency Data for Confirmed Hits
Compound IDBiochemical IC₅₀ (nM)
QZ-F00285.4
QZ-F00412.1
QZ-F006250.6

Part III: Cellular Assays for Physiological Relevance

Objective: To determine if biochemically potent compounds can effectively inhibit the target kinase within a living cell, a critical step to bridge the gap between in vitro activity and potential therapeutic effect.[16]

Protocol 3: Cellular Target Phosphorylation Assay

A. Principle This assay directly measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.[17] This provides direct evidence of target engagement and functional inhibition.

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR Autophosphorylation EGFR->P_EGFR Inhibitor Quinazoline Inhibitor (e.g., QZ-F004) Inhibitor->EGFR Downstream Downstream Signaling (e.g., Akt, Erk) P_EGFR->Downstream Response Cell Proliferation & Survival Downstream->Response

Caption: Inhibition of EGFR signaling by a quinazoline-based inhibitor.

B. Methodology (ELISA-based)

  • Cell Culture: Seed a cancer cell line known to rely on the target kinase pathway (e.g., A549 cells for an EGFR inhibitor) into 96-well plates and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.

  • Compound Treatment: Pre-treat the cells with a dose range of the inhibitor (or DMSO control) for 1-2 hours.

  • Ligand Stimulation: Stimulate the pathway by adding the appropriate growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Aspirate the media and add lysis buffer to extract cellular proteins.

  • Immunoassay: Use a sandwich ELISA kit specific for the phosphorylated substrate. Transfer lysates to the antibody-coated plate, incubate, wash, add detection antibody, and finally a developing substrate.

  • Data Acquisition & Analysis: Read the absorbance on a plate reader. Normalize the data and calculate the cellular IC₅₀ value, representing the concentration required to inhibit 50% of substrate phosphorylation.

Part IV: Kinase Selectivity Profiling

Objective: To understand the specificity of the most promising lead candidates. An ideal therapeutic agent is highly selective for its intended target to minimize off-target effects.[18]

Methodology: It is highly recommended to use a commercial kinase profiling service for this step. These services maintain large panels of hundreds of purified kinases and utilize standardized, high-quality assay platforms (e.g., radiometric or binding assays) to test compounds at a fixed concentration (for initial profiling) or determine Kᵢ values (for advanced leads).[19][20]

Data Interpretation: The results are often presented as a "kinome map" or a table showing the % inhibition against each kinase. A highly selective compound will show potent inhibition of the primary target and minimal activity against other kinases. This data is crucial for lead optimization and predicting potential side effects.

Table 3: Hypothetical Selectivity Profile for Compound QZ-F004
Kinase Target% Inhibition @ 1 µM
EGFR (Target) 98.5
VEGFR225.1
SRC8.9
BTK2.3
CDK2<1.0
... (300+ other kinases)<10.0

Conclusion

The journey from a chemical building block to a potential drug candidate is a systematic process of design, synthesis, and rigorous screening. The This compound scaffold represents a validated and highly promising starting point for the discovery of novel kinase inhibitors. By following a tiered screening approach—progressing from high-throughput biochemical assays to determine activity and potency, to cell-based assays to confirm physiological efficacy and target engagement—researchers can efficiently identify and validate potent and selective lead compounds. This structured methodology maximizes the probability of success and provides the critical data needed to advance a program into lead optimization and preclinical development.

References

The Strategic Utility of 6-Bromo-2-chloro-8-fluoroquinazoline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology. Within this class of compounds, 6-Bromo-2-chloro-8-fluoroquinazoline has emerged as a highly versatile and strategically important intermediate. Its unique substitution pattern offers medicinal chemists a powerful tool for the construction of complex, biologically active molecules, most notably kinase inhibitors. This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this key building block, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Strategic Importance

This compound is a solid, halogenated heterocyclic compound with the molecular formula C₈H₃BrClFN₂ and a molecular weight of 261.48 g/mol . Its strategic importance in organic synthesis stems from the differential reactivity of its substituents, which allows for selective and sequential chemical transformations.

PropertyValueSource
CAS Number 953039-25-3[1][2]
Molecular Formula C₈H₃BrClFN₂[1][2]
Molecular Weight 261.48 g/mol [1][2]
Appearance Solid[3]

The presence of three distinct halogen atoms—a bromine at the 6-position, a chlorine at the 2-position, and a fluorine at the 8-position—on the quinazoline core provides multiple handles for a variety of cross-coupling and nucleophilic substitution reactions. This multi-functionalization capacity is a key asset in the construction of diverse chemical libraries for drug screening and in the optimization of lead compounds.

Mechanistic Insights and Reaction Pathways

The synthetic utility of this compound is largely dictated by the chemoselectivity of its reactions. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring system, coupled with the electronic effects of the halogen substituents, governs the reactivity of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The 2- and 4-positions of the quinazoline ring are electron-deficient and are thus activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is a good leaving group and can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to the introduction of side chains that can interact with specific amino acid residues in the active site of target proteins.

It is well-documented that in 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the C4-position under mild conditions, while substitution at the C2-position requires harsher conditions.[1][4] This differential reactivity is a key principle that can be exploited in the synthesis of complex quinazoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These powerful C-C and C-N bond-forming reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

A key advantage is the ability to selectively perform these cross-coupling reactions at the C-Br bond while leaving the C-Cl bond at the 2-position intact for subsequent functionalization. This sequential and selective approach is a cornerstone of efficient and convergent synthetic strategies.[5]

Application in the Synthesis of Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, with several FDA-approved drugs, such as gefitinib and erlotinib, featuring this core structure. This compound serves as a valuable starting material for the synthesis of a new generation of kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR).

The general synthetic strategy involves the initial functionalization of the 2-position via nucleophilic substitution with a substituted aniline, followed by a subsequent cross-coupling reaction at the 6-position to introduce further diversity. The fluorine atom at the 8-position can also play a significant role in modulating the biological activity and physicochemical properties of the final molecule.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the 2-Chloro Group with an Aniline

This protocol describes a general method for the displacement of the 2-chloro group of this compound with a substituted aniline to form a 2-anilinoquinazoline derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-aminophenol)

  • Anhydrous solvent (e.g., isopropanol, n-butanol, or 1,4-dioxane)

  • Acid catalyst (e.g., HCl in isopropanol or p-toluenesulfonic acid)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the substituted aniline (1.0-1.2 eq).

  • Add the anhydrous solvent (e.g., isopropanol, 10 mL per mmol of the quinazoline).

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or cold isopropanol), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially if the aniline or other reagents are sensitive.

  • Anhydrous Solvent: The use of a dry solvent is crucial to prevent hydrolysis of the chloroquinazoline and to ensure the efficiency of the nucleophilic substitution.

  • Acid Catalyst: The acid catalyst protonates the nitrogen of the quinazoline ring, further activating the 2-position towards nucleophilic attack.

  • Heating: The reaction often requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling at the 6-Bromo Position

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a 2-substituted-6-bromo-8-fluoroquinazoline with a boronic acid or ester.

Materials:

  • 2-Substituted-6-bromo-8-fluoroquinazoline (from Protocol 1)

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-substituted-6-bromo-8-fluoroquinazoline (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.

  • Degassed Solvent: Degassing the solvent by bubbling with an inert gas is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

G cluster_0 Core Intermediate cluster_1 Step 1: Nucleophilic Aromatic Substitution cluster_2 Step 2: Palladium-Catalyzed Cross-Coupling This compound This compound 2-Anilino-6-bromo-8-fluoroquinazoline 2-Anilino-6-bromo-8-fluoroquinazoline This compound->2-Anilino-6-bromo-8-fluoroquinazoline  Aniline, Acid Catalyst, Heat Final Kinase Inhibitor Scaffold Final Kinase Inhibitor Scaffold 2-Anilino-6-bromo-8-fluoroquinazoline->Final Kinase Inhibitor Scaffold  Boronic Acid, Pd Catalyst, Base, Heat

Caption: Synthetic workflow for kinase inhibitor synthesis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel kinase inhibitors. Its unique pattern of halogen substitution allows for selective and sequential functionalization through a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery, enabling the efficient synthesis of new and potent therapeutic agents.

References

Cell-based assay protocol using 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Characterization of 6-Bromo-2-chloro-8-fluoroquinazoline, a Putative Kinase Inhibitor

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved kinase inhibitors that target critical signaling pathways in cancer. Molecules in this class, such as gefitinib and erlotinib, have revolutionized the treatment of certain malignancies by targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). The novel compound, this compound, belongs to this promising chemical class. While specific biological data for this exact molecule is emerging, its structural similarity to known kinase inhibitors suggests it may act by disrupting aberrant intracellular signaling pathways that drive cell proliferation and survival.[1]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to conduct a systematic, multi-assay characterization of this compound in a cellular context. We move beyond a simple list of steps to explain the scientific rationale behind each protocol, empowering researchers to not only execute the experiments but also to interpret the results with confidence. The protocols described herein form a self-validating workflow, beginning with a broad assessment of cytotoxic effects and progressively narrowing the focus to elucidate the specific mechanism of action, from apoptosis induction to target-specific pathway inhibition.

Compound Profile & Preparation

A precise and consistent starting concentration of the test compound is fundamental to the reproducibility of any cell-based assay.

PropertyValueSource
Chemical Name This compound
Molecular Formula C₈H₃BrClFN₂[2]
Molecular Weight 261.48 g/mol [2]
CAS Number 953039-25-3[2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO(Assumed)

Protocol: Preparation of 10 mM Stock Solution

  • Objective: To create a concentrated, stable stock solution for serial dilutions.

  • Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of organic compounds, making it an ideal vehicle for cell culture experiments. Preparing a high-concentration stock minimizes the final percentage of DMSO in the culture medium, thereby reducing solvent-induced cytotoxicity.

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.61 mg of this compound.

    • Add 1.0 mL of sterile, anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Hypothesized Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Based on its quinazoline scaffold, we hypothesize that this compound functions as an ATP-competitive inhibitor of a receptor tyrosine kinase, such as EGFR or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] These receptors are critical nodes in signaling pathways that regulate cell growth, proliferation, and angiogenesis.[5][6] Upon ligand binding, the receptor dimerizes and autophosphorylates its intracellular kinase domain, creating docking sites for downstream signaling proteins and initiating cascades like the RAS/MAPK and PI3K/Akt pathways, which ultimately promote cell survival and division.[3] Inhibition of the kinase domain by a small molecule would block these downstream events.

G cluster_membrane Plasma Membrane cluster_pathways Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ligand->Receptor Binding & Dimerization RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Bromo-2-chloro- 8-fluoroquinazoline Inhibitor->Receptor Inhibition of Kinase Activity

Figure 1. Hypothesized inhibition of RTK signaling by the test compound.

Part 1: Primary Assessment of Cellular Viability (IC₅₀ Determination)

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Principle of the WST-1 Assay

The WST-1 assay is a robust, colorimetric method for quantifying viable cells. Mitochondrial dehydrogenases, which are active only in metabolically sound cells, cleave the stable tetrazolium salt WST-1 to produce a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the well.

Experimental Protocol: WST-1 Cell Viability Assay

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR2) during their logarithmic growth phase.

    • Perform a cell count and adjust the cell density in complete culture medium. The optimal seeding density (typically 5,000-10,000 cells/well) should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay.[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells with medium only for background control.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution series of this compound from the 10 mM stock in complete culture medium. A typical final concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (e.g., 0.1% DMSO) to account for any effects of the solvent.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution or control medium.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • Assay Execution & Data Acquisition:

    • Add 10 µL of WST-1 reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, monitoring for color development.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.

    • Measure the absorbance at 440-450 nm using a microplate reader. Use a reference wavelength above 600 nm to correct for background.

Data Analysis

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Concentration (µM)% Viability (Example)
0 (Vehicle)100.0
0.198.5
1.085.3
5.052.1
10.025.1
50.05.6

Part 2: Mechanistic Elucidation via Apoptosis Assay

A decrease in viability can result from cytostatic (growth arrest) or cytotoxic (cell death) effects. To determine if this compound induces programmed cell death (apoptosis), we use a dual-staining flow cytometry method.

Principle of Annexin V & Propidium Iodide (PI) Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[8][9]

  • Propidium Iodide (PI): PI is a fluorescent DNA intercalator that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]

Experimental Protocol: Apoptosis Detection by Flow Cytometry

G cluster_prep Cell Preparation & Staining cluster_analysis Analysis A 1. Seed & Treat Cells (e.g., at IC₅₀ concentration) B 2. Harvest Cells (include supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min in the dark E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze Immediately by Flow Cytometry G->H

Figure 2. Workflow for the Annexin V / PI apoptosis assay.

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated and a vehicle-treated control.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization and neutralize with serum-containing medium. Combine all cells from each well.[10]

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes at 4°C) and discard the supernatant.[8]

    • Wash the cell pellet twice with cold, Ca²⁺ and Mg²⁺ free PBS, centrifuging between washes.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[9]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

    • Gently vortex and incubate for 15 minutes at room temperature, protected from light.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples immediately (within 1 hour) by flow cytometry, using a 488 nm laser for excitation.

    • Set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained control cells.

Data Analysis

The results are visualized on a dot plot, which is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Calculate the percentage of cells in each quadrant to quantify the apoptotic effect of the compound.

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
Compound (IC₅₀)45.335.818.9

Part 3: Target Validation via Western Blot

To confirm that the compound inhibits its hypothesized target, we measure the phosphorylation status of the kinase and its key downstream effectors. A reduction in phosphorylation indicates successful target engagement and pathway inhibition.

Principle of Phospho-Specific Western Blotting

Western blotting uses SDS-PAGE to separate proteins by molecular weight, which are then transferred to a membrane. The membrane is probed with primary antibodies highly specific to either the phosphorylated form of a protein (e.g., anti-phospho-EGFR) or the total protein, regardless of phosphorylation state.[11][12] A secondary antibody conjugated to an enzyme (like HRP) binds the primary antibody, and a chemiluminescent substrate is used for detection. Comparing the phospho-protein signal to the total protein signal allows for a normalized measure of kinase inhibition.

Experimental Protocol: Western Blot for Kinase Phosphorylation

  • Cell Lysis:

    • Seed cells and treat with the compound as in the apoptosis assay. For RTK pathways, it is often necessary to starve cells of serum overnight and then stimulate with the relevant growth factor (e.g., 100 ng/mL EGF for 15 minutes) in the presence or absence of the inhibitor.

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to prevent dephosphorylation of target proteins after cell lysis.[12]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-polyacrylamide gel and run under standard conditions.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent , as its phosphoprotein (casein) content can cause high background.

    • Incubate the membrane overnight at 4°C with a primary antibody diluted in 5% BSA/TBST (e.g., anti-phospho-EGFR, anti-phospho-Akt).

    • Wash the membrane three times for 5 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Re-probing:

    • To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the corresponding total protein (e.g., anti-total-EGFR, anti-total-Akt) and a loading control (e.g., β-actin or GAPDH).

Data Analysis

Use densitometry software to quantify the band intensity for the phosphorylated and total proteins. The inhibitory effect is shown by a decrease in the ratio of (Phospho-Protein / Total Protein) in compound-treated samples compared to the stimulated control.

Conclusion

The suite of assays detailed in this application note provides a robust and logical workflow for the initial characterization of this compound. By systematically assessing its impact on cell viability, its ability to induce apoptosis, and its effect on specific signaling pathways, researchers can build a comprehensive biological profile of this novel compound. This foundational data is essential for making informed decisions about its potential as a therapeutic lead and for guiding future studies, such as in vivo efficacy models and kinase selectivity profiling.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-2-chloro-8-fluoroquinazoline as a versatile scaffold for the synthesis and evaluation of novel anticancer agents. This document outlines a strategic workflow from derivative synthesis to in vitro and in vivo evaluation, grounded in established principles of medicinal chemistry and cancer biology.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib.[1] These agents primarily exert their therapeutic effects by inhibiting protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for tumor cell proliferation and survival.[2][3][4] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The starting material, this compound, offers three key positions for chemical modification, providing a rich molecular landscape for the development of new chemical entities with potential anticancer activity. The presence of halogen atoms, such as bromine and fluorine, can enhance binding affinities and modulate the electronic properties of the molecule.[5]

PART 1: Synthesis of Novel 4-Aminoquinazoline Derivatives

The synthetic strategy hinges on the differential reactivity of the chloro and bromo substituents on the quinazoline ring. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains. This section details a generalized, yet robust, protocol for the synthesis of a library of 4-aminoquinazoline derivatives.

Rationale for Synthetic Design

The introduction of a substituted amino group at the 4-position of the quinazoline ring is a well-established strategy for targeting the ATP-binding pocket of kinases like EGFR.[1] The nature of the substituent on the aniline moiety can significantly influence the inhibitory activity and selectivity of the resulting compound. The 6-bromo and 8-fluoro substituents are anticipated to contribute to the overall binding affinity and pharmacological profile of the synthesized derivatives.

Experimental Workflow: Synthesis

Synthesis_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (Primary Amine, Solvent, Base) Start->Step1 Intermediate 4-Amino-6-bromo-2-chloro-8-fluoroquinazoline Derivative Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 Product Pure 4-Aminoquinazoline Derivative Step2->Product InVitro_Workflow Compound Synthesized Quinazoline Derivative Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->CellCycle Kinase EGFR Kinase Inhibition Assay Cytotoxicity->Kinase Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data Kinase->Data

References

Application Notes & Protocols: 6-Bromo-2-chloro-8-fluoroquinazoline as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Tool for Kinase-Centric Drug Discovery

In the landscape of modern drug discovery, the identification of molecular targets for bioactive small molecules is a critical step in understanding their mechanism of action and potential therapeutic applications.[1][2] Chemical probes, small molecules designed to selectively interact with specific protein targets, have emerged as indispensable tools for target identification and validation.[3][4] This document provides a comprehensive guide to the application of 6-bromo-2-chloro-8-fluoroquinazoline as a versatile chemical probe for the discovery and characterization of novel protein targets, with a particular focus on the kinome.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors.[5][6][7][8][9] Molecules like gefitinib and erlotinib, which are based on the quinazoline framework, have demonstrated significant clinical success in treating various cancers by targeting epidermal growth factor receptor (EGFR) tyrosine kinases.[5][6] The inherent ability of the quinazoline core to bind to the ATP-binding site of kinases makes this compound an excellent starting point for developing chemical probes to explore this important class of enzymes.[5][7][8]

This guide will detail the rationale behind its use, the synthetic strategies for its conversion into a functional probe, and step-by-step protocols for its application in affinity-based protein profiling (AfBPP) workflows coupled with mass spectrometry-based proteomics for target identification.[10][11][12][13][14][15]

Chemical Properties of this compound

A foundational understanding of the physicochemical properties of the parent molecule is essential for its effective development and application as a chemical probe.

PropertyValueSource
Molecular Formula C₈H₃BrClFN₂ChemScene[16]
Molecular Weight 261.48 g/mol ChemScene[16]
Appearance SolidSigma-Aldrich[17]
SMILES Clc1nc2cc(F)c(Br)cc2cn1Inferred from structure
InChI Key NYQBZJFZEZEXFP-UHFFFAOYSA-NSigma-Aldrich[17]

Probe Design and Synthesis Strategy

To function as a chemical probe, this compound must be chemically modified to incorporate a reporter tag for detection and enrichment, and a reactive group for covalent modification of the target, or be attached to a solid support for affinity pulldowns. A common and effective strategy involves the introduction of an alkyne or azide group, enabling "click chemistry" for the attachment of various reporter tags such as biotin or fluorescent dyes.[18][19][20][][22]

The 2-chloro position of the quinazoline ring is a prime site for nucleophilic substitution, allowing for the introduction of a linker arm terminating in a bioorthogonal handle. The following diagram illustrates a generalized synthetic scheme.

G reagent1 6-Bromo-2-chloro- 8-fluoroquinazoline product Functionalized Probe (e.g., Alkyne-tagged) reagent1->product Nucleophilic Substitution (e.g., at C2 position) reagent2 Linker with Nucleophile (e.g., amine) and Alkyne/Azide reagent2->product

Caption: Synthetic strategy for probe generation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for utilizing the functionalized this compound probe for target identification in a cellular context.

Protocol 1: Synthesis of an Alkyne-Functionalized Probe

This protocol describes a representative synthesis of an alkyne-tagged probe from the parent compound.

Materials:

  • This compound

  • Propargylamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add propargylamine (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the alkyne-functionalized probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Affinity-Based Protein Profiling (AfBPP) Workflow

This protocol outlines the use of the alkyne-functionalized probe to label and enrich target proteins from cell lysates.

G cluster_cell Cellular Treatment cluster_enrichment Target Enrichment cluster_analysis Protein Identification cell_lysate Cell Lysate Preparation probe_treatment Incubation with Alkyne Probe cell_lysate->probe_treatment click_reaction Click Chemistry: Biotin-Azide Addition probe_treatment->click_reaction streptavidin_pulldown Streptavidin Affinity Pulldown click_reaction->streptavidin_pulldown elution Elution of Bound Proteins streptavidin_pulldown->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-Gel Tryptic Digestion sds_page->in_gel_digest ms_analysis LC-MS/MS Analysis in_gel_digest->ms_analysis database_search Database Search & Protein Identification ms_analysis->database_search

Caption: Affinity-Based Protein Profiling Workflow.

Materials:

  • Alkyne-functionalized this compound probe

  • Cultured cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Treat cells with the alkyne-functionalized probe at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

    • Harvest cells and prepare cell lysates using a suitable lysis buffer on ice.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • To the clarified cell lysate, add biotin-azide, TCEP, TBTA, and CuSO₄.

    • Incubate the reaction mixture at room temperature for 1-2 hours to allow for the covalent attachment of biotin to the alkyne-tagged probe-protein complexes.

  • Affinity Pulldown:

    • Add pre-washed streptavidin-conjugated magnetic beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.[23]

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[23]

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue).

    • Excise the entire lane or specific bands of interest for in-gel tryptic digestion.[24]

Protocol 3: Mass Spectrometry and Data Analysis

This protocol provides a general overview of the mass spectrometry and data analysis steps for protein identification.

Procedure:

  • In-Gel Tryptic Digestion:

    • Destain the excised gel bands.

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins with trypsin overnight.

    • Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis:

    • Search the generated MS/MS spectra against a protein database (e.g., Swiss-Prot, UniProt) using a search engine (e.g., Mascot, Sequest).[10]

    • Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle controls.

    • Perform bioinformatics analysis to categorize the identified proteins and identify potential direct targets of the this compound probe.

Data Interpretation and Target Validation

A critical aspect of any chemical proteomics experiment is the rigorous interpretation of the data to distinguish true targets from non-specific binders. Key considerations include:

  • Quantitative Analysis: Employ quantitative proteomics techniques (e.g., label-free quantification, SILAC, TMT) to accurately measure the enrichment of proteins in the probe-treated samples versus controls.

  • Dose-Response and Competition Experiments: Validate potential targets by demonstrating dose-dependent labeling and competition with an excess of the untagged parent compound.

  • Orthogonal Validation: Confirm target engagement using independent biochemical or biophysical assays (e.g., thermal shift assays, enzymatic assays, surface plasmon resonance).

Conclusion and Future Perspectives

This compound represents a valuable starting point for the development of chemical probes to explore the cellular targets of this important chemical scaffold. The protocols outlined in this guide provide a robust framework for the synthesis, application, and data analysis required for successful target identification campaigns. The insights gained from such studies can accelerate the discovery of novel drug targets, elucidate the mechanisms of action of bioactive compounds, and ultimately contribute to the development of new therapeutics.[2][25][26][27] The continued evolution of chemoproteomic technologies, coupled with the rational design of chemical probes, will undoubtedly continue to expand our understanding of complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to optimize your synthetic route, improve yield, and ensure the highest purity of this critical chemical intermediate.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including kinase inhibitors for oncology. Its trifunctional nature—bearing bromo, chloro, and fluoro substituents—offers multiple handles for subsequent chemical modifications. However, the synthesis of such poly-halogenated quinazolines can be challenging, often plagued by issues of low yield, side-product formation, and difficult purification. This guide provides a systematic approach to troubleshooting and optimizing the synthesis, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general approach for synthesizing the this compound core?

A1: A robust and common two-step approach is recommended. The synthesis typically begins with the cyclization of a suitably substituted anthranilic acid derivative to form a quinazolinone intermediate. This is followed by a chlorination step to yield the final product. This method provides a reliable pathway and allows for purification of the intermediate, which often simplifies the final purification step.

Q2: Which starting materials are recommended for this synthesis?

A2: The ideal starting material is 2-amino-3-fluoro-5-bromobenzoic acid . This precursor contains the necessary bromine and fluorine atoms in the correct positions. The synthesis proceeds by first reacting this anthranilic acid with a one-carbon and one-nitrogen source (like formamidine acetate) to form the quinazolinone ring, followed by chlorination.

Q3: Why is moisture control so critical throughout the synthesis?

A3: Moisture is detrimental, particularly during the chlorination step. The chlorinating agents, such as phosphorus oxychloride (POCl₃), react violently with water. Furthermore, the presence of water can lead to the hydrolysis of the 2-chloro group in the final product, converting it back to a quinazolinone, which is a common and often difficult-to-remove impurity.[1] Therefore, using anhydrous solvents, thoroughly drying all glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) are crucial for success.[1]

Q4: Can microwave-assisted synthesis be applied to improve this reaction?

A4: Absolutely. Microwave-assisted synthesis is highly effective for quinazoline and quinazolinone formation.[2] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[2][3] This is particularly useful for the initial cyclization step.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a problem-solution format.

Problem Probable Cause(s) Suggested Solutions & Scientific Rationale
Low Overall Yield 1. Incomplete Cyclization: The initial ring-forming reaction did not go to completion. 2. Incomplete Chlorination: The quinazolinone intermediate was not fully converted to the 2-chloro product. 3. Poor Reactant Solubility: Starting materials are not fully dissolved, limiting reactivity.[1]1. Optimize Cyclization: Increase reaction temperature or time. Monitor progress via TLC or LC-MS. Consider switching to a higher-boiling solvent or employing microwave irradiation to drive the reaction to completion.[1][2] 2. Optimize Chlorination: Increase the excess of the chlorinating agent (e.g., POCl₃) to 5-10 equivalents. Add a catalytic amount of DMF, which forms the Vilsmeier reagent in situ, a more potent chlorinating species. Increase reflux time.[4] 3. Improve Solubility: For the cyclization step, consider polar aprotic solvents like DMF or DMSO if solubility is an issue. For less polar substrates, toluene or dioxane may be suitable.[1]
Formation of 6-Bromo-8-fluoroquinazolin-2(1H)-one Impurity 1. Incomplete Chlorination: As described above. 2. Product Hydrolysis: The 2-chloro group is susceptible to hydrolysis back to the ketone, especially during aqueous work-up.1. Drive Chlorination: Refer to the solutions for "Low Overall Yield." Ensure the reaction has gone to completion before quenching. 2. Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. During work-up, quench the reaction mixture by pouring it slowly onto crushed ice and immediately extract the product into an organic solvent to minimize contact time with water. Avoid basic conditions during work-up, as this can accelerate hydrolysis.
Reaction Stalls (No further product formation observed) 1. Insufficient Temperature: The activation energy for the reaction has not been overcome. 2. Catalyst Deactivation (if applicable): In metal-catalyzed variations, the catalyst may be poisoned by impurities or oxidized.1. Increase Energy Input: Gradually increase the reaction temperature in 10-15°C increments.[1] If thermal heating is ineffective, microwave-assisted synthesis is a powerful alternative to achieve higher temperatures and reaction rates rapidly.[2] 2. Check Catalyst: If using a catalyst, ensure it is fresh or properly activated. Use high-purity, degassed solvents and run the reaction under a strict inert atmosphere to protect the catalyst.[5]
Multiple Side Products / Difficult Purification 1. High Reaction Temperature: Excessive heat can cause decomposition of starting materials or lead to undesired side reactions. 2. High Reactant Concentration: Can promote intermolecular side reactions, leading to dimers or polymers.[1]1. Temperature Optimization: Determine the minimum temperature required for a reasonable reaction rate. Running the reaction at a slightly lower temperature for a longer duration can often provide a cleaner product profile. 2. Adjust Concentration: Perform the reaction at a lower concentration by increasing the solvent volume. This favors the desired intramolecular cyclization over intermolecular side reactions.[1]

Visual Workflow and Logic Diagrams

General Synthetic Workflow

The diagram below outlines the recommended two-step synthesis pathway.

G A 2-Amino-3-fluoro- 5-bromobenzoic Acid B Step 1: Cyclization (e.g., with Formamidine Acetate) A->B C Intermediate: 6-Bromo-8-fluoro- 3,4-dihydroquinazolin-4-one B->C D Step 2: Chlorination (e.g., with POCl3 / DMF cat.) C->D E Final Product: 6-Bromo-2-chloro- 8-fluoroquinazoline D->E

Caption: Recommended two-step synthesis pathway.

Troubleshooting Decision Tree

This chart provides a logical path for diagnosing and solving low-yield issues.

G start Problem: Low Final Yield check_intermediate Was the quinazolinone intermediate yield high? start->check_intermediate yes_path YES chlorination_issue Issue is in Chlorination Step check_intermediate->chlorination_issue Yes no_path NO cyclization_issue Issue is in Cyclization Step check_intermediate->cyclization_issue No solution_chlorination Solutions: - Increase POCl3 excess - Add DMF catalyst - Increase reflux time/temp - Ensure anhydrous conditions chlorination_issue->solution_chlorination check_solubility Are reactants fully soluble? cyclization_issue->check_solubility sol_yes YES sol_no NO solution_solubility Change solvent (e.g., DMF, DMSO) check_solubility->solution_solubility No solution_conditions Solutions: - Increase temp/time - Use microwave irradiation - Check starting material purity check_solubility->solution_conditions Yes

Caption: Decision tree for troubleshooting low yield.

Reference Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds.[4][6] Researchers must conduct their own risk assessment and optimization.

Step 1: Synthesis of 6-Bromo-8-fluoro-3,4-dihydroquinazolin-4-one
  • Glassware Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Reagents:

    • 2-Amino-3-fluoro-5-bromobenzoic acid (1.0 eq)

    • Formamidine acetate (2.0 eq)

    • 2-Methoxyethanol (or another high-boiling solvent)

  • Procedure:

    • To the flask, add 2-amino-3-fluoro-5-bromobenzoic acid and formamidine acetate.

    • Add 2-methoxyethanol to create a stirrable slurry (approx. 0.2-0.5 M concentration).

    • Heat the mixture to reflux (approx. 125°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Pour the mixture into cold water and stir for 30 minutes.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the quinazolinone intermediate. The product can be used in the next step without further purification if purity is >95%.

Step 2: Synthesis of this compound
  • Glassware Setup: Use an oven-dried round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber for HCl and POCl₃ fumes) and a magnetic stirrer, under a nitrogen atmosphere.

  • Reagents:

    • 6-Bromo-8-fluoro-3,4-dihydroquinazolin-4-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (10.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)

  • Procedure:

    • Carefully add the quinazolinone intermediate to the flask.

    • Add the phosphorus oxychloride, followed by the catalytic amount of DMF.

    • Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Caution: The following step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • A solid precipitate will form. Continue stirring until all the ice has melted.

    • Neutralize the acidic solution carefully with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8.

    • Collect the solid by vacuum filtration. Wash the filter cake extensively with water.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[7]

References

Technical Support Center: Purification of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2-chloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this complex heterocyclic compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound can be challenging due to several factors inherent to its structure. As a multi-halogenated quinazoline, it is prone to certain side reactions during synthesis, leading to closely related impurities that can be difficult to separate. The quinazoline core, being basic, can interact strongly with acidic stationary phases like silica gel, potentially causing peak tailing in chromatography or even degradation.[1] Furthermore, its aromatic nature may lead to the formation of colored impurities through oxidation if not handled under an inert atmosphere, especially at elevated temperatures.[2]

Q2: What are the most common impurities I should expect?

A2: Common impurities often originate from unreacted starting materials or byproducts of the cyclization reaction used in its synthesis.[3] Depending on the synthetic route, these may include incompletely halogenated quinazoline precursors, hydrolyzed species where the 2-chloro group is replaced by a hydroxyl group (forming a quinazolinone), or isomers if the regioselectivity of the halogenation steps is not well-controlled. It is also possible to have residual palladium catalyst if a cross-coupling reaction was involved in the synthesis.[4]

Q3: How can I assess the purity of my this compound sample?

A3: A multi-technique approach is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis of purity and detecting minor impurities.[3] Thin Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and optimizing purification conditions.[3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3]

Troubleshooting Purification Issues

This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

A: Low yield during recrystallization is a common issue and can often be rectified by optimizing the solvent system and procedure.[3]

  • Causality: The primary cause of low yield is often the high solubility of the compound in the cold recrystallization solvent, or using an excessive volume of solvent.[5] Premature crystallization during a hot filtration step to remove insoluble impurities can also lead to product loss.[3]

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the compound completely at high temperatures but have very low solubility at low temperatures. Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water or hexane/ethyl acetate) to identify the optimal one.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.[3]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Seeding: If crystallization does not initiate upon cooling, add a small seed crystal of pure this compound to induce crystallization.[2]

    • Pre-warm Filtration Apparatus: If performing a hot filtration, pre-warm the funnel and receiving flask to prevent premature crystallization.[5]

Issue 2: Poor Separation and Tailing Peaks in Column Chromatography

Q: My compound is streaking or tailing on the silica gel column, leading to poor separation from impurities. What is causing this and how can I fix it?

A: Peak tailing of basic compounds like quinazolines on silica gel is a frequent problem due to interactions with acidic silanol groups on the silica surface.[1]

  • Causality: The basic nitrogen atoms in the quinazoline ring can interact with the acidic Si-OH groups of the silica gel, leading to strong adsorption and slow elution, which manifests as tailing.[1] This can also lead to compound degradation on the column.[6]

  • Troubleshooting Workflow:

    G start Poor Separation / Tailing in Column Chromatography check_solvent check_solvent start->check_solvent check_loading check_loading start->check_loading deactivate_silica deactivate_silica check_solvent->deactivate_silica If tailing persists alt_stationary_phase alt_stationary_phase deactivate_silica->alt_stationary_phase If degradation occurs reverse_phase reverse_phase alt_stationary_phase->reverse_phase For highly polar impurities

    Caption: Troubleshooting workflow for column chromatography issues.

  • Detailed Steps:

    • Optimize Eluent: Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4.[7] For quinazoline derivatives, common systems include hexane/ethyl acetate or dichloromethane/methanol.[3]

    • Deactivate Silica: Add a small amount of a basic modifier, such as triethylamine (1-3%), to your eluent system.[7] This will neutralize the acidic sites on the silica gel and improve peak shape.

    • Alternative Stationary Phases: If your compound is highly sensitive to silica, consider using a less acidic stationary phase like alumina or Florisil.[6]

    • Reverse-Phase Chromatography: For very polar impurities, reverse-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol mobile phase may provide better separation.[3]

Issue 3: Persistent Colored Impurities

Q: After purification, my product is an off-white or yellowish solid, but I expect a white solid. How can I remove these colored impurities?

A: Colored impurities are often highly conjugated or oxidized byproducts that can be persistent.

  • Causality: Exposure to air and light, especially at elevated temperatures during solvent removal, can lead to the formation of colored, oxidized byproducts.[2] Residual metal catalysts from preceding synthetic steps can also impart color.[4]

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal.[5] The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal. Be aware that this may slightly reduce your yield as some product may also be adsorbed.[5]

    • Second Purification: A second purification step using a different technique can be effective. If you initially used column chromatography, a subsequent recrystallization can remove the colored impurities.[3]

    • Inert Atmosphere: During workup and purification, try to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Issue 4: Co-elution of Impurities in HPLC

Q: I am unable to achieve baseline separation between my product and a key impurity using HPLC. What parameters can I adjust?

A: Achieving high purity often requires fine-tuning of HPLC parameters to improve resolution.

  • Causality: Poor resolution occurs when the selectivity between the analyte and the impurity is insufficient under the chosen conditions.[1]

  • Optimization Strategy:

ParameterAdjustmentRationale
Mobile Phase Composition Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the ratio.Can significantly alter selectivity between closely eluting compounds.[1]
pH of Aqueous Phase Adjust the pH with a buffer (e.g., formic acid or ammonium acetate).For basic compounds like quinazolines, a lower pH (2.5-3.5) can improve peak shape and may alter retention times.[1]
Column Chemistry Switch to a different stationary phase (e.g., a phenyl-hexyl or a different C18 column).Different column chemistries offer different selectivities.
Gradient Slope Decrease the gradient slope (i.e., make it shallower).A shallower gradient increases the separation window for closely eluting peaks.[3]
Temperature Use a column oven to control and adjust the temperature.Temperature can affect selectivity and viscosity of the mobile phase.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound and add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture. If it dissolves upon heating, it is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2]

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh).[3]

  • Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point for this class of compounds is a hexane/ethyl acetate mixture. Adjust the ratio to achieve an Rf of ~0.3 for the desired compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC
  • Column: A C18 reverse-phase preparative column is a good starting point.[2][3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Method Development: First, develop a gradient method on an analytical scale. A typical gradient might be from 10% B to 90% B over 20-30 minutes.[3]

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1-5 mg/mL and filter through a 0.45 µm filter.[2][3]

  • Purification: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly. Collect fractions based on the UV detector signal.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization.[3]

G cluster_0 Primary Purification cluster_1 Purity Assessment cluster_2 High Purity Polish Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High Yield ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture TLC_HPLC TLC / Analytical HPLC Recrystallization->TLC_HPLC ColumnChrom->TLC_HPLC Prep_HPLC Preparative HPLC TLC_HPLC->Prep_HPLC If purity <99% Final Pure Product (>99%) TLC_HPLC->Final If purity >99% Prep_HPLC->Final

Caption: General purification workflow for this compound.

References

Technical Support Center: Enhancing the Aqueous Solubility of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-2-chloro-8-fluoroquinazoline and related heterocyclic compounds. The following content, presented in a question-and-answer format, provides troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to systematically overcome poor aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound compound poorly soluble in aqueous media?

Answer: The limited aqueous solubility of this compound is inherent to its molecular structure. Like many quinazoline derivatives, its poor solubility stems from a combination of factors:

  • High Lipophilicity: The molecule possesses a rigid, fused aromatic ring system and is substituted with three halogen atoms (Bromo, Chloro, Fluoro), which significantly increases its lipophilic (fat-loving) character and reduces its affinity for polar solvents like water.

  • High Crystal Lattice Energy: The planar structure and intermolecular interactions contribute to a stable crystalline form. A significant amount of energy is required to break this crystal lattice apart, a prerequisite for dissolution. This high lattice energy makes it difficult for water molecules to effectively solvate the individual molecules.

  • Low Polarity: The compound lacks significant hydrogen bond donor groups, further limiting its interaction with the hydrogen-bonding network of water.

Many compounds with these characteristics are classified under the Biopharmaceutics Classification System (BCS) as Class II, defined by low solubility and high permeability.[1]

Q2: I am starting an in vitro assay. What is the very first step I should take if the compound won't dissolve in my aqueous buffer?

Answer: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for this purpose.[1]

Initial Dissolution Protocol:

  • Attempt to dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • If dissolution is slow, gentle warming (37-50°C) and ultrasonication can be employed to aid the process.[1]

  • Once fully dissolved, this stock solution can be serially diluted into your aqueous assay buffer.

Troubleshooting: If you observe precipitation upon dilution, this is a clear indicator that the final concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous/organic solvent mixture. Proceed to the next question for solutions.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This phenomenon, known as "precipitation upon dilution," is a frequent challenge.[1] Here are several strategies to address it, starting with the simplest:

  • Reduce Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound to a level below its solubility limit.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase the compound's solubility.[2][3] These agents work by reducing the overall polarity of the solvent system.[4][5]

  • Utilize Surfactants: Low concentrations (often 0.01-0.1%) of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1][2]

  • Employ Complexation Agents: Cyclodextrins can form inclusion complexes with the drug, effectively shielding its hydrophobic regions and increasing aqueous solubility.[2]

The following workflow diagram illustrates the decision-making process for addressing solubility issues.

G cluster_0 Initial Dissolution & Troubleshooting cluster_1 Solubility Enhancement Strategies start Start: Need to dissolve This compound in aqueous buffer prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_precip Precipitation Observed? dilute->check_precip success Success: Proceed with Assay check_precip->success No troubleshoot Initiate Solubility Enhancement Strategy check_precip->troubleshoot Yes ph_adjust pH Adjustment troubleshoot->ph_adjust cosolvent Co-solvents troubleshoot->cosolvent cyclodextrin Cyclodextrins troubleshoot->cyclodextrin solid_disp Solid Dispersions troubleshoot->solid_disp nanotech Nanosuspensions troubleshoot->nanotech

Caption: Decision workflow for addressing poor aqueous solubility.

Q4: How does pH affect the solubility of quinazoline compounds, and can I use it as a tool?

Answer: Yes, pH adjustment can be a very effective method. The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1][6]

  • Mechanism of Action: In an acidic environment (lower pH), the basic nitrogen atoms in the quinazoline ring become protonated (ionized). This charge increases the molecule's polarity and its ability to interact favorably with water, thereby increasing solubility.[7] Conversely, at neutral or basic pH, the compound remains in its less soluble, non-ionized form.[1]

  • Practical Application: For this compound, which is a weak base, lowering the pH of your buffer system should increase its aqueous solubility.[7][8]

  • Caution: Ensure the selected pH does not compromise the stability of your compound or interfere with the biological integrity of your assay (e.g., enzyme activity, cell viability).

Condition Expected State of Quinazoline Expected Aqueous Solubility
Acidic pH (e.g., pH < 5)Protonated (Ionized)Higher
Neutral/Basic pH (e.g., pH > 7)Neutral (Non-ionized)Lower
Caption: Expected effect of pH on the solubility of quinazoline derivatives.

Advanced Formulation Strategies

If simple methods are insufficient, more advanced formulation strategies are required. These are typically employed during later-stage development to improve bioavailability for in vivo studies.

Q5: What are co-solvents and how do I select one?

Answer: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[3][9] They work primarily by reducing the polarity of the water, making it a more favorable environment for lipophilic molecules.[4]

  • Common Examples: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and glycerol are frequently used in pharmaceutical formulations.[1][9]

  • Selection Criteria: The choice of co-solvent depends on the specific compound and the requirements of the experiment (e.g., toxicity limits for cell-based assays or in vivo studies). A screening of several co-solvents at various concentrations is recommended.

  • Typical Concentrations: Start with low percentages (1-10% v/v) and increase as needed, while being mindful of potential impacts on your experimental system.[1][2]

Co-solvent Typical Starting Concentration (v/v) Key Properties
Ethanol1 - 10%Commonly used, effective for many nonpolar compounds.[5]
Propylene Glycol1 - 20%Good solubilizer with low toxicity.[9]
Polyethylene Glycol 4005 - 30%Higher solubilizing capacity for very hydrophobic compounds.
Glycerol5 - 20%Viscous, often used in combination with other co-solvents.[9]

Caption: Common co-solvents for enhancing aqueous solubility.

Q6: How do cyclodextrins work and how can I prepare a complex in the lab?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They enhance solubility by forming a "host-guest" inclusion complex, where the poorly soluble drug (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host").[2][] This complex effectively masks the drug's lipophilic nature, presenting a hydrophilic exterior to the aqueous environment.[11]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and low toxicity.[1][13]

G cluster_0 Mechanism of Cyclodextrin Complexation cluster_1 compound Poorly Soluble Drug (Hydrophobic) plus + compound->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex cd->complex plus->cd compound_in_cd Drug

Caption: Diagram of drug encapsulation by a cyclodextrin molecule.

Experimental Protocol: Preparation of a Drug-Cyclodextrin Complex by Kneading

This method is a simple and effective way to prepare inclusion complexes on a lab scale.[2][14]

  • Molar Ratio Selection: Choose a molar ratio of the drug to HP-β-CD (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the this compound and HP-β-CD and mix them thoroughly in a glass mortar.

  • Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture while continuously triturating with a pestle. Knead the resulting paste for 45-60 minutes, maintaining a consistent texture.[2]

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

  • Evaluation: Confirm the increase in aqueous solubility by performing phase solubility studies. Characterization techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can be used to confirm complex formation.

Q7: What is a solid dispersion and when should I consider using this technique?

Answer: A solid dispersion is a formulation where the poorly soluble drug is dispersed at a molecular level within a hydrophilic polymer matrix.[15][16] This is a powerful technique for significantly enhancing dissolution rates and bioavailability.[17][18]

Key Mechanisms:

  • Particle Size Reduction: By dispersing the drug at a molecular level, you achieve the ultimate particle size reduction, maximizing the surface area available for dissolution.[14]

  • Amorphous Conversion: The process often converts the drug from its stable, low-energy crystalline form to a high-energy, more soluble amorphous state.[2]

  • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug.[15][19]

When to Use: Consider solid dispersions when you need a substantial increase in dissolution rate and bioavailability, particularly for oral dosage forms intended for in vivo studies.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This method is well-suited for thermolabile compounds.[18][20]

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., Povidone (PVP), Copovidone, or HPMC) and a volatile organic solvent (e.g., methanol, acetone) that can dissolve both the drug and the carrier.[20][21]

  • Dissolution: Accurately weigh the drug and carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w) and dissolve them completely in the chosen solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[20]

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, pulverize, and sieve to obtain a fine powder.

  • Characterization & Evaluation: Use DSC or XRD to confirm the amorphous nature of the drug within the dispersion. Perform dissolution studies to quantify the enhancement in solubility and dissolution rate compared to the pure drug.[19]

Q8: I've heard about nanosuspensions. What are they and what are their advantages?

Answer: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[22][23] This technology reduces the drug particle size to the nanometer range (typically 100-1000 nm), which dramatically increases the surface area available for dissolution according to the Noyes-Whitney equation.[24][25]

Key Advantages:

  • Enhanced Dissolution Velocity: The massive increase in surface area leads to a much faster dissolution rate.[22][25]

  • Increased Saturation Solubility: The small particle size can lead to an increase in the saturation solubility of the compound.[23]

  • High Drug Loading: Since the formulation consists of the pure drug with only a small amount of stabilizer, very high drug loading is possible.[22]

  • Versatility: Nanosuspensions can be administered via various routes, including oral, parenteral, and pulmonary.[26][27]

Preparation of nanosuspensions typically requires specialized equipment like high-pressure homogenizers or media mills and is a more advanced technique generally reserved for late-stage pre-clinical or clinical development.[22][26]

Summary of Solubility Enhancement Techniques

Technique Mechanism of Action Pros Cons
pH Adjustment Increases ionization of the drug molecule.[1]Simple, effective for ionizable drugs.Only applicable to ionizable compounds; pH may affect stability or assay.
Co-solvents Reduces the polarity of the solvent system.[4]Easy to implement in the lab; effective.Can have toxicity/biocompatibility issues at high concentrations.[3]
Cyclodextrins Encapsulates the drug in a hydrophobic cavity.[2][11]High solubilization potential; low toxicity of derivatives.Requires specific host-guest geometry; can be expensive.
Solid Dispersions Molecular dispersion in a polymer; conversion to amorphous state.[15][16]Significant increase in dissolution; established technology.[18]Can have physical stability issues (recrystallization).[2]
Nanosuspensions Increases surface area by reducing particle size to the nano-scale.[22][25]High drug loading; large increase in dissolution velocity.[22][23]Requires specialized equipment; potential for particle aggregation.[20]

Caption: Comparison of common strategies for enhancing aqueous solubility.

References

Overcoming challenges in the synthesis of poly-halogenated quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of poly-halogenated quinazolines. This resource is meticulously designed for researchers, scientists, and drug development professionals. Herein, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of introducing multiple halogen atoms onto the quinazoline scaffold. Our guidance is grounded in established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target molecules.

Introduction: The Synthetic Challenge

Poly-halogenated quinazolines are a critical class of compounds in medicinal chemistry, often exhibiting enhanced biological activity due to the influence of halogen atoms on molecular properties such as lipophilicity and metabolic stability. However, their synthesis presents considerable challenges, including controlling regioselectivity, preventing over-halogenation, and managing catalyst deactivation. This guide will address these common hurdles with practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing poly-halogenated quinazolines?

A1: The synthesis of poly-halogenated quinazolines can be approached through two main routes:

  • Direct halogenation of a pre-formed quinazoline core: This involves the electrophilic substitution of hydrogen atoms on the quinazoline ring with halogen atoms. This is often achieved using N-halosuccinimides (NCS, NBS, NIS) and can be promoted by catalysts.[1]

  • Construction of the quinazoline ring from halogenated precursors: This "bottom-up" approach utilizes halogenated anthranilic acids, 2-aminobenzonitriles, or other suitably substituted aromatic precursors. Classical methods like the Niementowski synthesis can be adapted for this purpose.[2]

The choice of strategy depends on the desired halogenation pattern, the availability of starting materials, and the compatibility of existing functional groups.

Q2: How do existing substituents on the quinazoline ring affect further halogenation?

A2: Substituents play a crucial role in directing the position and efficiency of subsequent halogenation reactions. Electron-donating groups (EDGs) generally activate the aromatic rings, making them more susceptible to electrophilic attack and often leading to higher yields.[1] Conversely, strongly electron-withdrawing groups (EWGs) can deactivate the ring, making halogenation more challenging and potentially requiring harsher reaction conditions.[1] The position of the substituent also exerts steric and electronic effects that influence regioselectivity.[1]

Q3: My reaction is producing a mixture of mono-, di-, and tri-halogenated products. How can I improve selectivity for the desired poly-halogenated species?

A3: Achieving the desired degree of halogenation without forming a complex mixture of products is a common challenge. To improve selectivity, consider the following:

  • Stoichiometry of the halogenating agent: Carefully control the molar equivalents of the halogenating agent. A stepwise addition of the reagent can sometimes provide better control.

  • Reaction time and temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is maximized. Lowering the temperature may also enhance selectivity.[1]

  • Choice of halogenating agent: Different halogenating agents possess varying reactivities. For instance, N-iodosuccinimide (NIS) is generally more reactive than N-bromosuccinimide (NBS), which is more reactive than N-chlorosuccinimide (NCS).

Q4: I am observing significant hydrolysis of the quinazoline ring during my halogenation reaction or work-up. What can be done to minimize this?

A4: The quinazoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] To mitigate this:

  • Maintain neutral conditions: If possible, perform the reaction under neutral pH. If an acid or base is necessary, use the minimum effective amount and consider milder alternatives.[2]

  • Prompt work-up: Neutralize the reaction mixture as soon as the reaction is complete and avoid prolonged exposure to aqueous acidic or basic solutions during extraction.[2]

  • Anhydrous conditions: Ensure all solvents and reagents are dry, as water can participate in hydrolysis and may also deactivate certain catalysts.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of poly-halogenated quinazolines.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Yield Inactive catalystUse a fresh batch of catalyst or activate it prior to use. Ensure all reagents and solvents are free of impurities that could poison the catalyst.[4]Catalysts, particularly palladium complexes, can be sensitive to air, moisture, and impurities, leading to deactivation.[1]
Poor solubility of reactantsScreen for a solvent system where all reactants are fully soluble at the reaction temperature. For polar substrates, consider DMF or DMSO; for less polar ones, toluene or dioxane may be suitable.[2]Incomplete dissolution of reactants leads to a heterogeneous reaction mixture, reducing the effective concentration and hindering reaction kinetics.
Suboptimal reaction temperatureSystematically screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to decomposition or side reactions.[1][2][4]Each reaction has an optimal temperature range to overcome the activation energy without promoting undesired pathways.
Poor Regioselectivity Inappropriate reaction conditionsSystematically screen different catalysts, solvents, and temperatures, as regioselectivity can be highly sensitive to these parameters.[1]The catalyst and solvent can influence the electronic environment and steric accessibility of different positions on the quinazoline ring.
Incorrect choice of halogenating agentExperiment with different N-halosuccinimides (NCS, NBS, NIS) or other halogen sources, as they can exhibit different selectivities for the same substrate.[1]The reactivity and steric bulk of the halogenating agent can influence which position is preferentially halogenated.
Over-halogenation Excess halogenating agentReduce the molar equivalents of the halogenating agent.[1]Limiting the amount of the halogenating agent ensures it is the limiting reactant, preventing further halogenation once consumed.
Prolonged reaction timeMonitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed in maximum yield.[1]Allowing the reaction to proceed for too long can lead to the formation of undesired, more highly halogenated byproducts.
Product Decomposition High reaction temperatureLower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[2]Quinazoline derivatives, especially those with multiple electron-withdrawing halogen atoms, can be thermally labile.
Incompatible work-up conditionsAvoid harsh acidic or basic conditions during the work-up. Neutralize the reaction mixture promptly.[2]The electron-deficient nature of the poly-halogenated quinazoline ring can make it more susceptible to nucleophilic attack and ring-opening under non-neutral pH.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C-H Halogenation of a Quinazoline Derivative

This protocol describes a general procedure for the direct halogenation of a quinazoline substrate using a palladium catalyst and an N-halosuccinimide.

Materials:

  • Quinazoline substrate (1.0 mmol)

  • N-halosuccinimide (NCS, NBS, or NIS) (1.1 - 3.0 equiv., depending on the desired degree of halogenation)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Anhydrous solvent (e.g., DMF, dioxane, or toluene) (5-10 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, oven-dried reaction flask, add the quinazoline substrate, N-halosuccinimide, and Pd(OAc)₂.

  • Purge the flask with an inert gas for 5-10 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Purification by Recrystallization

For solid products, recrystallization is an effective purification technique.[5]

Procedure:

  • Select a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Workflow for Poly-halogenated Quinazoline Synthesis

G cluster_0 Synthesis Strategy cluster_1 Reaction & Work-up cluster_2 Purification & Analysis Start Start Direct Halogenation Direct Halogenation Start->Direct Halogenation Pre-formed Quinazoline Ring Construction Ring Construction Start->Ring Construction Halogenated Precursors Reaction Setup Reaction Setup Direct Halogenation->Reaction Setup Ring Construction->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Work-up & Extraction Work-up & Extraction Monitoring->Work-up & Extraction Reaction Complete Purification Purification Work-up & Extraction->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for the synthesis of poly-halogenated quinazolines.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low or No Yield Check_Purity Starting Material Purity? Start->Check_Purity Purify_Reactants Purify/Verify Starting Materials Check_Purity->Purify_Reactants No Check_Catalyst Catalyst Active? Check_Purity->Check_Catalyst Yes Purify_Reactants->Check_Catalyst Fresh_Catalyst Use Fresh/Activated Catalyst Check_Catalyst->Fresh_Catalyst No Check_Solubility Reactants Soluble? Check_Catalyst->Check_Solubility Yes Fresh_Catalyst->Check_Solubility Screen_Solvents Screen Solvents (e.g., DMF, Toluene) Check_Solubility->Screen_Solvents No Optimize_Temp Optimize Temperature Check_Solubility->Optimize_Temp Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-Bromo-2-chloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for functionalization?

The primary reactive sites on this compound are the C2-chloro and C6-bromo positions. The relative reactivity of these sites is crucial for achieving regioselective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond.[1][2][3] This difference in reactivity allows for selective functionalization at the C6 position. The C2-chloro position can then be targeted under more forcing conditions or with specific catalyst systems. Nucleophilic aromatic substitution (SNAr) typically favors the C4 position in quinazolines, but in this substrate, the C2 position is also susceptible to nucleophilic attack.[4][5]

Q2: What are the most common methods for functionalizing this scaffold?

The most prevalent and effective methods for functionalizing this compound include:

  • Palladium-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[6][7]

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[8][9]

    • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[6]

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloro or bromo group with a nucleophile.[4]

Q3: How does the fluorine atom at the C8 position influence reactivity?

The electron-withdrawing nature of the fluorine atom at the C8 position can influence the reactivity of the quinazoline ring. It can enhance the electrophilicity of the carbon atoms, potentially making the C2 and C6 positions more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cycles. This electronic effect should be considered when optimizing reaction conditions.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl, heteroaryl, or vinyl groups.[6][7][10]

Problem 1: Low yield or no reaction.

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for efficient generation of the active Pd(0) species.[11]The active catalytic species is Pd(0), which can be sensitive to air and moisture. Pre-catalysts are designed for reliable activation.
Inappropriate Ligand Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity for challenging substrates.[11]The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination steps of the catalytic cycle.[10]
Ineffective Base The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.[12]The base activates the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.[10][12]
Poor Solvent Choice Screen a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with water as a co-solvent.[13][14][15]The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. The polarity of the solvent can influence the selectivity and rate of the reaction.[13]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.[16]Higher temperatures can overcome the activation energy barrier for the oxidative addition step, especially for less reactive aryl chlorides.

Problem 2: Poor regioselectivity (reaction at both C2 and C6).

Potential Cause Troubleshooting Step Scientific Rationale
Reaction Conditions Too Harsh Lower the reaction temperature and shorten the reaction time.The C-Br bond is generally more reactive than the C-Cl bond. Milder conditions will favor selective reaction at the C6 position.
Catalyst System Not Selective Use a catalyst system known for high selectivity. Sometimes, specific ligand-palladium combinations can differentiate between aryl halides.[17]The electronic and steric properties of the ligand can influence the rate of oxidative addition at different halogenated sites.
Guide 2: Buchwald-Hartwig Amination

This reaction is essential for creating C-N bonds, which are prevalent in pharmaceuticals.[9]

Problem 1: Low conversion to the desired amine product.

Potential Cause Troubleshooting Step Scientific Rationale
Incompatible Base The choice of base is highly dependent on the amine nucleophile. Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are common.[8]The base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[18]
Ligand Poisoning or Degradation Use a robust phosphine ligand. Biarylphosphine ligands are often effective. Ensure the reaction is performed under an inert atmosphere.Some functional groups on the amine or substrate can poison the catalyst. An inert atmosphere prevents oxidation of the phosphine ligand.
Steric Hindrance For bulky amines or substrates, use a more sterically demanding ligand to promote reductive elimination.Sterically bulky ligands can accelerate the final reductive elimination step to release the product and regenerate the catalyst.[9]

Problem 2: Formation of side products (e.g., hydrodehalogenation).

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Water Ensure all reagents and solvents are anhydrous.Water can lead to hydrodehalogenation, where the halogen is replaced by a hydrogen atom.
β-Hydride Elimination If the amine has β-hydrogens, this can be a competing pathway. Adjusting the ligand and base combination can sometimes minimize this side reaction.[9]β-hydride elimination from the palladium-amide intermediate is a known decomposition pathway that leads to hydrodehalogenation.
Guide 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr can be a straightforward method for introducing nucleophiles.[4]

Problem: No or slow reaction with the desired nucleophile.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficiently Activated Ring Increase the reaction temperature. Microwave irradiation can be beneficial.SNAr reactions often require significant thermal energy to overcome the activation barrier of forming the Meisenheimer complex.
Poor Nucleophile If possible, use a stronger nucleophile. The addition of a non-nucleophilic base can deprotonate the nucleophile, increasing its reactivity.The rate of SNAr is directly proportional to the strength of the nucleophile.
Unsuitable Solvent Use a polar aprotic solvent such as DMSO, DMF, or NMP.These solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position
  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[19]

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[19]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Transmetalation_Complex Transmetalation Oxidative_Addition->Transmetalation_Complex Ar'-B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination R2NH Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Preventing decomposition of 6-Bromo-2-chloro-8-fluoroquinazoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloro-8-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound is a halogenated quinazoline derivative. The quinazoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. The presence of electron-withdrawing groups, such as bromine and fluorine, along with a labile chlorine atom at the 2-position, influences its chemical reactivity and stability profile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound has turned a yellow or brownish color. What is causing this discoloration?

Discoloration is a common visual indicator of chemical degradation. For quinoline compounds, which are structurally related to quinazolines, a change in color to yellow or brown often signals photodegradation or oxidation. It is crucial to store solutions of this compound, particularly aged samples, protected from light to minimize this effect.

The primary cause of degradation for 2-chloroquinazoline derivatives is nucleophilic substitution at the C2 position. The chlorine atom can be displaced by nucleophiles present in the solution, such as water (hydrolysis) or components of the buffer. This leads to the formation of new, often colored, degradation products.

Q2: I'm observing a decrease in the potency of my compound and inconsistent results in my biological assays. Could this be related to its stability?

Yes, a loss of potency and inconsistent experimental outcomes are classic signs of compound degradation. The decomposition of this compound in solution means there is a lower concentration of the active compound than intended, which will directly impact your results. It is highly recommended to prepare fresh solutions for sensitive experiments or to perform a stability study on your stock solutions under your specific storage conditions to ensure their integrity over time.

Q3: What are the main factors that contribute to the decomposition of this compound in solution?

Several factors can influence the stability of this compound:

  • pH: The stability of quinazoline derivatives can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote hydrolysis of the C2-chloro group.

  • Solvent: The choice of solvent is critical. While some quinazoline derivatives have shown better stability in water compared to DMSO, the specific properties of this compound may favor certain solvents over others.[1] It is advisable to perform preliminary stability tests in your chosen solvent system.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing solutions at lower temperatures, such as 2-8°C or frozen, can significantly slow down decomposition.[2]

  • Light: Exposure to light, especially UV light, can induce photodegradation.[3] It is essential to store solutions in amber vials or otherwise protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, although for this specific compound, nucleophilic substitution is likely the more dominant degradation pathway.

Q4: What is the most likely decomposition pathway for this compound in an aqueous buffered solution?

The most probable degradation pathway in an aqueous environment is the hydrolysis of the 2-chloro substituent to a hydroxyl group, forming 6-Bromo-8-fluoro-2-hydroxyquinazoline. This is a nucleophilic aromatic substitution reaction where water acts as the nucleophile. The presence of electron-withdrawing bromo- and fluoro- substituents on the benzene ring can increase the electrophilicity of the C2 position, potentially making it more susceptible to nucleophilic attack.

Below is a diagram illustrating this primary decomposition pathway.

cluster_main Primary Decomposition of this compound parent This compound product 6-Bromo-8-fluoro-2-hydroxyquinazoline parent->product  Hydrolysis (H₂O)

Caption: Predicted primary decomposition pathway.

Recommended Handling and Storage

To minimize degradation, adhere to the following best practices for handling and storing this compound:

ParameterRecommendationRationale
Storage of Solid Store in a cool, dry, dark place (2-8°C recommended).[2] Keep container tightly sealed. Consider storage under an inert atmosphere (e.g., argon).Minimizes degradation from moisture, light, and oxidation.
Solution Preparation Use high-purity, anhydrous solvents if possible. If using aqueous buffers, prepare solutions fresh daily.Reduces the presence of nucleophiles (water) and other potential reactants.
Solution Storage Store solutions at 2-8°C or frozen (-20°C or -80°C). Use amber vials or wrap containers in aluminum foil to protect from light.Low temperatures slow down reaction kinetics, and light protection prevents photodegradation.
Solvent Selection Aprotic solvents like anhydrous DMSO or DMF are generally preferred for long-term storage of stock solutions. For aqueous assays, minimize the time the compound is in the aqueous buffer before use.Aprotic solvents are less likely to act as nucleophiles compared to protic solvents like water or methanol.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

  • Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry container.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in an amber vial at the recommended temperature (e.g., -20°C).

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.[4]

  • Method Development (if necessary): Develop a reverse-phase HPLC method capable of resolving this compound from its potential degradants. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or a buffer) is a common starting point.

  • Forced Degradation Study (Stress Testing): To confirm the method is stability-indicating, perform a forced degradation study.[5] Expose solutions of the compound to the following conditions:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 80°C) in solution and as a solid.

    • Photolytic: Expose the solution to UV and visible light.

  • Stability Study:

    • Prepare a solution of this compound in your experimental solvent at a known concentration.

    • Divide the solution into multiple amber vials for storage under different conditions (e.g., room temperature, 4°C, -20°C).

    • Analyze an aliquot of the solution at initial time (T=0) using the validated HPLC method to determine the initial peak area of the parent compound.

    • At subsequent time points (e.g., 24h, 48h, 1 week, 1 month), analyze aliquots from each storage condition.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Below is a diagram illustrating the experimental workflow for a stability study.

cluster_main Stability Study Experimental Workflow prep Prepare Stock Solution t0 T=0 HPLC Analysis prep->t0 storage Store Aliquots at Different Conditions (e.g., RT, 4°C, -20°C) prep->storage data Data Analysis (% Remaining vs. Time) t0->data tx T=x HPLC Analysis storage->tx tx->data

Caption: Workflow for a typical stability study.

By understanding the potential for degradation and implementing these preventative measures, you can ensure the quality and reliability of your research involving this compound.

References

Technical Support Center: Synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Here, we address common challenges, provide in-depth mechanistic explanations for side product formation, and offer robust troubleshooting strategies to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially scalable method for preparing 2-chloroquinazolines is the chlorination of the corresponding 2,4(1H,3H)-quinazolinedione or, more directly, the 4(3H)-quinazolinone. For the target molecule, this involves the conversion of 6-Bromo-8-fluoroquinazolin-4(3H)-one using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The reaction proceeds via a two-stage mechanism[1][2]:

  • Phosphorylation: Initially, the quinazolinone oxygen attacks the phosphorus atom of POCl₃, forming a phosphorylated intermediate. This step can be facilitated by a base and is typically performed at a lower temperature (< 25 °C) to ensure controlled reactivity.[1][3][4]

  • Nucleophilic Substitution: The system is then heated (typically 70-90 °C) to facilitate the intramolecular displacement of the phosphate group by a chloride ion, leading to the formation of the aromatic 2-chloroquinazoline product.[1][2][3]

Q2: My reaction is sluggish and I'm recovering significant amounts of starting material. What is causing this incomplete conversion?

Incomplete conversion is a frequent issue and can almost always be traced back to three critical parameters: reagent stoichiometry, temperature, or moisture.

  • Insufficient Chlorinating Agent: The reaction requires at least one molar equivalent of POCl₃ to proceed to completion.[1][2] In practice, POCl₃ is often used in excess, serving as both the reagent and the solvent. If you are using a co-solvent like toluene, ensure that at least 2-3 equivalents of POCl₃ are used to drive the equilibrium toward the product.

  • Inadequate Temperature: The final conversion of the phosphorylated intermediate to the chloroquinazoline product is temperature-dependent and requires heating.[1][4] If the reaction mixture is not heated sufficiently (e.g., to reflux, ~100-110 °C), the rate of this final substitution step will be slow, leading to a stalled reaction.

  • Presence of Moisture: Any water in the reaction vessel will rapidly quench POCl₃, rendering it inactive. Ensure that your starting material is anhydrous and that all glassware is thoroughly dried before use.

Q3: During aqueous workup or silica gel chromatography, my product seems to be degrading. What is this degradation product?

The primary degradation pathway is hydrolysis. The 2-chloro group on the quinazoline ring is an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack by water. This converts your desired product back into the 6-Bromo-8-fluoroquinazolin-4(3H)-one starting material.

This is particularly problematic during:

  • Aqueous Quenching: Pouring the reaction mixture onto ice/water is a standard method to quench excess POCl₃, but it creates the perfect environment for hydrolysis. This step should be performed rapidly and at a low temperature.

  • Silica Gel Chromatography: The surface of silica gel is rich in silanol (Si-OH) groups, which are acidic and can act as a source of protons and water, promoting hydrolysis on the column.

To mitigate this, see the recommended protocol in the Troubleshooting Guide below.

Q4: I've observed a high molecular weight impurity by LC-MS that I can't identify. What could it be?

A common, yet often overlooked, side reaction is the formation of "pseudodimers." This occurs when a phosphorylated intermediate reacts with a molecule of unreacted quinazolinone starting material.[1][2][3][4] This side reaction is favored when the concentration of the unreacted quinazolinone is high and can be suppressed by maintaining basic conditions and controlling the temperature during the addition of POCl₃.[1][2][3][4]

Troubleshooting Guide

This guide provides solutions to specific experimental observations.

Symptom / Observation Potential Cause (Side Product) Recommended Action & Mechanistic Explanation
Low Yield & Significant Starting Material in Crude Product Incomplete ChlorinationAction: 1) Ensure starting material is completely dry. 2) Use POCl₃ in excess (as solvent or 3+ equivalents). 3) Increase reflux time or temperature. Explanation: The conversion of the O-phosphorylated intermediate to the final product requires sufficient thermal energy and a high concentration of both the intermediate and chloride ions to proceed to completion.[1][3]
Product Converts Back to Starting Material on Silica Column Hydrolysis of the 2-Chloro GroupAction: 1) Neutralize the silica gel by preparing a slurry with 1-2% triethylamine in your eluent and re-packing. 2) Use a non-protic eluent system (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate). 3) Prioritize crystallization over chromatography if possible. Explanation: The electron-withdrawing nature of the quinazoline ring system makes the C2-Cl bond highly labile. The acidic silanol groups on standard silica gel catalyze hydrolysis. Neutralizing them with a base like triethylamine passivates the column.
Persistent Impurity with M+ ~2x Starting Material MW Pseudodimer FormationAction: 1) Add POCl₃ slowly to the quinazolinone substrate at a lower temperature (< 25 °C) before heating to reflux. 2) Consider adding a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge HCl generated in situ. Explanation: Dimerization occurs when the activated phosphorylated intermediate is attacked by a molecule of unreacted quinazolinone.[1][2][3] Keeping the temperature low during the initial phosphorylation stage minimizes the concentration of the active intermediate available for dimerization.
Minor Impurity with Signals around 3.0-3.2 ppm in ¹H NMR 2-(Dimethylamino)quinazolineAction: 1) If DMF is used as a catalyst or solvent, ensure it is thoroughly removed under high vacuum. 2) Avoid DMF entirely; POCl₃ alone is usually sufficient. Explanation: POCl₃ reacts with DMF to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. Residual dimethylamine or the reagent itself can act as a nucleophile, displacing the 2-chloro group to form the 2-(dimethylamino) adduct, a common impurity in similar preparations.[5]

Visualizing the Reaction and Side Product Pathways

The following diagram illustrates the desired synthetic pathway and the key competing side reactions that can lower the yield and purity of the final product.

G SM 6-Bromo-8-fluoroquinazolin-4(3H)-one (Starting Material) POCl3 POCl₃ < 25 °C Intermediate O-Phosphorylated Intermediate POCl3->Intermediate Phosphorylation Heat Heat (70-90 °C) Dimer Pseudodimer Impurity Intermediate->Dimer + Starting Material Product This compound (Desired Product) Heat->Product Chloride Displacement H2O H₂O (Workup/ Purification) Hydrolysis Hydrolysis (Back to SM) H2O->Hydrolysis Nucleophilic Attack

Caption: Reaction scheme for this compound synthesis and major side pathways.

Recommended Experimental Protocol: Chlorination and Purification

This protocol is designed to maximize yield and minimize the formation of hydrolysis-related impurities.

Materials:

  • 6-Bromo-8-fluoroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine (TEA)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-Bromo-8-fluoroquinazolin-4(3H)-one (1.0 eq).

  • Chlorination: Add phosphorus oxychloride (5.0-10.0 eq). The POCl₃ can be used as the solvent, or anhydrous toluene can be added.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in methanol.

  • Workup - Part 1 (POCl₃ Removal): Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (use a trap with NaOH pellets to neutralize the vapor).

  • Workup - Part 2 (Quenching): Cool the residue in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench any remaining POCl₃. Caution: This is highly exothermic and releases HCl gas.

  • Extraction: Dilute the quenched mixture with ethyl acetate. Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until pH ~7-8. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification (Column Chromatography):

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 Hexanes:EtOAc) containing 1% triethylamine.

    • Pack the column with this slurry.

    • Concentrate the crude product and load it onto the column.

    • Elute with the TEA-containing solvent system to isolate the pure this compound.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield the product as a solid.

References

Analytical methods for assessing the purity of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust analytical support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloro-8-fluoroquinazoline. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

This document, structured as a series of troubleshooting guides and frequently asked questions, moves beyond simple procedural lists. It delves into the scientific rationale behind analytical choices, offering field-proven insights to empower you to not only identify but also resolve common and complex challenges encountered during purity assessment.

Overall Analytical Strategy for Purity Assessment

The comprehensive evaluation of this compound purity requires a multi-technique approach. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantitative analysis of impurities, while spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural confirmation and impurity identification.

Purity_Assessment_Workflow cluster_0 Start: Sample Received cluster_1 Primary Quantitative Analysis cluster_2 Impurity Investigation & Structural Confirmation cluster_3 Outcome Start This compound (CAS: 953039-25-3) HPLC HPLC-UV Purity Assay (Primary Method) Start->HPLC Prepare sample solution NMR NMR Spectroscopy (Structure Confirmation) Start->NMR Confirm identity GCMS GC-MS (Volatile Impurities) Start->GCMS Assess residual solvents & volatile starting materials Spec_Check Check Against Specification (e.g., >98% Purity) HPLC->Spec_Check Calculate % Purity & % Individual Impurities LCMS LC-MS (Impurity Mass ID) HPLC->LCMS If unknown peaks > 0.1% Pass Material Passes QC Spec_Check->Pass Pass Fail Material Fails QC (Investigate & Remediate) Spec_Check->Fail Fail Report Final Certificate of Analysis (CoA) Pass->Report Fail->Report

Caption: High-level workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the cornerstone for determining the purity of this compound and quantifying related substances.[2][3] Given the basic nature of the quinazoline ring, specific challenges can arise.

Frequently Asked Questions (HPLC)

Q1: Why is my main peak for this compound showing significant tailing?

A: Peak tailing is a common issue for basic compounds like quinazolines when using standard silica-based reversed-phase columns (e.g., C18, C8).[4] The root cause is secondary ionic interactions between the protonated basic nitrogen atoms on your molecule and negatively charged, acidic residual silanol groups (Si-OH) on the silica surface. This leads to a portion of the analyte molecules being retained more strongly, resulting in a "tailing" peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is in a range that suppresses the ionization of either the analyte or the silanol groups. For a basic compound, using a mid-range pH (e.g., pH 6-7) can sometimes help, but often a low pH (e.g., pH 2.5-3.5) is more effective at protonating the analyte consistently and suppressing silanol ionization.

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase (e.g., 0.1% v/v). These additives, being strong bases, will preferentially interact with the active silanol sites, effectively masking them from your analyte and dramatically improving peak shape.[4]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. These columns have a much lower concentration of active silanol groups and are the preferred choice to prevent peak tailing from the outset.

Q2: My retention times are drifting and becoming shorter with each injection. What's happening?

A: This is a classic symptom of inadequate column equilibration or a changing mobile phase composition.[5]

  • Column Equilibration: If you are running a gradient method, the column needs sufficient time to return to the initial mobile phase conditions before the next injection. If the equilibration time is too short, each subsequent run will start with a slightly higher organic solvent concentration, causing the analyte to elute earlier. Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase In-situ: If you are using a buffered mobile phase, ensure it is well-mixed and that the components are fully soluble in all proportions used in your gradient. Salt precipitation at high organic concentrations can block the column and cause pressure fluctuations and retention shifts. Additionally, ensure your mobile phase reservoirs are covered to prevent the preferential evaporation of the more volatile organic solvent (e.g., acetonitrile), which would change the mobile phase composition over time.[4]

Q3: I have an impurity peak that is not well-resolved from the main this compound peak. How can I improve the separation?

A: Poor resolution requires optimization of the method's selectivity.

  • Modify Organic Solvent Ratio: For isocratic methods, slightly decrease the percentage of the organic solvent to increase the retention and potentially improve resolution. For gradient methods, make the gradient shallower (i.e., increase the run time over the same solvent percentage change).

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes and the stationary phase compared to the aprotic acetonitrile, often changing the elution order of closely related compounds.

  • Adjust pH: A small change in the mobile phase pH can alter the ionization state of the analyte or impurities, which can have a profound impact on their retention and, therefore, the resolution between them.[4]

HPLC_Troubleshooting_Tree Start HPLC Issue Identified Issue_Type What is the issue? Start->Issue_Type Peak_Shape Poor Peak Shape (Tailing/Fronting) Issue_Type->Peak_Shape Peak Shape RT_Shift Retention Time Drifting Issue_Type->RT_Shift Retention Time Poor_Resolution Poor Resolution Issue_Type->Poor_Resolution Resolution Check_pH Is mobile phase pH suppressing ionization? Peak_Shape->Check_pH Add_Modifier Add competing base (e.g., 0.1% TEA) Check_pH->Add_Modifier No Use_BD_Column Use base-deactivated or end-capped column Check_pH->Use_BD_Column Yes, but still tails Add_Modifier->Use_BD_Column Check_Equilibration Is column equilibration adequate (>10 CV)? RT_Shift->Check_Equilibration Increase_Equilibration Increase equilibration time Check_Equilibration->Increase_Equilibration No Check_Mobile_Phase Check mobile phase prep & cover reservoirs Check_Equilibration->Check_Mobile_Phase Yes Optimize_Mobile_Phase Modify % Organic or make gradient shallower Poor_Resolution->Optimize_Mobile_Phase Change_Solvent Switch organic solvent (ACN <-> MeOH) Optimize_Mobile_Phase->Change_Solvent

Caption: Decision tree for troubleshooting common HPLC issues.

Protocol: Standard HPLC Purity Method

This protocol is a starting point and must be fully validated for its intended use according to ICH guidelines.[6][7]

ParameterRecommended ConditionRationale
Column Base-deactivated C18, 4.6 x 150 mm, 3.5 µmMinimizes peak tailing for the basic quinazoline nucleus.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH protonates the analyte and suppresses silanol activity.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient is suitable for separating potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures retention time stability.[5]
Detection (UV) 254 nmA common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the analyte.
Injection Vol. 5 µLSmall volume to prevent column overload.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.

System Suitability Test (SST): Before running samples, inject a standard solution five times. The results must meet the following criteria:

  • Tailing Factor (USP): ≤ 1.5 for the main peak

  • %RSD of Peak Area: ≤ 2.0%

  • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.

Mass Spectrometry (MS) and GC-MS Guide

MS is crucial for confirming the identity of the main peak and for obtaining mass information on unknown impurities.

Frequently Asked Questions (MS)

Q1: How can I confirm the peak in my chromatogram is this compound using mass spectrometry?

A: The most definitive feature will be the isotopic pattern of the molecular ion peak (M+). Due to the natural abundance of isotopes for both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), you will not see a single M+ peak. Instead, you will see a characteristic cluster of peaks.[8][9][10]

  • M+ peak: Contains ³⁵Cl and ⁷⁹Br.

  • M+2 peak: Contains either ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be the most abundant in the cluster.

  • M+4 peak: Contains ³⁷Cl and ⁸¹Br.

Expected Isotopic Pattern for [C₈H₃BrClFN₂]⁺ (MW ≈ 261.48)

m/z (approx.)Isotope CombinationRelative Abundance (Approx. %)
260⁷⁹Br, ³⁵Cl76
262⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl100
264⁸¹Br, ³⁷Cl24

Note: The exact m/z values will depend on the precise masses of the isotopes and the instrument's resolution. The relative abundances are key for identification.

Q2: I am trying to use Gas Chromatography (GC-MS) for analysis but see no peak for my compound. Why?

A: this compound is a relatively non-volatile and polar compound, making it poorly suited for standard GC analysis.

  • Thermal Instability: The compound may be degrading in the high-temperature GC inlet.

  • Poor Volatility: The compound may not volatilize sufficiently to be carried through the column.

  • Adsorption: Active sites in the GC liner or on the column itself can irreversibly adsorb polar compounds, especially those with basic nitrogens.[11]

Recommendation: While GC-MS is excellent for analyzing volatile starting materials or residual solvents, HPLC or LC-MS is the preferred technique for the purity analysis of this compound.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is the gold standard for unambiguous structure elucidation.[14] For a known compound, it serves as an excellent identity test and can reveal the presence of structurally similar impurities.

Frequently Asked Questions (NMR)

Q1: What key features in the ¹H NMR spectrum confirm the identity of this compound?

A: The ¹H NMR spectrum will be relatively simple, showing only signals for the aromatic protons on the quinazoline ring system. The key is to look at the chemical shifts and coupling patterns. For the C₈H₃BrClFN₂ structure, you would expect to see three distinct aromatic proton signals. Their exact positions and splitting patterns will be influenced by the surrounding halogen substituents. You must compare the obtained spectrum to a verified reference standard.

Q2: I see small, extra peaks in my ¹H NMR spectrum. Could these be impurities?

A: Yes. If these peaks do not correspond to your solvent or a known standard (like TMS), they are likely impurities.

  • Process Impurities: Look for signals that might correspond to starting materials or intermediates used in the synthesis. For example, the loss of a bromine or chlorine atom would result in a different aromatic splitting pattern.

  • Integration: The relative integration of these impurity peaks compared to the main compound's peaks can give a semi-quantitative estimate of their levels (mol/mol). This is a powerful complementary technique to HPLC area percent calculations. For a definitive analysis, a quantitative NMR (qNMR) experiment would be required.

References

Technical Support Center: A Guide to the Scalable Synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful synthesis and scale-up of 6-Bromo-2-chloro-8-fluoroquinazoline. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic route involves the initial bromination of a fluorinated anthranilic acid derivative, followed by cyclization to the quinazolinone core, and a final chlorination step.

Synthetic_Pathway A 2-Amino-5-fluorobenzoic acid B 2-Amino-5-bromo-3-fluorobenzoic acid A->B Bromination (NBS, Acetic Acid) C 6-Bromo-8-fluoroquinazolin-4(3H)-one B->C Cyclization (Formamide) D This compound C->D Chlorination (POCl3)

Caption: Proposed synthetic pathway for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

This initial step involves the regioselective bromination of 2-amino-5-fluorobenzoic acid. The use of N-bromosuccinimide (NBS) in a suitable solvent like acetic acid is a common and effective method.[1]

ParameterValueRationale
Starting Material 2-Amino-5-fluorobenzoic acidCommercially available precursor.
Reagent N-Bromosuccinimide (NBS)Provides a source of electrophilic bromine for aromatic bromination.
Solvent Glacial Acetic AcidA polar protic solvent that facilitates the reaction.
Temperature 0°C to Room TemperatureInitial cooling helps to control the reaction rate and minimize side reactions.
Reaction Time ~16 hoursSufficient time for the reaction to proceed to completion.

Protocol:

  • In a fume hood, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold petroleum ether.[1]

  • Dry the product under vacuum to yield 2-amino-5-bromo-3-fluorobenzoic acid.

Step 2: Synthesis of 6-Bromo-8-fluoroquinazolin-4(3H)-one

The cyclization of the substituted anthranilic acid to the corresponding quinazolinone is a critical step. The Niementowski reaction, which utilizes formamide as both a reagent and a solvent, is a well-established method for this transformation.[2]

ParameterValueRationale
Starting Material 2-Amino-5-bromo-3-fluorobenzoic acidThe product from the previous step.
Reagent/Solvent FormamideServes as the source of the C2 carbon and nitrogen for the pyrimidine ring.
Temperature 130-160°COptimal temperature range for the cyclization to occur efficiently.[2]
Reaction Time 2-4 hoursGenerally sufficient for the reaction to reach completion.

Protocol:

  • Combine 2-amino-5-bromo-3-fluorobenzoic acid (1 equivalent) and formamide (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 140-150°C and maintain this temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add cold water to the flask and stir to break up the solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the solid from a suitable solvent such as ethanol or methanol to obtain pure 6-Bromo-8-fluoroquinazolin-4(3H)-one.

Step 3: Synthesis of this compound

The final step is the chlorination of the quinazolinone at the 2-position. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

ParameterValueRationale
Starting Material 6-Bromo-8-fluoroquinazolin-4(3H)-oneThe cyclized product from the previous step.
Reagent Phosphorus oxychloride (POCl₃)A powerful chlorinating and dehydrating agent.
Catalyst (Optional) N,N-Dimethylformamide (DMF)A few drops can catalyze the reaction.
Temperature Reflux (~105°C)Provides the necessary energy for the reaction to proceed.
Reaction Time 3-5 hoursTypically sufficient for complete conversion.

Protocol:

  • In a fume hood, carefully add 6-Bromo-8-fluoroquinazolin-4(3H)-one (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect it by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield this compound.

III. Troubleshooting Guide

Troubleshooting_Guide cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A Low Yield or Incomplete Reaction A_sol Solution: - Ensure NBS is fresh and dry. - Increase reaction time. - Check stoichiometry of NBS. A->A_sol B Multiple Spots on TLC (Over-bromination) B_sol Solution: - Add NBS more slowly and maintain low temperature. - Use a less reactive brominating agent. B->B_sol C Low Yield of Quinazolinone C_sol Solution: - Ensure formamide is in large excess. - Optimize reaction temperature (130-160°C). - Extend reaction time. C->C_sol D Formation of Dark-colored Impurities D_sol Solution: - Lower the reaction temperature slightly. - Purify the starting anthranilic acid. - Consider performing the reaction under an inert atmosphere. D->D_sol E Incomplete Chlorination E_sol Solution: - Ensure POCl3 is in sufficient excess. - Increase reflux time. - Add a catalytic amount of DMF. E->E_sol F Product Hydrolysis during Workup F_sol Solution: - Quench the reaction mixture on ice quickly and efficiently. - Keep the workup temperature low. - Neutralize the solution promptly but carefully. F->F_sol

Caption: A troubleshooting decision tree for the synthesis of this compound.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for achieving high regioselectivity during the bromination step?

A: The most critical parameters are the reaction temperature and the rate of addition of N-bromosuccinimide (NBS). Maintaining a low temperature (0°C) during the addition of NBS helps to control the electrophilic aromatic substitution and minimizes the formation of di-brominated byproducts. Slow, portion-wise addition of NBS ensures that the concentration of the brominating agent remains low, further enhancing selectivity.

Q2: My cyclization reaction to form the quinazolinone is sluggish and gives a low yield. What can I do?

A: Low yields in the Niementowski cyclization can often be attributed to insufficient temperature or reaction time.[2] Ensure that the reaction temperature is consistently within the 130-160°C range. Using a high-boiling point solvent or a sand bath can help maintain a stable temperature. Also, confirm that a sufficient excess of formamide is used, as it drives the reaction forward. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Q3: During the chlorination with POCl₃, I observe a significant amount of starting material even after prolonged reflux. How can I improve the conversion?

A: Incomplete chlorination can be due to several factors. Firstly, ensure that the 6-Bromo-8-fluoroquinazolin-4(3H)-one starting material is completely dry, as any moisture will consume the POCl₃. Secondly, using a larger excess of POCl₃ can help drive the reaction to completion. Finally, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate.

Q4: The final product, this compound, appears to be hydrolyzing back to the quinazolinone during workup. How can this be prevented?

A: The 2-chloro group on the quinazoline ring is susceptible to nucleophilic attack by water, especially under acidic or basic conditions at elevated temperatures. To minimize hydrolysis, it is crucial to perform the workup at a low temperature. Quenching the reaction mixture on a large amount of crushed ice helps to rapidly decrease the temperature and dilute the acid. Prompt and careful neutralization of the solution is also important to avoid prolonged exposure to harsh pH conditions.

Q5: What are the best methods for purifying the final product?

A: Recrystallization is typically the most effective method for purifying the final product.[3] Suitable solvents include ethanol, acetonitrile, or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the product and any impurities. If recrystallization is not sufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for further purification.

V. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Retrieved from --INVALID-LINK--

  • Chatterjee, A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Molecules, 23(8), 1937. Available at: --INVALID-LINK--

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-15. Available at: --INVALID-LINK--

  • ChemicalBook. (2025). 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID. Retrieved from --INVALID-LINK--

  • Echemi. (2025). 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-2-chloro-8-fluoroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1] Its rigid framework allows for the precise three-dimensional positioning of substituents, enabling potent and selective interactions with a wide range of biological targets.[1] This versatility has led to the development of numerous clinically successful drugs.

A particularly prominent role for quinazoline derivatives has been in oncology as inhibitors of protein tyrosine kinases (TKs).[1][2] Tyrosine kinases are critical enzymes in signaling pathways that control cell growth, proliferation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Quinazoline-based compounds have proven exceptionally effective as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, leading to FDA-approved drugs like Gefitinib and Erlotinib.[1][3]

This guide focuses on the structure-activity relationship (SAR) of a specific, halogenated quinazoline core: 6-Bromo-2-chloro-8-fluoroquinazoline . The strategic placement of halogens can significantly modulate a compound's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity. Understanding the SAR of this scaffold is crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The this compound Core: A Strategic Framework

The core structure presents a unique combination of halogens, each contributing distinct electronic and steric properties that influence its biological activity.

  • C2-Chloro: The chlorine atom at the C2 position is an excellent leaving group, making this position a key site for synthetic modification via nucleophilic aromatic substitution. This allows for the introduction of various side chains to probe interactions within the target's binding pocket.[4]

  • C6-Bromo: Substitution at the C6 position is known to influence the potency and selectivity of quinazoline-based inhibitors. The bulky and lipophilic bromine atom can occupy hydrophobic pockets in the kinase active site and its presence can be crucial for enhancing anti-proliferative activity.[5][6]

  • C8-Fluoro: The fluorine atom at the C8 position, while less commonly explored, can significantly impact the molecule's properties. Its high electronegativity can alter the pKa of the quinazoline ring system, influencing solubility and binding interactions. Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation, potentially improving the compound's pharmacokinetic profile.

Caption: Core chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazoline analogs is profoundly influenced by the nature of substituents at key positions, primarily C4 and C2.

The Critical Role of the C4-Substituent

For kinase inhibition, the C4 position is paramount. A 4-anilino (aniline attached at C4) substitution is a classic feature of many EGFR inhibitors, allowing the molecule to bind reversibly to the ATP-binding pocket of the kinase domain.[1][5]

  • Aniline Ring Substitution: Modifications to the pendant aniline ring are crucial for tuning potency and selectivity.

    • Small, lipophilic groups (e.g., ethynyl, chloro, bromo) at the meta-position (3'-position) of the aniline ring are often favorable for potent inhibitory activity against EGFR.[7]

    • Bulky alkyl groups (e.g., isopropyl, tert-butyl) can also enhance potency, suggesting that steric bulk in this region may promote favorable interactions within the active site.[7]

    • Solubilizing groups (e.g., morpholine, piperazine) are frequently incorporated, often via an alkoxy linker at the 6- or 7-position of the quinazoline core, to improve pharmacokinetic properties. While our core is fixed, similar groups on the C4-aniline ring can serve the same purpose.

Leveraging the C2-Position for Novel Interactions

While many classic inhibitors are unsubstituted at C2, this position offers a valuable vector for exploring new chemical space. The C2-chloro group is a synthetic handle that can be displaced by various nucleophiles (e.g., amines, thiols) to introduce diverse functionalities.

  • Exploring Alternative Linkers: Replacing the C2-chloro with small amines or thiols can introduce new hydrogen bond donors/acceptors.

  • Targeting Adjacent Pockets: Larger substituents at C2 could potentially extend into adjacent regions of the kinase domain, offering opportunities to enhance selectivity or overcome resistance mutations. Studies on 2-substituted quinazolin-4(3H)-ones have shown that phenyl substitutions can yield moderate antiproliferative potency.[8]

Comparative Performance Data of Exemplary Analogs

To illustrate the SAR principles, the following table presents hypothetical but representative data for a series of 6-Bromo-2-chloro-8-fluoro-4-(substituted-anilino)quinazoline analogs. The data is based on established trends for EGFR tyrosine kinase inhibitors.

Compound IDC4-Aniline Substituent (R)EGFR Kinase IC₅₀ (nM)A549 Cell Growth GI₅₀ (nM)Rationale for Activity
Ref-1 Gefitinib27120Reference compound
1a Unsubstituted85450Baseline activity from the 4-anilinoquinazoline core.
1b 3'-chloro25110Electron-withdrawing group enhances binding affinity.
1c 3'-ethynyl1580Small, lipophilic group occupies a hydrophobic pocket.
1d 3'-isopropyl1275Bulky alkyl group provides favorable steric interactions.[7]
1e 3'-methoxy-4'-morpholino45150Addition of a solubilizing group slightly reduces potency but improves drug-like properties.

IC₅₀ (Half-maximal inhibitory concentration): Concentration of the drug required to inhibit 50% of the target enzyme's activity. GI₅₀ (50% Growth Inhibition): Concentration of the drug required to inhibit the growth of 50% of the cells.

Experimental Protocols for Synthesis and Evaluation

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed methodologies for the synthesis and biological evaluation of the described analogs.

Protocol 1: General Synthesis of 4-Anilino-6-bromo-8-fluoroquinazoline Analogs

This protocol outlines a common synthetic route, starting from a commercially available anthranilic acid derivative.

Synthesis_Workflow A 5-Bromo-3-fluoroanthranilic acid B 6-Bromo-8-fluoroquinazolin-4(3H)-one A->B + Formamide   Reflux C 4-Chloro-6-bromo-8-fluoroquinazoline B->C + POCl₃ or SOCl₂   Reflux D Target Analog (4-Anilino-6-bromo-8-fluoroquinazoline) C->D + Substituted Aniline   Isopropanol, Reflux

Caption: General synthetic workflow for target quinazoline analogs.

Step-by-Step Methodology:

  • Step 1: Cyclization to form the Quinazolinone Core.

    • To a solution of 5-bromo-3-fluoroanthranilic acid (1.0 eq) in formamide (10 vol), heat the mixture to 150-160 °C and reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 6-bromo-8-fluoroquinazolin-4(3H)-one.

  • Step 2: Chlorination of the Quinazolinone.

    • Suspend the 6-bromo-8-fluoroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5 vol).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until a clear solution is formed.

    • Cool the mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-6-bromo-8-fluoroquinazoline.

  • Step 3: Nucleophilic Substitution to form the 4-Anilino Product.

    • Dissolve the 4-chloro-6-bromo-8-fluoroquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.

    • Filter the solid, wash with cold isopropanol, and dry to yield the final target compound. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

  • Materials: Recombinant human EGFR enzyme, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Add kinase buffer to all wells of a 96-well plate.

    • Add test compounds at various concentrations (typically a 10-point serial dilution). Include a positive control (e.g., Gefitinib) and a negative control (vehicle, e.g., DMSO).

    • Add the EGFR enzyme to the wells and incubate for 10 minutes.

    • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Protocol 3: Cell-Based Antiproliferative (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[6]

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer cells) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ value.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Transcription->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by quinazoline analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship is heavily dictated by the substitution at the C4-anilino position, where bulky, lipophilic groups at the meta-position are favorable for potent EGFR inhibition. The C2-chloro and C8-fluoro positions offer valuable opportunities for synthetic modification to fine-tune pharmacokinetic properties and potentially discover new interactions within the kinase domain.

Future research should focus on:

  • Systematic exploration of substitutions at the C2 position to enhance selectivity or overcome drug resistance.

  • In-depth evaluation of the C8-fluoro group's impact on metabolic stability and overall drug-like properties.

  • Broadening the screening panel to include other relevant tyrosine kinases and resistance-conferring mutant forms of EGFR to fully characterize the selectivity profile of new analogs.

By leveraging the SAR insights and robust experimental protocols outlined in this guide, researchers can rationally design and advance the next generation of quinazoline-based therapeutics.

References

A Head-to-Head Framework: Evaluating 6-Bromo-2-chloro-8-fluoroquinazoline-Based Derivatives Against established EGFR/VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous approved tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] This guide provides a comprehensive framework for researchers evaluating novel compounds derived from the promising chemical intermediate, 6-Bromo-2-chloro-8-fluoroquinazoline, against clinically established EGFR and VEGFR inhibitors.

The dysregulation of EGFR and VEGFR signaling pathways is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[4][5][6] Consequently, dual inhibition of these pathways is a valuable therapeutic strategy.[7] This document outlines the essential in vitro and cell-based assays required to characterize a novel quinazoline derivative and rigorously compare its performance against incumbents like Gefitinib (EGFR), Erlotinib (EGFR), Sunitinib (VEGFR), and Sorafenib (VEGFR/multikinase).[8][9][10]

The Foundational Signaling Pathways: EGFR and VEGFR

Understanding the target pathways is critical. Both EGFR and VEGFR are receptor tyrosine kinases (RTKs) that, upon ligand binding, dimerize and autophosphorylate key tyrosine residues. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway for cell proliferation and the PI3K/AKT/mTOR pathway for cell survival.[10][11] Small molecule TKIs typically act as ATP competitors, binding to the kinase domain and preventing this initial phosphorylation step.[9][12]

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitors Point of Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P RAS RAS EGFR:p->RAS PI3K PI3K EGFR:p->PI3K VEGFR VEGFR P VEGFR:p->RAS VEGFR:p->PI3K TKI Quinazoline-TKI TKI->EGFR:p Blocks ATP Binding TKI->VEGFR:p RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified EGFR/VEGFR signaling and TKI inhibition point.

Part 1: In Vitro Kinase Inhibition Assays

The first critical step is to determine the direct inhibitory potency of the novel compound against the target kinases. This is quantified by the half-maximal inhibitory concentration (IC50).

Causality: A low IC50 value indicates high potency, meaning a lower concentration of the compound is needed to block the enzyme's activity. This is the foundational screen; a compound with poor in vitro potency is unlikely to be effective in a more complex cellular environment.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This method measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal, while effective inhibition preserves ATP, yielding a high signal.[13][14]

  • Reagent Preparation:

    • Prepare a 1X Kinase Assay Buffer.

    • Reconstitute recombinant human EGFR and VEGFR-2 (KDR) enzymes to a working concentration (e.g., 1-5 ng/µL) in 1X Kinase Assay Buffer.[13]

    • Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration near its Km value for each enzyme.[13][15]

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and reference inhibitors (Gefitinib, Sunitinib) in the appropriate buffer with a consistent final DMSO concentration.

  • Assay Execution (96- or 384-well plate):

    • Add 5 µL of diluted compound or control to designated wells.

    • Add 10 µL of the enzyme/substrate master mix to all wells.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.[4]

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[13][14]

    • Stop the reaction and deplete remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[16]

    • Add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.[5]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data with 100% activity (vehicle control) and 0% activity (no enzyme or high concentration inhibitor control).

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic curve to determine the IC50 value.[4]

Expected Data & Comparison Table

The results should be summarized for a clear comparison of potency.

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)Selectivity Ratio (EGFR/VEGFR-2)
Derivative of this compound Experimental ValueExperimental ValueCalculated Value
Gefitinib~20 - 40> 10,000> 250
Sunitinib> 5,000~9< 0.002
Vandetanib (Dual)~40~110~0.36

Note: IC50 values are literature-approximated and can vary based on assay conditions.

Part 2: Cellular Activity Assessment

Demonstrating potent enzymatic inhibition is necessary but not sufficient. A successful drug candidate must penetrate the cell membrane, engage its target in the complex intracellular milieu, and elicit a biological response.

Experimental_Workflow node_start Synthesize Novel Quinazoline Derivative node_invitro Part 1: In Vitro Kinase Assay (Determine IC50 vs. EGFR/VEGFR) node_start->node_invitro node_decision1 Potent IC50? node_invitro->node_decision1 node_cellular Part 2: Cellular Assays (Phosphorylation & Viability) node_decision1->node_cellular Yes node_stop STOP: Re-evaluate Scaffold node_decision1->node_stop No node_decision2 Effective in Cells? node_cellular->node_decision2 node_invivo Proceed to In Vivo (Xenograft Models) node_decision2->node_invivo Yes node_decision2->node_stop No

Caption: A self-validating workflow for inhibitor evaluation.

Protocol 2a: Inhibition of Receptor Phosphorylation (Western Blot)

Causality: This assay directly confirms that the compound inhibits the kinase activity within the cell. A reduction in the phosphorylated (activated) form of EGFR or VEGFR-2 proves target engagement.

  • Cell Culture & Treatment:

    • Seed appropriate cancer cell lines (e.g., A431 for high EGFR expression, HUVEC for VEGFR) in 6-well plates.[17]

    • Once cells reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal receptor activation.

    • Pre-treat cells with various concentrations of the test compound and controls for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for A431, VEGF for HUVEC) for 5-10 minutes to induce receptor phosphorylation.

  • Lysate Preparation & Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies against phospho-EGFR (pY1173) or phospho-VEGFR-2 (pY1175).[18]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total EGFR, total VEGFR-2, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2b: Cell Viability/Cytotoxicity Assay (MTT Assay)

Causality: This assay measures the ultimate biological outcome: the compound's ability to inhibit cell proliferation or induce cell death. It integrates all upstream effects into a single, functionally relevant readout.

The MTT assay is a colorimetric method where metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[19][21]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and controls. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[21]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 (or GI50, the concentration for 50% growth inhibition) by non-linear regression.

Comparative Data Summary: Cellular Potency
CompoundCell LineCell Viability IC50 (µM)
Derivative of this compound A549 (NSCLC)Experimental Value
GefitinibA549 (NSCLC, EGFR wt)~10-20
Derivative of this compound HUVECExperimental Value
SunitinibHUVEC~0.01 - 0.1

Note: Cellular IC50 values are highly dependent on the cell line and assay duration.

Conclusion and Path Forward

This guide provides a robust, logical, and self-validating framework for the preclinical evaluation of novel inhibitors derived from the this compound scaffold. By systematically assessing in vitro potency and confirming on-target cellular activity and functional outcomes, researchers can build a compelling data package. A compound that demonstrates potent, dual-inhibitory activity in biochemical assays, effectively blocks receptor phosphorylation in cells, and translates this inhibition into reduced cancer cell viability warrants advancement into more complex studies, including selectivity profiling against a broader kinase panel and subsequent in vivo xenograft models.

References

In silico docking studies of 6-Bromo-2-chloro-8-fluoroquinazoline with protein kinases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Silico Evaluation of 6-Bromo-2-chloro-8-fluoroquinazoline as a Potential Protein Kinase Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of this compound, a novel heterocyclic compound, against a panel of therapeutically relevant protein kinases. Leveraging in silico molecular docking, we will explore its potential as a kinase inhibitor, benchmark its predicted performance against established drugs, and outline the necessary experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

The Enduring Appeal of Protein Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, including gefitinib and erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] The versatility of the quinazoline ring system allows for extensive chemical modification to achieve high potency and selectivity.[1][3]

The subject of this guide, this compound, incorporates several key features that suggest its potential as a kinase inhibitor. Halogenation at various positions of the quinazoline core is a well-established strategy to modulate binding affinity and pharmacokinetic properties.[6][7][8] Specifically, the bromine at position 6 has been shown to enhance cytotoxic activity in related compounds.[7][9] The fluorine at position 8 and chlorine at position 2 are posited to further influence the electronic and steric profile of the molecule, potentially leading to novel interactions within the ATP-binding pocket of target kinases.

The In Silico Docking Workflow: A Methodological Deep Dive

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is an indispensable tool in modern drug discovery for virtual screening and for elucidating potential binding modes at the molecular level.

The causality behind our in silico experimental design is as follows:

  • Protein Preparation: The initial crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-factors, and may be missing hydrogen atoms. These need to be addressed to create a chemically correct and computationally tractable model of the protein's binding site.

  • Ligand Preparation: The 2D structure of the small molecule inhibitor must be converted into a 3D conformation with the correct chirality and protonation state at physiological pH. This is crucial as the 3D shape and charge distribution of the ligand dictate its ability to fit into the binding pocket.

  • Grid Generation: The docking algorithm needs to know where to search for a binding pose. A grid box is defined around the active site of the protein, typically centered on the location of a known co-crystallized ligand. This constrains the conformational search to the region of interest, saving computational time and increasing the accuracy of the prediction.

  • Docking and Scoring: The algorithm then systematically explores different conformations of the ligand within the defined grid, evaluating the energetic favorability of each pose using a scoring function. The scoring function approximates the binding free energy of the complex, with lower scores generally indicating more favorable binding.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select Protein Target (e.g., EGFR from PDB) PDB_Prep Prepare Protein: - Remove water - Add hydrogens - Assign charges PDB->PDB_Prep Ligand Design Ligand (this compound) Ligand_Prep Prepare Ligand: - Generate 3D coordinates - Assign charges - Define rotatable bonds Ligand->Ligand_Prep Grid Define Binding Site (Grid Generation) PDB_Prep->Grid Dock Perform Docking (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Analysis Analyze Results: - Binding Energy - Key Interactions - Pose Visualization Dock->Analysis Validation Experimental Validation (In Vitro Kinase Assay) Analysis->Validation

Figure 1: A generalized workflow for an in silico molecular docking experiment.

Comparative In Silico Analysis of this compound

To evaluate the potential of this compound, we performed a hypothetical docking study against three well-validated cancer targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora A Kinase. The predicted binding energies and key interacting residues are presented below, alongside a comparison with established inhibitors.

Table 1: Hypothetical Docking Performance of this compound

Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR1M17-8.9Met793, Leu718, Gly796
VEGFR-21YWN-8.2Cys919, Leu840, Asp1046
Aurora A3P9J-9.5Leu263, Val147, Ala213

Table 2: Comparative Docking Analysis with Known Kinase Inhibitors

CompoundTarget KinasePublished Binding Energy (kcal/mol) / IC50Key Interacting Residues (from literature)Reference
This compound (Hypothetical) EGFR -8.9 Met793, Leu718, Gly796 N/A
ErlotinibEGFRIC50 = 33.25 nMMet793, Leu718, Thr790[2]
This compound (Hypothetical) Aurora A -9.5 Leu263, Val147, Ala213 N/A
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora ADocking Score: -5.34Val 147, Glu 211, Tyr 212, Ala 213, Leu 263[8]
GefitinibEGFRIC50 = 17.1 nMMet793, Leu718, Cys797[2]

The hypothetical docking results suggest that this compound has the potential to bind favorably to the ATP-binding pockets of EGFR and Aurora A, with predicted binding energies comparable to or better than some known inhibitors. The predicted interactions with key hinge region residues (e.g., Met793 in EGFR, Val147 in Aurora A) are consistent with the binding modes of many established quinazoline-based inhibitors.[3][8]

Biological Context and Experimental Validation

To understand the potential downstream effects of inhibiting these kinases, it is essential to visualize their roles in cellular signaling. The EGFR signaling pathway, for instance, is a critical regulator of cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Inhibitor This compound Inhibitor->EGFR Inhibits

Figure 2: A simplified representation of the EGFR signaling pathway and the putative point of inhibition.

In silico predictions, however promising, must be validated through rigorous experimental testing. An in vitro kinase inhibition assay is the gold standard for confirming the activity and determining the potency of a potential inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a framework for quantifying the binding affinity of a test compound to a target kinase.[11]

Objective: To determine the IC50 value of this compound against a panel of protein kinases.

Materials:

  • Target Kinase (e.g., purified recombinant EGFR)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ tracer (kinase-specific)

  • Test Compound (this compound) dissolved in DMSO

  • Assay Buffer (e.g., TR-FRET dilution buffer)

  • 384-well microplate (low-volume, black)

  • Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

    • Add 2.5 µL of a 4X solution of the kinase tracer to all wells.

    • Add 5 µL of a 2X solution of the kinase/antibody mixture to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled microplate reader. Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The hypothetical potent activity of this compound can be rationalized by its distinct substitution pattern.

  • The Quinazoline Core: Serves as the fundamental scaffold that mimics the adenine ring of ATP, enabling it to dock into the kinase hinge region.[3]

  • 6-Bromo Moiety: The bulky and lipophilic bromine atom at position 6 can form favorable van der Waals interactions within a hydrophobic pocket of the active site, a feature known to enhance potency in some kinase inhibitors.[6][7]

  • 8-Fluoro Moiety: The small, highly electronegative fluorine atom at position 8 can act as a hydrogen bond acceptor and can also modulate the pKa of the quinazoline ring system, potentially influencing its interaction with the hinge region.[8]

  • 2-Chloro Moiety: The chlorine at the 2-position can further enhance binding affinity through hydrophobic or halogen bonding interactions and can serve as a synthetic handle for further chemical modifications.

Future work should focus on synthesizing this compound and its analogs to experimentally validate these in silico predictions. Further modifications could include replacing the 2-chloro group with various aniline derivatives, a common strategy to extend into the solvent-exposed region of the ATP-binding site and improve both potency and selectivity.[3][12]

Conclusion

This comparative guide has outlined the potential of this compound as a novel protein kinase inhibitor based on in silico molecular docking studies. The hypothetical binding data suggests favorable interactions with key cancer targets such as EGFR and Aurora A, warranting further investigation. The provided methodologies for both in silico analysis and experimental validation offer a clear roadmap for advancing this and similar compounds from computational hits to viable lead candidates in the drug discovery pipeline.

References

Validating the Bioactivity of 6-Bromo-2-chloro-8-fluoroquinazoline: A Guide to Orthogonal Assay Implementation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, quinazoline scaffolds are a cornerstone for the development of targeted therapeutics, particularly in oncology.[1] The subject of this guide, 6-Bromo-2-chloro-8-fluoroquinazoline, represents a promising, yet uncharacterized, entity within this chemical space. Its halogenated structure suggests potential for selective interactions with biological targets, such as protein kinases.[2] This guide provides a comprehensive framework for researchers to confirm and characterize the biological activity of this compound through a series of orthogonal assays.

The core principle of orthogonal assays is the use of distinct detection methods to measure the same biological endpoint. This approach is critical for validating initial findings, eliminating artifacts, and building a robust data package for any lead compound. Here, we will explore a logical progression of assays to elucidate the potential anticancer activity of this compound, using data from structurally related compounds to illustrate expected outcomes.

Section 1: Initial Assessment of Cytotoxicity

The first step in characterizing a potential anticancer agent is to determine its effect on cell viability. A widely used and robust method for this is the MTT assay.

Primary Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Gefitinib) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Illustrative Data:

While specific data for this compound is not yet published, we can look at the activity of a structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which has been evaluated against the MCF-7 breast cancer cell line.[2]

CompoundCell LineIC50 (µM)
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7168.78[2]
Gefitinib (Reference)MCF-7~5

This table presents illustrative data for a related compound to demonstrate the type of results obtained from an MTT assay.

Section 2: Target Engagement and Enzymatic Activity

Assuming the initial cytotoxicity screen indicates promising activity, the next logical step is to investigate the compound's direct effect on a putative molecular target. Given the prevalence of quinazolines as kinase inhibitors, a biochemical kinase assay is a pertinent choice.

Orthogonal Assay 1: In Vitro Kinase Inhibition Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. There are numerous formats for these assays, including radiometric and fluorescence-based methods. A common and sensitive approach is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: Set up a reaction mixture containing the target kinase (e.g., Epidermal Growth Factor Receptor - EGFR), its substrate, ATP, and varying concentrations of this compound.

  • Reaction Incubation: Incubate the reaction at the optimal temperature for the kinase to allow for phosphorylation and ADP production.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Data Acquisition: Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced, and therefore, the kinase activity.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Illustrative Data:

As no direct kinase inhibition data exists for our lead compound, we can again refer to the study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which was identified as an inhibitor of Aurora A kinase.[2]

CompoundKinase Target% Inhibition at 10 µM
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A85%[2]

This table shows the inhibitory activity of a related fluoroquinazoline derivative against a specific kinase, illustrating the expected output from an in vitro kinase assay.

Workflow for Primary and Orthogonal Assays

G cluster_0 Phase 1: Cell-Based Screening cluster_1 Phase 2: Target-Based Validation Start Start with This compound MTT_Assay MTT Cell Viability Assay (e.g., MCF-7, A549) Start->MTT_Assay Cytotoxicity_Data Determine IC50 (Cytotoxicity Profile) MTT_Assay->Cytotoxicity_Data Kinase_Assay Orthogonal Assay 1: In Vitro Kinase Inhibition Assay (e.g., EGFR, Aurora A) Cytotoxicity_Data->Kinase_Assay If cytotoxic Apoptosis_Assay Orthogonal Assay 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining) Cytotoxicity_Data->Apoptosis_Assay If cytotoxic Kinase_Data Determine IC50 (Enzymatic Inhibition) Kinase_Assay->Kinase_Data Conclusion Confirmed Bioactivity and Mechanism of Action Kinase_Data->Conclusion Correlates with cytotoxicity Apoptosis_Data Quantify Apoptotic Cells (Mechanism of Cell Death) Apoptosis_Assay->Apoptosis_Data Apoptosis_Data->Conclusion Confirms mechanism

Caption: Workflow for orthogonal validation of this compound activity.

Section 3: Elucidating the Mechanism of Cell Death

Observing both cytotoxicity and target inhibition strongly suggests a mechanism of action. To further solidify this, a second orthogonal assay focusing on the downstream cellular consequences of target engagement is necessary. A common outcome of inhibiting kinases involved in cell cycle regulation and proliferation is the induction of apoptosis, or programmed cell death.

Orthogonal Assay 2: Apoptosis Assay by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between healthy, apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Illustrative Data:

The study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid also included an analysis of apoptosis induction in MCF-7 cells.[2]

Treatment (at IC50)% Early Apoptosis% Late Apoptosis% Total Apoptosis
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid1.25[2]0.91[2]2.16[2]
Doxorubicin (Positive Control)0.85[2]0.67[2]1.52[2]

This table provides an example of the quantitative data on apoptosis induction that can be obtained through flow cytometry.

Illustrative Signaling Pathway

G Compound 6-Bromo-2-chloro- 8-fluoroquinazoline Kinase Target Kinase (e.g., EGFR, Aurora A) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Downstream Phosphorylation (Blocked) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition Apoptosis Apoptosis Downstream->Apoptosis Induction

Caption: Potential mechanism of action for a quinazoline-based kinase inhibitor.

Conclusion

The validation of a novel compound's biological activity requires a rigorous and multi-faceted approach. By employing orthogonal assays, researchers can build a compelling case for the therapeutic potential of molecules like this compound. The workflow presented here, starting with a broad assessment of cytotoxicity and progressively narrowing the focus to target engagement and the mechanism of cell death, provides a robust framework for the initial characterization of this and other promising quinazoline derivatives. The illustrative data from structurally related compounds underscore the potential for this class of molecules to yield potent and selective inhibitors of key cellular processes implicated in cancer.

References

A Senior Application Scientist's Guide to the Synthetic Efficiency of Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command the same level of attention as the quinazoline nucleus. This fused bicyclic system, comprising a benzene ring fused to a pyrimidine ring, is a quintessential "privileged structure."[1] Its rigid framework and versatile substitution points allow it to serve as a potent scaffold for interacting with a multitude of biological targets. Consequently, quinazoline derivatives are the core of numerous approved therapeutics, particularly in oncology (e.g., Gefitinib, Erlotinib), as well as compounds with demonstrated anti-inflammatory, anti-bacterial, and anti-hypertensive properties.[2][3][4]

Given their profound pharmacological importance, the development of efficient, scalable, and sustainable synthetic routes to access these molecules is a paramount objective for researchers in drug discovery and process development. This guide provides a comparative analysis of prominent quinazoline synthesis methods, moving from classical thermal condensations to modern catalytic and green chemistry approaches. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to select the most effective strategy for their specific synthetic challenges.

I. The Classical Foundations: High-Energy Pathways to the Quinazoline Core

The earliest methods for constructing the quinazoline ring system, while foundational, are often characterized by their reliance on harsh reaction conditions, such as high temperatures and long reaction times, which can limit substrate scope and functional group tolerance.

A. The Niementowski Quinazolinone Synthesis

First reported in 1895, the Niementowski synthesis is a thermal condensation between an anthranilic acid and an amide.[5] The reaction is deceptively simple in its conception but often demanding in practice.

Causality and Mechanism: The reaction typically requires temperatures of 130–150°C to drive the condensation and subsequent cyclodehydration.[1][6] The mechanism proceeds through an initial acylation of the amino group of the anthranilic acid to form an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization to furnish the 4(3H)-quinazolinone ring system.[1] The high energy input is necessary to overcome the activation barrier for both the initial condensation and the final water elimination step. Its primary advantage is operational simplicity, using readily available starting materials. However, the requisite high temperatures are a significant drawback, often leading to side products and limiting its use for sensitive substrates.[7]

Niementowski_Mechanism cluster_0 Niementowski Synthesis AA Anthranilic Acid Intermediate o-Amidobenzamide Intermediate AA->Intermediate Acylation (High Temp, -H2O) Amide Amide (R'-C(O)NH2) Amide->Intermediate Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Intramolecular Cyclization (High Temp, -H2O)

Caption: Mechanism of the classical Niementowski Synthesis.

B. The Friedländer Annulation

The Friedländer synthesis is another cornerstone method, classically used for quinoline synthesis, but adaptable for quinazolines. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9]

Causality and Mechanism: The reaction begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the active methylene compound, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the heterocyclic ring.[9][10] While highly effective, the traditional Friedländer approach can suffer from regioselectivity issues and similarly harsh conditions as the Niementowski method.

II. Modernization of Synthesis: A Paradigm Shift in Efficiency and Sustainability

The limitations of classical methods have driven the development of a host of modern synthetic strategies. These approaches leverage alternative energy sources and advanced catalysis to dramatically improve efficiency, shorten reaction times, and broaden the applicability of quinazoline synthesis.

A. Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized many classical transformations, including the Niementowski synthesis.[1] By using microwave energy, reactions can be heated to high temperatures much more rapidly and uniformly than with conventional oil baths.

Expertise in Action: The "microwave effect" is not merely about rapid heating. It involves specific interactions of the electromagnetic field with polar molecules in the reaction, leading to a reduction in activation energy and dramatic rate acceleration.[11][12] For the Niementowski reaction, this means reaction times can be slashed from many hours to mere minutes, and often with significantly improved yields.[5][6][13] This efficiency gain also makes the process more environmentally friendly by reducing energy consumption.[11]

B. Transition-Metal Catalysis: The Efficiency Engine

Transition-metal catalysis has emerged as an indispensable tool for constructing the quinazoline scaffold under mild conditions with high atom economy.[14][15][16] These methods often utilize novel bond-forming strategies that are inaccessible through classical means.

  • Acceptorless Dehydrogenative Coupling (ADC): This elegant strategy involves the coupling of alcohols with amines or nitriles, where the alcohol is oxidized in situ to an aldehyde, which then reacts to form the quinazoline ring. The only byproduct is hydrogen gas (H₂), making it a highly atom-economical and green process. Catalysts based on earth-abundant metals like cobalt, manganese, and iron have proven highly effective.[14][15][16] For instance, a Co(OAc)₂·4H₂O system can catalyze the reaction of 2-aminobenzyl alcohols with nitriles to afford quinazolines in up to 95% yield.[14][15]

  • C-H Activation and Annulation: Palladium, cobalt, and copper catalysts are widely used to orchestrate cascade reactions involving the direct functionalization of C-H bonds.[17][18][19] This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences.[16] For example, cobalt-catalyzed C-H activation of N-sulfinylimines followed by annulation with dioxazolones provides a direct route to multi-substituted quinazolines.[19]

CH_Activation_Cycle cluster_0 Illustrative Pd-Catalyzed C-H Activation Cycle Pd0 Pd(0) PdII_A Ar-Pd(II)-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Cyclometalated Pd(II) Intermediate PdII_A->PdII_B C-H Activation/ Metalation (Substrate) PdII_C Functionalized Pd(II) Complex PdII_B->PdII_C Insertion/ Coupling PdII_C->End Reductive Elimination (Product) Start->Pd0 End->Pd0

Caption: Generalized catalytic cycle for C-H functionalization.

C. Green Chemistry and Multi-Component Reactions (MCRs)

Adherence to the principles of green chemistry has spurred the development of methods that minimize waste and environmental impact.[20] This includes catalyst-free, solvent-free reactions, and the use of benign media like water or deep eutectic solvents.[12][21][22]

One-pot, multi-component reactions (MCRs) are particularly powerful, allowing the synthesis of complex quinazolines from three or more simple starting materials in a single operation.[2] For example, a three-component reaction of an aldehyde, a 2-aminobenzophenone, and ammonium acetate can be performed under microwave irradiation without any solvent or catalyst to afford highly substituted quinazolines in excellent yields (70-91%).[23] This approach maximizes efficiency by eliminating the need to isolate intermediates, saving time, solvents, and resources.[24]

III. Comparative Analysis of Synthetic Methods

To facilitate an objective comparison, the following table summarizes the key performance indicators of the discussed synthetic methodologies. The choice of method is a strategic decision based on the desired scale, substrate complexity, and available resources.

MethodCatalyst / ConditionsSolventTimeYield (%)Key AdvantagesKey Limitations
Niementowski (Conventional) Thermal (130-150°C)None / High-boiling6-24 h40-70Simplicity, readily available starting materials.[1][7]Harsh conditions, long reaction times, limited scope.[7]
Niementowski (Microwave) Microwave IrradiationNone / Polar Solvents2-30 min75-98Rapid, high yields, energy efficient, improved scope.[5][6][11][12]Requires specialized microwave equipment.
Friedländer Annulation Acid or Base catalystVarious2-12 h60-90Versatile, good yields for specific substrates.[9][10]Can have regioselectivity issues, often harsh conditions.
Cu-Catalyzed MCR Cu(OAc)₂Chlorobenzene1-6 h77-88One-pot, good yields, builds complexity quickly.[25]Requires catalyst, chlorinated solvent.
Co-Catalyzed ADC Co(OAc)₂·4H₂Otert-Amyl alcohol24 hup to 95High atom economy, green (H₂ byproduct), mild conditions.[14][15]Can have longer reaction times, catalyst required.
Pd-Catalyzed C-H Activation Pd(OAc)₂ / LigandDMF / Toluene1-24 h40-95High functional group tolerance, novel bond formation.[17][25][26]Expensive catalyst, potential for metal contamination.
Solvent-Free MCR (MW) None / MicrowaveNone5-15 min70-91Extremely rapid, green (no solvent), simple workup.[23]Exothermic potential, requires microwave reactor.
Ultrasound-Assisted Yb(OTf)₃None45 min87-98Energy efficient, simple setup, excellent yields.[20][27]Less common than microwave, may not be suitable for all scales.

IV. Validated Experimental Protocols

The following protocols are presented as self-validating systems, representing efficient and modern approaches to quinazoline synthesis.

Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-Methylquinazolin-4(3H)-one

This protocol demonstrates the dramatic acceleration of the classical Niementowski reaction using microwave energy.

  • Materials: Anthranilic acid (1 mmol, 137 mg), N-methylacetamide (2 mL), p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 19 mg).

  • Procedure:

    • Combine anthranilic acid and p-TsOH in a 10 mL microwave reactor vial equipped with a magnetic stir bar.

    • Add N-methylacetamide (2 mL).

    • Seal the vial and place it in a microwave synthesizer.

    • Irradiate the mixture at 150°C for 20 minutes (power: 60 W).

    • After cooling to room temperature, add cold water (10 mL) to the reaction mixture.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold water (2 x 5 mL) and dry under vacuum to yield the pure product.

  • Expected Outcome: A white to off-white solid. Yield: ~90-95%.

Protocol 2: One-Pot Cobalt-Catalyzed Synthesis via Acceptorless Dehydrogenative Coupling (ADC)

This protocol showcases a green, atom-economical synthesis from simple alcohol and nitrile precursors.[14][15]

  • Materials: (2-Aminophenyl)methanol (1 mmol, 123 mg), Benzonitrile (1.2 mmol, 124 mg), Co(OAc)₂·4H₂O (5 mol%, 12.5 mg), t-BuOK (20 mol%, 22.4 mg), tert-Amyl alcohol (3 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under an air atmosphere, add (2-aminophenyl)methanol, Co(OAc)₂·4H₂O, and t-BuOK.

    • Add tert-Amyl alcohol (3 mL) followed by benzonitrile.

    • Seal the tube and place it in a preheated oil bath at 95°C.

    • Stir the reaction for 24 hours. Monitor progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenylquinazoline.

  • Expected Outcome: A crystalline solid. Yield: ~90-95%.

Workflow Start Define Synthetic Target (Quinazoline Derivative) Decision1 Are Starting Materials Simple Alcohols/Nitriles? Start->Decision1 Decision2 Is Speed the Highest Priority? Decision1->Decision2 No Method1 Consider Transition-Metal Catalyzed ADC (e.g., Co, Mn) Decision1->Method1 Yes Decision3 Are Novel/Complex Substitutions Required? Decision2->Decision3 No Method2 Utilize Microwave-Assisted One-Pot MCR or Niementowski Synthesis Decision2->Method2 Yes Method3 Explore Pd/Cu-Catalyzed C-H Activation or Cross-Coupling Routes Decision3->Method3 Yes Method4 Use Classical Niementowski or Friedländer Synthesis Decision3->Method4 No

References

A Comparative Guide to the Efficacy of 6-Bromo-2-chloro-8-fluoroquinazoline and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The quinazoline scaffold is a well-established "privileged structure," forming the core of numerous approved drugs, particularly in oncology. This guide provides an in-depth comparison between 6-Bromo-2-chloro-8-fluoroquinazoline and its non-fluorinated parent, 2-chloro-6-bromoquinazoline . While direct head-to-head experimental data for these specific analogs is not extensively published, this document synthesizes established principles of medicinal chemistry, the known impact of fluorination, and detailed experimental protocols to offer a robust predictive comparison and a clear roadmap for empirical validation.

The Strategic Impact of Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a widely utilized strategy to enhance its pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] In the context of the quinazoline core, which is often designed to target kinase ATP-binding pockets, these modifications can be critical for improving potency and pharmacokinetic properties.[2] This guide will explore the anticipated consequences of adding an 8-fluoro substituent to the 6-bromo-2-chloroquinazoline scaffold.

Physicochemical Properties: A Foundation for Efficacy

The physical and chemical properties of a compound are fundamental to its behavior in a biological system. Below is a comparison of the key physicochemical properties of the two molecules.

PropertyThis compound2-chloro-6-bromoquinazoline
Molecular Formula C₈H₃BrClFN₂[2][3]C₈H₄BrClN₂[4][5]
Molecular Weight 261.48 g/mol [2][3]243.49 g/mol [4][5]
Appearance Solid[6]Solid[5]
Boiling Point 308.8±35.0 °C (Predicted)[3]Not available
InChI Key XTEWVYPXKPYPRE-UHFFFAOYSA-N[6]NYQBZJFZEZEXFP-UHFFFAOYSA-N[4]

The addition of the fluorine atom results in a modest increase in molecular weight. More significantly, the high electronegativity of fluorine is expected to alter the electronic distribution across the quinazoline ring system. This can impact the pKa of the molecule and its ability to participate in hydrogen bonding, which are critical for target engagement.

Postulated Biological Efficacy: A Mechanistic Hypothesis

Quinazoline derivatives are renowned for their activity as tyrosine kinase inhibitors (TKIs), with many, like Gefitinib and Erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[7][8] The core typically acts as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the kinase domain.

The introduction of an 8-fluoro group is hypothesized to enhance efficacy through several mechanisms:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electron density of the quinazoline ring, potentially leading to more favorable interactions with amino acid residues in the ATP-binding pocket of target kinases like EGFR.[2] This can result in a lower IC₅₀ value, indicating higher potency.

  • Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This can lead to a longer half-life and improved bioavailability in vivo.

  • Modulation of Lipophilicity: Fluorination can increase lipophilicity, which may enhance membrane permeability and cellular uptake. However, the precise effect depends on the overall molecular context.

Based on these principles, This compound is predicted to exhibit superior potency and metabolic stability compared to its non-fluorinated counterpart.

Proposed Experimental Validation Workflow

To empirically validate the hypothesized differences in efficacy, a multi-tiered experimental approach is recommended. This workflow will assess cytotoxicity, target-specific inhibition, and effects on a key signaling pathway.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Target-Specific Inhibition cluster_2 Tier 3: Cellular Pathway Analysis A Cancer Cell Line Culture (e.g., A549, PC-3) B MTT Assay A->B Treat with serial dilutions of both compounds D Biochemical Kinase Assay (e.g., ADP-Glo™) B->D Correlate IC₅₀ (cell) with IC₅₀ (enzyme) C Recombinant EGFR Kinase C->D Incubate with compounds and ATP F Luciferase Reporter Assay D->F Investigate downstream signaling E Cell Line with NF-κB Reporter E->F Stimulate with TNF-α +/- compounds

Caption: Proposed experimental workflow for comparative efficacy testing.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay determines the concentration of each compound that inhibits cell viability by 50% (IC₅₀), providing a measure of its cytotoxic potency.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer).

  • Complete cell culture medium.

  • This compound and 2-chloro-6-bromoquinazoline.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Dimethyl sulfoxide (DMSO).

  • 96-well sterile culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension (5,000-10,000 cells/well) into 96-well plates and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of each compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound using non-linear regression analysis.[12]

Protocol 2: Biochemical EGFR Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase enzyme.

  • Kinase assay buffer.

  • Poly(Glu, Tyr) substrate.

  • ATP.

  • ADP-Glo™ Kinase Assay kit or similar.[13]

  • 384-well assay plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of each compound in the kinase assay buffer.

  • Assay Plate Setup: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.[13]

  • Kinase Reaction: Initiate the reaction by adding a master mix containing recombinant EGFR enzyme, substrate, and ATP. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.[12]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor (Compound A or B) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Protocol 3: NF-κB Signaling Pathway Inhibition Assay

Given the links between inflammation and cancer, assessing the anti-inflammatory potential of these compounds by measuring the inhibition of the NF-κB pathway is highly relevant.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter plasmid.

  • Complete cell culture medium.

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.[9]

  • Luciferase Assay System.

  • 96-well white, clear-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells into 96-well plates and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of each compound (determined from the MTT assay) for 1-2 hours.[9]

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[9]

  • Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.

  • Luciferase Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of NF-κB inhibition for each compound concentration.

Conclusion

While direct comparative data is sparse, a thorough analysis based on established medicinal chemistry principles strongly suggests that This compound will demonstrate enhanced efficacy over its non-fluorinated analog, 2-chloro-6-bromoquinazoline . This superiority is anticipated to manifest as greater potency in both cell-based cytotoxicity and target-specific enzyme inhibition assays, likely stemming from improved binding affinity and increased metabolic stability conferred by the 8-fluoro substituent. The provided experimental protocols offer a comprehensive framework for researchers to empirically test this hypothesis and quantify the advantages of this strategic fluorination. The insights gained from such studies would be invaluable for guiding the further development of quinazoline-based therapeutics.

References

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The quinazoline scaffold is a privileged structure in this arena, forming the core of many successful kinase inhibitors.[1][2] This guide focuses on a specific derivative, 6-Bromo-2-chloro-8-fluoroquinazoline, a compound of interest for its potential as a kinase inhibitor.[3]

However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity. The human kinome consists of over 500 members, many of which share a structurally conserved ATP-binding pocket.[4] Consequently, small molecule inhibitors designed to target this site can inadvertently bind to numerous "off-target" kinases.[5] Such promiscuity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a cornerstone of preclinical development, essential for predicting both efficacy and safety.

This guide provides an in-depth, experimentally grounded framework for profiling the kinase selectivity of this compound. We will compare its hypothetical performance against established benchmarks, detail the scientific rationale behind the chosen experimental strategy, and present a step-by-step protocol for its execution.

Chapter 1: The Strategic Blueprint for Selectivity Profiling

A robust cross-reactivity profile is built on deliberate experimental choices. The "why" behind each decision is as crucial as the "how."

The Rationale: Why a Competition Binding Assay?

Multiple platforms exist for assessing kinase-inhibitor interactions, including radiometric activity assays and various binding assays.[7][8] For a broad initial screen, the active site-directed competition binding assay offers several distinct advantages. This method directly measures the binding of a compound to the kinase's ATP pocket, independent of enzymatic activity.[7][9]

The KINOMEscan™ platform, a widely adopted technology, exemplifies this approach.[10][11] It relies on a tagged kinase, an immobilized ligand that binds the active site, and the test compound. If the test compound binds the kinase, it prevents the kinase from binding to the immobilized ligand, and the amount of captured kinase is reduced.[9] This reduction is quantified using highly sensitive qPCR.[9] The key benefits of this ATP-independent method are:

  • True Thermodynamic Constants: It measures the dissociation constant (Kd), a direct measure of binding affinity, rather than an IC50 value, which can be influenced by the ATP concentration used in an activity assay.[9][11]

  • Broad Applicability: The assay can be used for kinases that are difficult to purify in an active state and is not subject to interference from colored or fluorescent compounds.[9]

  • High-Throughput: The format is amenable to screening against hundreds of kinases simultaneously, providing a comprehensive, kinome-wide view.[10]

The Panel: Why Broad Kinome Coverage is Essential

To gain a meaningful understanding of selectivity, the test compound must be challenged against a diverse and extensive panel of kinases. Limiting the screen to a small, targeted family can create a misleading perception of high selectivity. A broad panel, such as the scanMAX panel which covers over 460 kinases from all major families (AGC, CAMK, CMGC, TK, TKL, etc.), is crucial for identifying unexpected off-target interactions that could have significant biological consequences.[11]

The Benchmarks: Establishing Context with Comparator Compounds

Data without context is difficult to interpret. To validate our assay and properly contextualize the selectivity of this compound, we must include well-characterized comparator compounds.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is the archetypal broad-spectrum, ATP-competitive kinase inhibitor.[12][13] It binds to a vast number of kinases with high affinity, making it an excellent positive control for pan-kinase inhibition.[12][14] Its promiscuity serves as a benchmark for non-selectivity.[12]

  • Erlotinib: An approved drug for non-small cell lung cancer and pancreatic cancer, Erlotinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[15][16] While highly potent against EGFR, it is known to have off-targets.[17] Including Erlotinib provides a benchmark for a clinically successful, selective inhibitor, allowing for a more nuanced comparison.

Chapter 2: Experimental Workflow and Protocol

This section provides a detailed methodology for performing a kinase cross-reactivity screen using a competition binding assay format.

Visualizing the Workflow

The overall experimental process, from compound preparation to data analysis, can be visualized as a clear, sequential workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep 1. Compound Stock Preparation (100 mM in DMSO) Serial_Dilution 2. Serial Dilution (Working Concentration) Compound_Prep->Serial_Dilution Assay_Plate 4. Assay Plate Setup (384-well format) Serial_Dilution->Assay_Plate Kinase_Mix 3. Kinase Panel Reagent Preparation Kinase_Mix->Assay_Plate Incubation 5. Compound & Kinase Incubation Assay_Plate->Incubation Ligand_Binding 6. Addition of Immobilized Ligand Incubation->Ligand_Binding Wash 7. Wash Steps (Remove unbound kinase) Ligand_Binding->Wash qPCR 8. qPCR Quantification of Bound Kinase Wash->qPCR Data_Processing 9. Data Processing (% Inhibition Calculation) qPCR->Data_Processing Kd_Determination 10. Kd Determination (11-point dose curve) Data_Processing->Kd_Determination Visualization 11. TREEspot® Visualization Kd_Determination->Visualization

Caption: Experimental workflow for kinase selectivity profiling.

Detailed Step-by-Step Protocol

This protocol is adapted from standard procedures for competition binding assays like KINOMEscan®.[9]

1. Compound Preparation: a. Prepare a 100 mM stock solution of this compound, Staurosporine, and Erlotinib in 100% DMSO. b. For an initial screen, create an intermediate stock to achieve a final assay concentration of 10 µM. For Kd determination, perform an 11-point serial dilution in DMSO.

2. Assay Reaction Setup: a. The assay is performed in a 384-well plate format. b. To each well, add the appropriate kinase-phage fusion protein diluted in binding buffer (proprietary buffer containing salts and detergents). c. Add 1 µL of the test compound dilution (or DMSO for a vehicle control). d. Allow the kinase and compound to incubate at room temperature for 60 minutes to reach binding equilibrium.

3. Ligand Competition and Capture: a. Following incubation, transfer the kinase-compound mixtures to streptavidin-coated plates containing the appropriate immobilized, biotinylated ligand. b. Incubate for another 60 minutes to allow for competitive binding to occur. The amount of kinase captured on the solid support will be inversely proportional to its affinity for the test compound.[9]

4. Washing and Elution: a. Wash the plates multiple times with a wash buffer to remove unbound kinase-phage. b. Elute the bound kinase-phage from the solid support using an elution buffer.

5. Quantification via qPCR: a. Quantify the eluted kinase-phage using a standard qPCR protocol with primers specific to the phage DNA tag. b. The qPCR signal is directly proportional to the amount of kinase bound to the immobilized ligand.

6. Data Analysis: a. Percent Inhibition (% Inhibition): Calculate the effect of the test compound relative to the DMSO control. A lower signal compared to the control indicates inhibition.

  • % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100 b. Dissociation Constant (Kd): For compounds showing significant inhibition, determine the Kd by fitting the 11-point dose-response curve to a standard binding isotherm model.[9]

Chapter 3: Comparative Data Analysis

The following data is hypothetical but representative of a typical kinase profiling experiment, designed to illustrate the comparative analysis process.

Quantitative Results Summary

The table below summarizes the binding affinity (Kd) of our test compound and the comparators against a selection of kinases representing different families. Lower Kd values indicate stronger binding affinity.

Kinase TargetKinase FamilyThis compound (Kd, nM)Erlotinib (Kd, nM)Staurosporine (Kd, nM)
EGFR TK25 1.8 6.5
HER2 (ERBB2) TK450 230 15
VEGFR2 TK1,200 >10,0008.0
ABL1 TK>10,0005,50022
SRC TK8,500>10,0003.0
AURKA AGC85 2,1004.2
CDK2 CMGC>10,000>10,0007.9
p38α (MAPK14) CMGC6,800>10,00035
PKCα AGC9,200>10,0000.7
Visualizing Selectivity

Kinase selectivity is often visualized by plotting the inhibitors' hits on a kinase dendrogram, or "kinome tree." This provides an immediate visual representation of an inhibitor's interaction profile across the entire kinome.

G cluster_tree Kinase Dendrogram (Conceptual) cluster_legend Inhibitor Hit Legend center TK center->TK TKL center->TKL CMGC center->CMGC AGC center->AGC CAMK center->CAMK EGFR_family TK->EGFR_family SRC_family TK->SRC_family CDK_family CMGC->CDK_family MAPK_family CMGC->MAPK_family PKA AGC->PKA PKG AGC->PKG PKC AGC->PKC EGFR EGFR EGFR_family->EGFR HER2 HER2 EGFR_family->HER2 HER4 EGFR_family->HER4 SRC SRC_family->SRC YES SRC_family->YES LYN SRC_family->LYN CDK1 CDK_family->CDK1 CDK2 CDK2 CDK_family->CDK2 CDK5 CDK_family->CDK5 p38a MAPK_family->p38a JNK1 MAPK_family->JNK1 ERK2 MAPK_family->ERK2 PKCa PKCα PKC->PKCa PKCb PKC->PKCb High_Affinity High Affinity Mid_Affinity Mid Affinity Low_Affinity Low Affinity

Caption: Conceptual kinase tree illustrating inhibitor selectivity.

Chapter 4: Interpretation and Strategic Implications

The hypothetical data reveals a nuanced profile for this compound:

  • Primary Target and Selectivity: The compound shows its highest affinity for EGFR (Kd = 25 nM). While this is less potent than the benchmark EGFR inhibitor Erlotinib (Kd = 1.8 nM), it still represents a significant interaction. The compound is reasonably selective over many other kinases, with most Kd values in the micromolar or high-nanomolar range.

  • Key Off-Target Interaction: A notable off-target hit is Aurora A (AURKA), a serine/threonine kinase involved in mitosis, with a Kd of 85 nM. This interaction is significant and suggests a potential for polypharmacology. Inhibition of both EGFR and Aurora kinases could be therapeutically beneficial in certain cancer contexts, but it could also lead to cell cycle-related toxicities.[18]

  • Comparison to Benchmarks:

    • As expected, Staurosporine demonstrates potent, sub-100 nM binding to nearly every kinase, confirming its promiscuous nature and the validity of the assay.

    • Erlotinib shows exquisite potency for EGFR and a weaker but still significant interaction with HER2, consistent with its known profile.[17] Its relative cleanliness across other kinase families highlights what a selective profile looks like.

    • Our test compound, this compound, occupies a middle ground. It is not as promiscuous as Staurosporine but is clearly less selective than Erlotinib, exhibiting a multi-targeted profile centered on EGFR and AURKA.

Strategic Implications: The discovery of the AURKA off-target activity is critical. Future development would need to address this. A medicinal chemistry campaign could be initiated to improve EGFR potency while reducing AURKA affinity.[19] Alternatively, if the dual EGFR/AURKA inhibition profile is deemed therapeutically interesting, this compound could be optimized as a dual inhibitor. In either case, this comprehensive profiling data provides the essential map to guide the next steps in the drug discovery process.

Conclusion

Kinase inhibitor drug discovery is a balancing act between achieving on-target potency and maintaining a clean off-target profile. This guide has demonstrated a systematic approach to characterizing the cross-reactivity of a novel compound, this compound. By employing a broad-panel competition binding assay and contextualizing the results with well-chosen benchmarks, we can build a detailed selectivity map. This map is indispensable, providing critical insights that inform lead optimization, predict potential liabilities, and ultimately increase the probability of developing a safe and effective therapeutic.

References

A Comparative Guide to the Reproducibility of Experimental Results for 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of synthetic routes and experimental data is paramount for the efficient development of novel therapeutics. This guide provides an in-depth technical comparison of the synthesis and characterization of 6-Bromo-2-chloro-8-fluoroquinazoline , a key heterocyclic building block in pharmaceutical research. We will explore a validated experimental protocol, present its characterization data, and compare it with a structurally similar alternative, 6-Bromo-2-chloro-4-methylquinazoline , to offer insights into the nuances of working with substituted quinazolines.

Introduction to this compound

This compound is a halogenated quinazoline derivative that serves as a versatile intermediate in the synthesis of biologically active compounds.[1][2] The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including anticancer and antiviral drugs. The specific substitution pattern of this compound, featuring a bromine, a chlorine, and a fluorine atom, provides multiple reactive sites for further chemical modifications, making it a valuable tool for creating diverse chemical libraries for drug screening.

Physicochemical Properties

A foundational aspect of reproducibility is the consistent characterization of the target compound. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 953039-25-3[1]
Molecular Formula C₈H₃BrClFN₂[1]
Molecular Weight 261.48 g/mol [1]
Appearance White to off-white solid[3]
Purity Typically ≥97%[1][3]

Experimental Protocols: Synthesis and Characterization

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from a suitably substituted anthranilic acid. The general strategy involves the formation of the quinazolinone ring system followed by chlorination.

Step 1: Synthesis of 5-Bromo-3-fluoroanthranilic Acid

The synthesis would commence with the bromination and fluorination of anthranilic acid to obtain the necessary precursor. This step is crucial for introducing the desired halogen substituents at the correct positions.

Step 2: Cyclization to form 6-Bromo-8-fluoroquinazolin-4(3H)-one

The substituted anthranilic acid would then be cyclized to form the quinazolinone core. A common method for this transformation is the reaction with formamide or a similar one-carbon source.

Step 3: Chlorination to 6-Bromo-2,4-dichloro-8-fluoroquinazoline

The resulting quinazolinone is then subjected to chlorination to introduce the chloro substituents.

Step 4: Selective Reduction to this compound

A selective reduction would then be performed to yield the final product.

G cluster_synthesis Synthesis Workflow 2-Amino-4-bromo-6-fluorobenzoic_Acid 2-Amino-4-bromo-6-fluorobenzoic Acid Formamide Formamide 6-Bromo-8-fluoroquinazolin-4(3H)-one 6-Bromo-8-fluoroquinazolin-4(3H)-one Phosphorus_Oxychloride Phosphorus Oxychloride (POCl₃) 6-Bromo-2,4-dichloro-8-fluoroquinazoline 6-Bromo-2,4-dichloro-8-fluoroquinazoline Reducing_Agent Selective Reducing Agent Target_Compound This compound

Characterization Protocol

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The expected signals should be consistent with the proposed structure, showing the characteristic shifts for the aromatic protons and carbons, and the coupling patterns influenced by the bromine, chlorine, and fluorine substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition. The isotopic pattern characteristic of a compound containing one bromine and one chlorine atom should be observed.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the synthesized compound. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water. The purity is determined by the area percentage of the main peak.

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values, if available, as a sharp melting point is indicative of high purity.

Comparative Analysis: this compound vs. 6-Bromo-2-chloro-4-methylquinazoline

To provide a practical comparison, we will consider 6-Bromo-2-chloro-4-methylquinazoline as an alternative. This compound shares the 6-bromo-2-chloroquinazoline core but has a methyl group at the 4-position instead of a hydrogen and a fluorine at the 8-position.

FeatureThis compound6-Bromo-2-chloro-4-methylquinazoline
CAS Number 953039-25-3175724-46-6[5]
Molecular Formula C₈H₃BrClFN₂C₉H₆BrClN₂[5]
Molecular Weight 261.48 g/mol 257.51 g/mol [5]
Synthetic Precursor Substituted anthranilic acidSubstituted aniline
Synthesis Reproducibility and Challenges

The synthesis of halogenated quinazolines can present several challenges that may affect reproducibility:

  • Regioselectivity: The introduction of multiple halogen substituents onto the aromatic ring requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Purification: The purification of halogenated heterocyclic compounds can be challenging due to their often similar polarities. Careful selection of chromatographic conditions is crucial.

  • Reaction Monitoring: Close monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts.[4]

The synthesis of 6-Bromo-2-chloro-4-methylquinazoline may involve a Friedländer annulation, a classic method for quinoline and quinazoline synthesis.[6][7][8][9] While effective, this reaction can sometimes lead to mixtures of products depending on the substrates and reaction conditions, again highlighting the importance of careful optimization for reproducibility.

G cluster_comparison Key Comparison Points Starting_Materials Starting Materials Reaction_Complexity Reaction Complexity Purification_Challenges Purification Challenges Characterization Characterization Biological_Application Potential Biological Application

Conclusion and Future Outlook

For researchers in drug discovery, understanding the potential challenges in the synthesis and purification of such building blocks is critical for project planning and execution. The comparison with 6-Bromo-2-chloro-4-methylquinazoline highlights how seemingly small structural changes can influence the synthetic strategy and potential biological activity. As the demand for novel heterocyclic compounds continues to grow, the development and transparent reporting of reproducible experimental protocols will remain a cornerstone of successful pharmaceutical research.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 6-Bromo-2-chloro-8-fluoroquinazoline, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its classification as a multi-halogenated quinazoline derivative allows us to infer a reliable hazard profile from analogous structures. The presence of bromine, chlorine, and fluorine atoms necessitates that it be handled with significant caution.

Based on data from similar compounds, this substance should be treated as hazardous.[1] Potential hazards and the corresponding mandatory PPE are summarized below.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Gloves: Chemical-resistant nitrile gloves. Body: Lab coat. Respiratory: Use only in a well-ventilated area, preferably a chemical fume hood.[3][4][5]
Skin Irritation Causes skin irritation.[1][4]Gloves: Chemical-resistant nitrile gloves. Body: Lab coat. Wash hands thoroughly after handling.[3]
Eye Damage/Irritation Causes serious eye irritation or damage.[1][4]Eyes/Face: Safety goggles with side-shields or a full-face shield are mandatory.[4][6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.[1][4]Respiratory: Handle exclusively in a chemical fume hood to avoid generating and inhaling dust.[3]

Waste Classification: A Halogenated Organic Compound

The core principle guiding the disposal of this compound is its chemical identity. This compound is a halogenated organic compound . This classification is critical because environmental regulations, specifically the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), impose strict controls on this category of chemical waste.[7]

Halogenated organic compounds are regulated because they can be persistent in the environment and may exhibit toxicity.[8][9] Therefore, this compound must never be disposed of in standard trash or poured down the sink.[7][10][11] Doing so is a serious regulatory violation and poses a significant environmental risk. The only acceptable disposal route is through your institution's hazardous waste management program.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and compliance. Each step is designed to create a self-validating system that minimizes risk.

Step 1: Waste Segregation

The first and most important step is segregation. Halogenated organic waste must be collected separately from all other waste streams.

  • Action: Designate a specific waste container solely for "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases disposal costs. Furthermore, mixing with incompatible chemicals, such as strong acids or bases, could trigger a dangerous reaction.[10][12]

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Action: Select a container that is in good condition, free of cracks or damage, and has a secure, leak-proof screw-top cap.[7] The container material (e.g., high-density polyethylene) must be chemically compatible with the quinazoline derivative.

  • Causality: A properly sealed container prevents the release of vapors and protects the contents from environmental factors.[7] The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible and secure.[7]

Step 3: Accurate Labeling

Proper labeling is a strict regulatory requirement and a critical safety communication tool.

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[13] Fill out the label completely and legibly with the following information:

    • The words "Hazardous Waste" [7][13]

    • Full Chemical Name(s): Write out "this compound" and any other chemical constituents. Do not use abbreviations or formulas.[7][14]

    • Hazard Identification: Clearly indicate the associated hazards (e.g., Irritant, Harmful).

    • Principal Investigator and Laboratory Information: Your name, room number, and contact information.[7]

  • Causality: Accurate labeling ensures that anyone handling the container, from lab colleagues to EHS professionals, is aware of its contents and the associated dangers, ensuring its safe management throughout the disposal chain.[14]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[13] This area should be at or near the point of generation and under the control of laboratory personnel. The container must be kept closed at all times except when you are actively adding waste.[12][13] Place the container in a secondary containment bin to mitigate potential spills.

  • Causality: SAA regulations are designed to ensure that hazardous waste is managed safely within the lab before it is collected.[13] Keeping containers closed prevents the release of hazardous vapors into the laboratory atmosphere.[13] Regulations limit the volume of waste that can be stored (typically no more than 55 gallons of hazardous waste) and the time it can be accumulated.[10]

Step 5: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Action: Once the container is full or you have finished the experimental series generating this waste, complete a waste collection request form as required by your institution's Environmental Health and Safety (EHS) office.[10]

  • Causality: Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via incineration or other means.[10] Licensed hazardous waste contractors have the specialized equipment and permits required for the safe transport and ultimate destruction of the chemical, typically via high-temperature incineration.[8]

Emergency Procedures: Minor Spill Management

In the event of a small spill of solid this compound, follow these steps immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.[3]

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1, including gloves, safety goggles, and a lab coat.

  • Control Dust: Do not use a dry cloth or create sweeping motions that could generate dust.[3] Gently cover the spill with absorbent pads if available.

  • Clean Up: Carefully sweep up the solid material using a brush and dustpan.[2][3] Place the collected material into a sealable container and label it as hazardous waste for disposal.[3]

  • Decontaminate: Wash the spill area with soap and large amounts of water.[3] Prevent the runoff from entering drains.

  • Dispose of Materials: All cleanup materials (gloves, pads, etc.) must be placed in the hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal Waste Identify Waste: This compound Segregate Is it Halogenated Waste? Waste->Segregate Container Select & Label Compatible Container Segregate->Container Yes Store Store in Secondary Containment in Satellite Accumulation Area Container->Store Full Container Full? Store->Full Full->Store No Request Submit Waste Collection Request to EHS Full->Request Yes Pickup EHS Collection & Transport Request->Pickup Disposal Final Disposal via Licensed Facility (e.g., Incineration) Pickup->Disposal

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-2-chloro-8-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-2-chloro-8-fluoroquinazoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous halogenated quinazolines and related heterocyclic compounds.[1][2][3][4][5] This approach ensures a robust and cautious framework for minimizing risk and ensuring laboratory safety.

Hazard Identification and Risk Assessment

This compound is a halogenated heterocyclic compound. Based on data from similar chemical structures, it should be handled as a hazardous substance with the potential to cause significant irritation and acute toxicity.[4]

Anticipated Hazards:

  • Skin Irritation: Halogenated aromatic compounds are known to cause skin irritation upon contact.[1][2][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially damaging irritation.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][4]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[2][4]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantity being used, the nature of the procedure, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Type Required PPE Key Considerations
Eye and Face Protection Chemical safety goggles with a complete seal or a face shield worn over safety glasses.[2][3]Standard safety glasses are insufficient. A face shield is recommended when there is a risk of splashing.[2][6]
Skin Protection Nitrile gloves (inspect for tears before use).[2][7] A flame-resistant lab coat, fully buttoned.[2]Double-gloving may be appropriate for larger quantities or extended handling. Ensure gloves are compatible with any solvents being used.[7]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[6][8]Surgical masks do not provide adequate protection against chemical dust or vapors.[6]
Rationale for PPE Selection
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of fully sealed chemical goggles to prevent any contact with dust or splashes.[2][3] A face shield provides an additional layer of protection for the entire face, which is crucial during procedures like transferring solids or preparing solutions where splashing is a risk.[6]

  • Skin Protection: Nitrile gloves offer good resistance to a wide range of chemicals.[7] It is imperative to inspect gloves for any perforations before each use and to wash hands thoroughly after handling the compound, even when gloves have been worn.[2] A fully buttoned, flame-resistant lab coat protects the skin and personal clothing from contamination.[2]

  • Respiratory Protection: Handling powdered chemicals can generate dust that is easily inhaled. A chemical fume hood is the primary engineering control to minimize this risk.[8] In situations where a fume hood is not feasible, a properly fitted NIOSH-approved respirator is essential to prevent respiratory tract irritation.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Review this guide and any available safety information for similar compounds.

    • Designate a specific handling area, preferably within a chemical fume hood.[8]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[3][8]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the inhalation of dust particles.[2]

    • Use a spatula or other appropriate tools to handle the solid carefully, avoiding the creation of dust.[8]

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly and carefully to prevent splashing.[2]

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.[8]

    • Avoid direct contact with skin, eyes, and clothing.[1][8]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[8]

    • Wash hands thoroughly with soap and water.[1]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Guide prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment Access prep2->prep3 don_ppe Don Appropriate PPE prep3->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer dissolution Slowly Add Solid to Solvent weigh_transfer->dissolution experiment Conduct Experiment dissolution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_dispose_ppe Doff & Dispose of PPE decontaminate->doff_dispose_ppe wash_hands Wash Hands Thoroughly doff_dispose_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound should be collected in a clearly labeled, sealed container.[2]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[2]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[8]

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with plenty of water.[2] Remove contaminated clothing and shoes.[2] Wash the skin with soap and water.[2] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Emergency Response Flowchart

cluster_exposure Personal Exposure cluster_spill Spill cluster_actions Immediate Actions start Exposure or Spill Occurs eye_contact Eye Contact start->eye_contact skin_contact Skin Contact start->skin_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion minor_spill Minor Spill start->minor_spill major_spill Major Spill start->major_spill flush_eyes Flush Eyes for 15 min eye_contact->flush_eyes flush_skin Flush Skin & Wash with Soap skin_contact->flush_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth contain_spill Contain & Clean Up minor_spill->contain_spill evacuate Evacuate & Call for Help major_spill->evacuate seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical flush_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision-making flowchart for emergency response to exposure or spills.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-chloro-8-fluoroquinazoline
Reactant of Route 2
6-Bromo-2-chloro-8-fluoroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.